molecular formula C13H16O3 B1601628 Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 65844-56-6

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B1601628
CAS No.: 65844-56-6
M. Wt: 220.26 g/mol
InChI Key: LGHVETGTLVYZEO-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-12-6-5-9-3-4-10(13(14)16-2)7-11(9)8-12/h5-6,8,10H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHVETGTLVYZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2)C(=O)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516678
Record name Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65844-56-6
Record name Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Foreword: The Strategic Importance of Tetralin Scaffolds

The 1,2,3,4-tetrahydronaphthalene (tetralin) framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, partially saturated structure serves as a crucial building block for a diverse range of biologically active molecules, including potent dopamine agonists and serotonin receptor ligands. The specific target of this guide, this compound, is a valuable synthetic intermediate, offering multiple functional handles for further chemical elaboration. The methoxy group on the aromatic ring and the methyl carboxylate on the alicyclic ring provide orthogonal points for modification, making it a strategic precursor in multi-step synthetic campaigns aimed at novel therapeutics and complex natural products.

This document provides a comprehensive, field-proven guide to the synthesis of this target molecule. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify the selection of reagents and conditions, and present a robust, reproducible protocol suitable for a research or process development setting.

Part 1: Retrosynthetic Analysis and Strategy Selection

The synthesis of a substituted tetralin can be approached from several angles. A high-level retrosynthetic analysis reveals two primary strategies:

  • Ring Construction: Building the bicyclic system from acyclic or monocyclic precursors. Classic methods like the Stobbe Condensation[1][2][3][4] or the Robinson Annulation[5][6][7][8][9] are powerful tools for this purpose. These routes offer flexibility but are often longer and may require more extensive optimization for substitution patterns.

  • Functionalization of a Pre-existing Tetralone: A more convergent approach starts with a commercially available, appropriately substituted tetralone. This strategy leverages existing complexity and focuses on the precise installation of the desired functional group.

For the synthesis of this compound, the second strategy is demonstrably more efficient. It utilizes the readily available 7-methoxy-1-tetralone as the starting material. Our chosen synthetic route, therefore, involves two key transformations: the introduction of a carboxyl group at the C2 position and the subsequent deoxygenation of the C1 ketone.

Synthetic_Workflow A 7-Methoxy-1-tetralone B Methyl 7-methoxy-1-oxo-1,2,3,4- tetrahydronaphthalene-2-carboxylate A->B  Step 1: Acylation (NaH, Dimethyl Carbonate) C Methyl 7-methoxy-1-hydroxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate B->C  Step 2a: Selective Reduction (NaBH4) D Methyl 7-methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate (Target) C->D  Step 2b: Deoxygenation (H2, Pd/C)

Caption: High-level workflow for the target synthesis.

Part 2: Detailed Synthetic Protocol and Mechanistic Discussion

Step 1: Acylation of 7-Methoxy-1-tetralone

The critical first step is the introduction of a methyl carboxylate group at the C2 position, adjacent to the ketone. This is achieved via a base-mediated acylation using dimethyl carbonate.

Reaction: 7-Methoxy-1-tetralone → Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Expertise & Causality: The choice of sodium hydride (NaH) as the base is deliberate. As a strong, non-nucleophilic base, it efficiently deprotonates the α-carbon (C2) to form a resonance-stabilized enolate without the risk of competing nucleophilic attack on the tetralone's carbonyl group. Dimethyl carbonate serves as the electrophilic source of the carbomethoxy group. The reaction proceeds via a nucleophilic acyl substitution mechanism. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the reagents.[10]

Acylation_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Elimination Start 7-Methoxy-1-tetralone Enolate Resonance-Stabilized Enolate Start->Enolate NaH Tetrahedral_Int Tetrahedral Intermediate Enolate->Tetrahedral_Int Attacks C=O DMC Dimethyl Carbonate DMC->Tetrahedral_Int Product β-Keto Ester Product Tetrahedral_Int->Product Collapse, loss of MeO⁻

Caption: Mechanism of the base-mediated C2 acylation.

Experimental Protocol:[10]

  • Preparation: To a 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (30 g of a 50% slurry in mineral oil, 0.62 moles).

  • Washing: Wash the NaH by adding dry hexane, stirring briefly, and allowing the solid to settle. Carefully remove the hexane via cannula. Repeat this process twice to ensure all mineral oil is removed.

  • Solvent Addition: Add 300 mL of dry tetrahydrofuran (THF) to the flask.

  • Reagent Addition: Add dimethyl carbonate (0.62 moles) to the stirred suspension at once. Heat the mixture to 40-50°C.

  • Substrate Addition: Prepare a solution of 7-methoxy-1-tetralone (50 g, 0.28 moles) in 150 mL of dry THF. Add this solution dropwise to the reaction mixture at a rate that controls the foaming. This addition typically takes about 1 hour.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2 hours. The solution will typically turn a deep red color.

  • Quenching & Workup: Cool the reaction to room temperature. Slowly and carefully add 45 mL of acetic acid to neutralize the excess NaH and quench the reaction. Add 50 mL of water to dissolve the resulting salts.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Wash the organic phase sequentially with water and a 3% sodium bicarbonate solution.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil, methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, can be purified by vacuum distillation (e.g., 168-170°C at 0.2 mm Hg).[10]

Step 2: Reductive Deoxygenation of the C1 Ketone

The intermediate β-keto ester must be converted to the final product by removing the C1 ketone. A direct Clemmensen or Wolff-Kishner reduction is ill-advised due to the harsh acidic or basic conditions that would likely hydrolyze the methyl ester. Therefore, a two-step sequence is the most reliable and self-validating approach: selective reduction of the ketone to a hydroxyl group, followed by hydrogenolysis of the resulting benzylic alcohol.

Reaction: Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate → this compound

Expertise & Causality:

  • Step 2a (Reduction): Sodium borohydride (NaBH4) is the reagent of choice for reducing the ketone to a secondary alcohol. It is a mild reducing agent that will not affect the less reactive methyl ester, ensuring high chemoselectivity. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at cool temperatures.

  • Step 2b (Deoxygenation): The intermediate is a benzylic alcohol. This structure is highly susceptible to hydrogenolysis. Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst is an exceptionally clean and efficient method for cleaving the C-O bond of a benzylic alcohol, replacing it with a C-H bond to yield the desired fully reduced product.[11] This method avoids harsh reagents and typically results in high yields with simple purification.

Experimental Protocol:

Step 2a: Selective Ketone Reduction

  • Dissolution: Dissolve the purified β-keto ester from Step 1 in methanol in an appropriately sized flask. Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution. Maintain the temperature at 0°C during the addition. The amount of NaBH4 should be in slight molar excess (e.g., 1.2-1.5 equivalents).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully add acetone to quench any excess NaBH4. Acidify the mixture with dilute HCl (e.g., 1M) and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 2b: Hydrogenolysis of the Benzylic Alcohol

  • Preparation: Dissolve the crude alcohol from Step 2a in a suitable solvent such as ethanol or ethyl acetate. Place the solution in a hydrogenation vessel.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-200 psi, though atmospheric pressure can also work) and stir vigorously at room temperature.[11]

  • Monitoring: Monitor the uptake of hydrogen. The reaction is typically complete within a few hours.

  • Filtration & Concentration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Part 3: Data Summary

The following table summarizes the key physical and chemical data for the starting material and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Role
7-Methoxy-1-tetraloneC₁₁H₁₂O₂176.21Starting Material
This compound C₁₃H₁₆O₃ 220.27 Final Product [12]
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acidC₁₂H₁₄O₃206.24Carboxylic Acid Precursor[13]

Part 4: Alternative Pathway - Esterification

An alternative, though less direct, route involves first synthesizing the carboxylic acid and then performing a final esterification step. For instance, if the deoxygenation step were to be performed under conditions that also hydrolyze the ester, one would isolate 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid .[13] This acid can then be converted to the desired methyl ester.

Esterification Protocol (Fischer Esterification):

  • Setup: Dissolve the carboxylic acid in an excess of anhydrous methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride.

  • Reaction: Heat the mixture to reflux for several hours until TLC analysis indicates complete conversion.

  • Workup: Cool the reaction, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution), and extract the ester with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic layer. Purify the resulting ester by column chromatography or distillation.

This esterification is a classic and robust reaction, offering a reliable method to access the final product if the carboxylic acid intermediate is formed.[14]

References

  • Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241. [Link]

  • Vera, W., & Banerjee, A. K. (2008). Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Journal of Chemical Research, 2008(8), 451-452. [Link]

  • PrepChem. (n.d.). Synthesis of 7-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate.
  • Blacker, A. J., et al. (2003). Rapid Development of an Enantioselective Synthesis of (R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid. Organic Process Research & Development, 7(4), 513-517. [Link]

  • Johnson, W. S., Johnson, H. C. E., & Petersen, J. W. (1945). The Stobbe Condensation with Tetralone-1. A Synthesis of 3'-Keto-3,4-dihydro-1,2-cyclopentenonaphthalene. Journal of the American Chemical Society, 67(8), 1360-1362. [Link]

  • Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4). [Link]

  • Shakil, M., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega, 6(30), 19688-19700. [Link]

  • Shakil, M., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. National Center for Biotechnology Information. [Link]

  • The Organic Chemistry Tutor. (2018). Robinson Annulation Reaction Mechanism [Video]. YouTube. [Link]

  • Johnson, W. S., Johnson, H. C. E., & Petersen, J. W. (1945). The Stobbe Condensation with Tetralone-1. A Synthesis of 3'-Keto-3,4-dihydro-1,2-cyclopentenonaphthalene. Journal of the American Chemical Society, 67(8), 1360-1362. [Link]

  • Google Patents. (n.d.). Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine.
  • Google Patents. (n.d.). Method for carboxylic acid esterification.
  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Scholars Research Library. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic acids. Der Pharma Chemica, 6(5), 365-370. [Link]

  • ChemSynthesis. (n.d.). methyl 3-methoxy-5,6,7,8-tetrahydro-2-naphthalenecarboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • ACS Publications. (2024). CO-Tolerant Ru-Oxide Catalysts for NEC Hydrogenation under Unpurified Hydrogen. ACS Catalysis. [Link]

  • ResearchGate. (2022). Stobbe Condensation. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational rigidity and substitution patterns allow for the precise spatial orientation of functional groups, making it a valuable template for drug design. This guide focuses on a specific derivative, Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, providing a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in research and development. While specific experimental data for this compound is not extensively available in the public domain, this paper will leverage data from closely related analogs and established chemical principles to provide a robust technical profile.

Physicochemical and Structural Properties

The structural characteristics of this compound, including its methoxy and methyl ester functional groups, dictate its physical and chemical behavior.

PropertyValueSource/Basis
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol
CAS Number 65844-56-6[2]
Appearance Colorless to pale yellow oilInferred from similar tetralin esters.
Boiling Point >200 °C at 760 mmHg (est.)Extrapolated from the boiling point of tetralin (206-208 °C).[3]
Solubility Soluble in most organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane). Insoluble in water.Based on the properties of the parent tetralin structure and the presence of the ester group.[3]

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 7-methoxy-1-tetralone. The pathway involves a two-step process: the formation of the corresponding carboxylic acid followed by esterification. A similar multi-step synthesis has been reported for a related compound, 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, starting from 6-methoxy-1-tetralone.[4]

Synthesis_Pathway start 7-Methoxy-1-tetralone intermediate1 7-Methoxy-3,4-dihydronaphthalene-2-carboxylic acid start->intermediate1 Reformatsky or similar C-C bond formation intermediate2 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid intermediate1->intermediate2 Catalytic Hydrogenation (e.g., H₂, Pd/C) product This compound intermediate2->product Fischer Esterification (Methanol, Acid Catalyst)

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS: 24833-31-6)[5]

The synthesis of the carboxylic acid precursor is a critical step. While a specific protocol for the 7-methoxy derivative is not detailed in the provided search results, a general approach can be inferred from the synthesis of analogous compounds.[4] This typically involves the introduction of a two-carbon unit at the 2-position of 7-methoxy-1-tetralone, followed by reduction of the keto group and subsequent hydrogenation of the resulting double bond. A common method to achieve this is through a Reformatsky-type reaction or a Stobbe condensation, followed by reduction and cyclization.

Step 2: Fischer Esterification

The final step is the esterification of the carboxylic acid. The Fischer esterification is a reliable and well-established method for this transformation.[5]

Exemplary Protocol for Fischer Esterification:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The use of a Dean-Stark apparatus can be employed to remove the water generated during the reaction, driving the equilibrium towards the product.[7]

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.[7]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl ester.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Carboxylic Acid in Methanol add_catalyst Add Acid Catalyst (e.g., H₂SO₄) dissolve->add_catalyst reflux Reflux for several hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Column Chromatography extract->purify product Pure Methyl Ester purify->product

Caption: General workflow for the Fischer Esterification of the carboxylic acid precursor.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, methoxy, and methyl ester protons. The chemical shifts can be estimated based on standard values.[8][9]

  • Aromatic Protons (δ 6.5-7.2 ppm): Three protons on the aromatic ring will likely appear as a set of multiplets. The exact splitting pattern will depend on their coupling constants.

  • Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group will appear as a sharp singlet.

  • Methyl Ester Protons (δ ~3.7 ppm): The three protons of the methyl ester will also appear as a sharp singlet, likely close to the methoxy signal.

  • Aliphatic Protons (δ 1.5-3.0 ppm): The seven protons on the tetralin ring will appear as a series of complex multiplets due to diastereotopicity and spin-spin coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon (δ ~175 ppm): The ester carbonyl carbon will be observed in the downfield region.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with the carbon attached to the methoxy group being the most deshielded.

  • Methoxy Carbon (δ ~55 ppm): The carbon of the methoxy group will appear in this region.

  • Methyl Ester Carbon (δ ~52 ppm): The carbon of the methyl ester group.

  • Aliphatic Carbons (δ 20-45 ppm): Four signals corresponding to the sp³ hybridized carbons of the tetralin ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of its key functional groups.[10]

  • C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹ .[11]

  • C-O Stretch (Ester and Ether): Strong bands in the region of 1250-1000 cm⁻¹ .

  • sp² C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹ .

  • sp³ C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ .

  • C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 220. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 189) and the carbomethoxy group (-COOCH₃, m/z = 161).

Chemical Reactivity

The reactivity of this compound is governed by its constituent functional groups.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions.

  • Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) are expected to occur at the positions ortho to the methoxy group (C6 and C8).

  • Benzylic Position Reactivity: The C1 and C4 positions are benzylic and can be susceptible to oxidation or radical reactions under appropriate conditions, similar to the parent tetralin molecule.

  • Nucleophilic Acyl Substitution: The ester can undergo transesterification with other alcohols in the presence of an acid or base catalyst. It can also react with amines to form amides and with Grignard reagents to form tertiary alcohols.

Potential Applications in Drug Discovery and Research

Tetralin derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12] Specifically, some tetralin-based compounds have been investigated as anticancer agents.[1] The structural motif of this compound makes it an interesting candidate for further investigation in several areas:

  • Scaffold for Library Synthesis: This molecule can serve as a versatile starting material for the synthesis of a library of derivatives by modifying the ester and the aromatic ring to explore structure-activity relationships (SAR).

  • Probing Biological Targets: Given the known biological activities of related tetralins, this compound could be screened against various biological targets, such as enzymes and receptors, to identify potential therapeutic leads. For instance, some tetralin derivatives have shown activity as P-glycoprotein inhibitors, which is relevant in overcoming multidrug resistance in cancer.[11]

Conclusion

This compound is a tetralin derivative with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, a comprehensive understanding of its chemical properties can be constructed from the well-established chemistry of its constituent functional groups and data from closely related analogs. The proposed synthetic pathway offers a practical route for its preparation, enabling further research into its biological activities and potential as a building block for more complex molecules.

References

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  • Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241.
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  • Capan, A., et al. (2018).
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  • National Center for Biotechnology Information. (2010). 6,7-Dimethoxy-2-{3-[4-[11C]methoxy-3,4-dihydro-2H-naphthalen-(1E)-ylidene]-propyl}-1,2,3,4-tetrahydro-isoquinoline. Retrieved January 22, 2026, from [Link]

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  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved January 22, 2026, from [Link]

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  • INCHEM. (n.d.). ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved January 22, 2026, from [Link]

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  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved January 22, 2026, from [Link]

  • Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved January 22, 2026, from [Link]

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Spectroscopic Data for Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While complete experimental spectra for this specific molecule are not widely available in public repositories, this guide offers a robust, predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach provides a valuable framework for the characterization and quality control of this and related molecules.

Introduction: The Significance of Spectroscopic Analysis

This compound is a substituted tetralin derivative. The tetralin framework is a common motif in medicinal chemistry, and understanding the precise structure and purity of such compounds is paramount for reproducible research and development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure. This guide will systematically explore the expected spectroscopic signatures of the target molecule, providing a basis for its identification and analysis.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound is presented below. The subsequent sections will detail the predicted spectroscopic data based on this structure.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Data Analysis Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). Acquire 1H and 13C spectra on a 300-500 MHz NMR spectrometer. Acquire 1H and 13C spectra on a 300-500 MHz NMR spectrometer. Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3).->Acquire 1H and 13C spectra on a 300-500 MHz NMR spectrometer. Apply Fourier transform, phase correction, and baseline correction. Apply Fourier transform, phase correction, and baseline correction. Acquire 1H and 13C spectra on a 300-500 MHz NMR spectrometer.->Apply Fourier transform, phase correction, and baseline correction. Calibrate spectra, integrate peaks (1H), and assign chemical shifts. Calibrate spectra, integrate peaks (1H), and assign chemical shifts. Apply Fourier transform, phase correction, and baseline correction.->Calibrate spectra, integrate peaks (1H), and assign chemical shifts.

Caption: Standard workflow for NMR data acquisition and analysis.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS). [1]

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl).

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. By leveraging data from structurally related compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the synthesis, characterization, and application of this and similar molecules. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of scientific findings.

References

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  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • Hamad Bin Khalifa University Press. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

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"NMR and mass spectrometry of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR and Mass Spectrometry Characterization of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Abstract

This technical guide provides a comprehensive analytical framework for the structural elucidation of this compound, a substituted tetralin derivative. As a Senior Application Scientist, this document moves beyond mere data presentation to explain the causal logic behind experimental design and interpretation. We will explore the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to unambiguously determine the compound's molecular structure. This guide details field-proven protocols, predicted spectral data based on established chemical principles and analysis of structural analogs, and the interpretation of fragmentation patterns. It is intended for researchers and drug development professionals who require a robust methodology for the characterization of complex small molecules.

Molecular Structure and Analytical Strategy

The target molecule, this compound (Molecular Formula: C₁₃H₁₆O₃, Exact Mass: 220.1099 Da), possesses a chiral center at the C2 position. Its structure comprises a tetralin core, which is a fused bicyclic system with both aromatic and alicyclic features. Key substituents—a methoxy group on the aromatic ring and a methyl ester on the alicyclic ring—introduce distinct spectral signatures that are critical for its identification.

An integrated analytical approach is paramount for unambiguous structure confirmation. NMR spectroscopy will establish the carbon-hydrogen framework and atom connectivity, while HRMS will confirm the elemental composition and provide structural clues through fragmentation analysis.

Analytical_Workflow cluster_Sample Analyte cluster_Techniques Primary Analytical Techniques cluster_Data Data Output & Interpretation cluster_Result Final Confirmation Analyte Methyl 7-methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate NMR NMR Spectroscopy (¹H, ¹³C, 2D) Analyte->NMR MS Mass Spectrometry (HRMS, MS/MS) Analyte->MS NMR_Data Connectivity & Spatial Info (Chemical Shifts, Couplings) NMR->NMR_Data MS_Data Elemental Composition & Fragmentation Pattern MS->MS_Data Confirmation Unambiguous Structure Elucidation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Foundational Principles & Experimental Rationale

The choice of experimental parameters is critical for acquiring high-quality, interpretable data.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. It is chemically inert to the analyte, effectively solubilizes a wide range of organic compounds, and its residual proton signal (δ ≈ 7.26 ppm) and carbon signal (δ ≈ 77.16 ppm) provide convenient internal references for spectral calibration.[1]

  • Internal Standard: Tetramethylsilane (TMS) is the universal primary reference standard (δ = 0.00 ppm) for ¹H and ¹³C NMR.[2][3] Its chemical inertness and single, sharp resonance peak, located upfield from most organic signals, prevent spectral overlap and ensure accurate chemical shift referencing.[2]

Protocol for NMR Sample Preparation and Data Acquisition

This protocol ensures reproducible and high-quality spectral acquisition.

  • Sample Preparation: Weigh 5-10 mg of the purified compound for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ containing 0.03% v/v TMS.

  • Filtration: Filter the solution through a pipette fitted with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.

  • Instrument Setup: Place the sample in the spectrometer. Allow the sample temperature to equilibrate.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample.

  • Acquisition (¹H NMR): Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum at approximately 100 MHz. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, alicyclic, methoxy, and methyl ester protons. The numbering scheme below is used for assignments.

Caption: Structure and numbering of the target molecule.

Proton(s) Predicted δ (ppm) Multiplicity Predicted J (Hz) Integration Justification
H86.95 - 7.05dJ = 8.41HOrtho-coupled to H6. Experiences shielding from the alicyclic ring.
H66.65 - 6.75ddJ = 8.4, 2.51HOrtho-coupled to H8, meta-coupled to H5. Shielded by the electron-donating OCH₃ group.
H56.60 - 6.70dJ = 2.51HMeta-coupled to H6. Shielded by the ortho-OCH₃ group.
OCH₃ (Aromatic)3.75 - 3.85s-3HTypical range for an aryl methyl ether.[4]
OCH₃ (Ester)3.65 - 3.75s-3HTypical range for a methyl ester.
H1α, H1β2.80 - 3.10m-2HBenzylic protons, deshielded. Complex splitting due to geminal and vicinal coupling.
H4α, H4β2.70 - 2.90m-2HBenzylic protons, deshielded.
H22.50 - 2.70m-1HMethine proton alpha to the carbonyl, deshielded.
H3α, H3β1.80 - 2.20m-2HAliphatic methylene protons.
Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide one signal for each unique carbon atom.

Carbon(s) Predicted δ (ppm) Justification
C=O (Ester)173 - 176Typical chemical shift for an ester carbonyl carbon.
C7157 - 159Aromatic carbon attached to the electron-donating OCH₃ group.[5]
C4a, C8a135 - 139Quaternary aromatic carbons at the ring junction.
C5, C6, C8112 - 130Aromatic methine carbons. Shifts are influenced by the methoxy substituent.
OCH₃ (Aromatic)55.0 - 56.0Typical range for an aryl methyl ether carbon.[5]
OCH₃ (Ester)51.5 - 52.5Typical range for a methyl ester carbon.
C240 - 45Aliphatic methine carbon alpha to the carbonyl.
C1, C3, C425 - 35Aliphatic methylene carbons of the tetralin ring.
Advanced 2D NMR for Structural Confirmation

To validate the assignments, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Key expected correlations include H5-H6, H6-H8, and a network connecting the aliphatic protons (H1 through H4).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming the C-H assignments made in the 1D spectra.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that provides the exact molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns.[7]

Rationale for Technique Selection
  • Ionization: Electrospray Ionization (ESI) is a 'soft' ionization technique ideal for generating an intact protonated molecule, [M+H]⁺, which is crucial for determining the molecular weight.[8][9] Electron Ionization (EI) is a 'hard' technique that induces extensive fragmentation, providing a characteristic fingerprint of the molecule.

  • Analysis: High-Resolution Mass Spectrometry (HRMS), often performed on a Time-of-Flight (TOF) or Orbitrap analyzer, can measure mass with high accuracy (<5 ppm).[10][11] This allows for the unambiguous determination of the elemental formula from the exact mass.[12][13]

Protocol for HRMS Analysis (LC-ESI-QTOF)
  • Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Introduce the sample via direct infusion or through a liquid chromatography (LC) system to ensure sample purity.

  • Ionization (ESI): Use positive ion mode ESI. Typical settings include a capillary voltage of 3-4 kV and a nebulizing gas flow appropriate for the solvent flow rate.[14]

  • Mass Analysis: Acquire the mass spectrum over a range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the most probable elemental composition.

High-Resolution Mass and Elemental Composition
  • Molecular Formula: C₁₃H₁₆O₃

  • Monoisotopic Mass: 220.1099 g/mol

  • Expected HRMS Ion: [M+H]⁺

  • Predicted m/z: 221.1172

Predicted EI Fragmentation Analysis

Under Electron Ionization (EI), the molecular ion (M⁺˙ at m/z 220) will undergo characteristic fragmentation. The primary cleavage is expected at the benzylic position, which is the weakest bond in the alicyclic ring, leading to resonance-stabilized fragments.

Fragmentation_Pathway M [M]⁺˙ m/z 220 F1 Benzylic Cleavage M->F1 F2 Loss of Methoxy M->F2 F3 Retro-Diels-Alder M->F3 F1_ion m/z 161 F1->F1_ion F1_loss - •COOCH₃ F1->F1_loss F2_ion m/z 189 F2->F2_ion F2_loss - •OCH₃ F2->F2_loss F3_ion m/z 148 F3->F3_ion F3_loss - C₄H₄O₂ F3->F3_loss

Caption: Predicted major EI fragmentation pathways.

Predicted m/z Proposed Fragment Structure / Loss Fragmentation Pathway
220[C₁₃H₁₆O₃]⁺˙Molecular Ion (M⁺˙)
189[M - •OCH₃]⁺Loss of the methoxy radical from the aromatic ring.
161[M - •COOCH₃]⁺Alpha-cleavage with loss of the carbomethoxy radical. A very common pathway for esters.
148[C₁₀H₁₂O]⁺˙Retro-Diels-Alder reaction of the alicyclic ring, a characteristic fragmentation for tetralin systems.[15]
147[C₁₀H₁₁O]⁺Loss of a hydrogen atom from the m/z 148 fragment, leading to a stable benzylic cation.

Integrated Data Analysis for Structure Confirmation

The power of this analytical approach lies in the synergy between NMR and MS.

  • Formula Confirmation: HRMS provides the exact elemental formula (C₁₃H₁₆O₃).

  • Substructure Identification: ¹H and ¹³C NMR data confirm the presence of key functional groups: a methoxy group (δH ≈ 3.8, δC ≈ 55.5), a methyl ester (δH ≈ 3.7, δC ≈ 52, δC=O ≈ 174), a substituted benzene ring, and an alicyclic ring.

  • Connectivity Mapping: 2D NMR (COSY and HSQC) connects these substructures, establishing the complete bonding framework. For example, COSY would confirm the proton network in the alicyclic ring, while HSQC would link each proton to its corresponding carbon.

  • Fragmentation Corroboration: The fragments observed in the mass spectrum (e.g., m/z 148, 161) are consistent with the structure determined by NMR, providing powerful corroborating evidence.

Together, these orthogonal datasets leave no ambiguity in the final structural assignment of this compound.

Conclusion

The structural characterization of this compound serves as an excellent model for the rigorous analysis required in modern chemical and pharmaceutical research. By logically applying fundamental principles of NMR and mass spectrometry, and by selecting appropriate experimental protocols, one can achieve unambiguous structural elucidation. This integrated workflow, combining high-resolution mass determination with detailed 1D and 2D NMR connectivity mapping, represents a self-validating system that ensures the highest level of scientific integrity and trustworthiness in molecular characterization.

References

  • Application of high-resolution mass spectrometry for the analysis of organic structures.
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The Strategic Utility of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Tetralin Core and its Significance

The 1,2,3,4-tetrahydronaphthalene, or tetralin, nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis. Its unique bicyclic structure, combining an aromatic ring with a saturated cyclohexane ring, offers a versatile three-dimensional framework for the development of novel molecular entities. The strategic placement of functional groups on this core structure allows for the fine-tuning of physicochemical properties and biological activity. Among the various functionalized tetralin derivatives, Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate stands out as a key synthetic intermediate, providing a valuable entry point for the construction of complex molecules, including diterpenoids and potential therapeutic agents.

This technical guide provides a comprehensive overview of this compound as a synthetic intermediate. We will delve into its synthesis, key reactions, and its application in the construction of biologically active molecules, offering insights into the causal relationships behind experimental choices and providing detailed protocols for its utilization.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step synthesis. While specific experimental data for the title compound is not extensively documented in publicly available literature, we can infer its properties from related structures and its constituent functional groups.

PropertyEstimated Value/CharacteristicSource/Rationale
Molecular Formula C₁₃H₁₆O₃Calculated from structure
Molecular Weight 220.26 g/mol Calculated from structure
Appearance Likely a colorless to pale yellow oil or low-melting solidBased on similar tetralin esters
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH)Inferred from its nonpolar tetralin core and polar ester group
¹H NMR Expect signals for aromatic protons, methoxy group, methyl ester, and aliphatic protons of the tetralin core.Standard chemical shift predictions
¹³C NMR Expect distinct signals for aromatic, aliphatic, ester carbonyl, and methoxy carbons.Standard chemical shift predictions
IR Spectroscopy Characteristic absorption bands for C=O (ester) around 1730 cm⁻¹, C-O stretching, and aromatic C-H stretching.Based on functional group analysis
Mass Spectrometry Molecular ion peak (M⁺) at m/z 220.26, with fragmentation patterns corresponding to the loss of the methoxy and carbomethoxy groups.Based on typical fragmentation of esters and ethers

Synthesis of the Core Intermediate

The synthesis of this compound typically originates from the readily available precursor, 7-methoxy-1-tetralone or 7-methoxy-2-tetralone. The choice of starting material dictates the synthetic strategy to introduce the carboxylate functionality at the C-2 position.

Route 1: From 7-Methoxy-1-tetralone

A common and efficient route begins with the carboxymethylation of 7-methoxy-1-tetralone. This approach leverages the reactivity of the α-position to the ketone.

Workflow for the Synthesis of this compound from 7-Methoxy-1-tetralone

Synthesis from7-Methoxy-1-tetralone start 7-Methoxy-1-tetralone step1 Carboxymethylation start->step1 NaH, Dimethyl carbonate, THF intermediate1 Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate step1->intermediate1 step2 Ketone Reduction intermediate1->step2 e.g., NaBH₄, MeOH intermediate2 Methyl 1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate step2->intermediate2 step3 Dehydroxylation intermediate2->step3 e.g., Catalytic Hydrogenolysis (H₂, Pd/C) product This compound step3->product

Caption: Synthesis of the target intermediate from 7-methoxy-1-tetralone.

Detailed Protocol: Carboxymethylation of 7-Methoxy-1-tetralone [1]

  • Preparation: A 50% slurry of sodium hydride (NaH) in mineral oil is washed with hexane under an inert atmosphere (N₂) to remove the oil. The resulting NaH is suspended in anhydrous tetrahydrofuran (THF).

  • Reaction: Dimethyl carbonate is added to the stirred NaH suspension. The mixture is heated to 40-50°C. A solution of 7-methoxy-1-tetralone in THF is then added dropwise to control the effervescence.

  • Reflux: The reaction mixture is refluxed for 2 hours.

  • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of acetic acid, followed by water. The product is extracted with ether. The organic layer is washed with water and a 3% sodium bicarbonate solution, then dried over sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by distillation to yield methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

  • Expert Insight: The use of a strong base like NaH is crucial for the deprotonation of the α-carbon of the tetralone, forming an enolate that subsequently attacks the dimethyl carbonate. The careful control of the addition of the tetralone is necessary to manage the exothermic nature of the reaction and the accompanying gas evolution.

The subsequent reduction of the ketone and dehydroxylation are standard transformations in organic synthesis, often proceeding in high yield.

Route 2: From 7-Methoxy-2-tetralone

An alternative approach involves the use of 7-methoxy-2-tetralone. This can be achieved through various methods, including hydrocyanation followed by hydrolysis and esterification, or through a Reformatsky-type reaction.

Application as a Synthetic Intermediate: Gateway to Diterpenoid Scaffolds

The strategic value of this compound lies in its ability to serve as a versatile building block for the construction of more complex molecular architectures. A prime example is its potential use in the synthesis of analogues of podocarpic acid, a tricyclic diterpenoid with a range of biological activities, including anti-influenza A virus properties.[2] The tetralin core of the intermediate provides the A and B rings of the diterpenoid skeleton.

Conceptual Synthetic Workflow towards a Diterpenoid Analogue

Diterpenoid Synthesis start This compound step1 Introduction of C-ring precursor start->step1 e.g., Friedel-Crafts acylation or alkylation intermediate1 Functionalized Tetralin Derivative step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 e.g., Acid-catalyzed cyclization intermediate2 Tricyclic Diterpenoid Core step2->intermediate2 step3 Functional Group Manipulations intermediate2->step3 e.g., Demethylation, Ester hydrolysis product Podocarpic Acid Analogue step3->product

Caption: Conceptual pathway to diterpenoid analogues.

The ester functionality at the C-2 position can be strategically manipulated. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be used to direct further reactions or be converted to other functional groups. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for diversification.

Derivatization and Further Transformations

The carboxylic ester group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

  • Amide Formation: The ester can be converted to a wide range of amides by direct aminolysis with primary or secondary amines, often under elevated temperatures or with the use of catalysts. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC, HATU). This approach is particularly useful for the synthesis of amides with thermally sensitive or less reactive amines.

  • Reduction: The ester can be selectively reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The resulting alcohol can then be further functionalized, for example, by oxidation to the aldehyde or conversion to a leaving group for nucleophilic substitution.

  • Grignard and Organolithium Reactions: The ester can react with organometallic reagents, such as Grignard reagents or organolithiums, to form tertiary alcohols. This allows for the introduction of a wide variety of alkyl or aryl groups at the C-2 position.

Conclusion and Future Perspectives

This compound is a valuable and versatile synthetic intermediate with significant potential in the fields of natural product synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the strategic positioning of the methoxy and methyl carboxylate groups, makes it an attractive building block for the construction of complex molecular scaffolds. The tetralin core provides a rigid and well-defined three-dimensional structure, while the functional groups offer multiple handles for further derivatization and elaboration.

Future research in this area will likely focus on the development of enantioselective syntheses of this intermediate, which would provide access to chiral building blocks for the asymmetric synthesis of biologically active molecules. Furthermore, the exploration of new reactions and transformations of this intermediate will undoubtedly lead to the discovery of novel compounds with interesting pharmacological properties. As the demand for new and effective therapeutic agents continues to grow, the strategic use of versatile intermediates like this compound will remain a cornerstone of modern drug discovery and development.

References

  • PrepChem. Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate. Available from: [Link]

  • PrepChem. Synthesis of 7-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene. Available from: [Link]

  • La Bella, A., Leonelli, F., Migneco, L. M., & Marini Bettolo, R. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. Molecules, 21(9), 1193. Available from: [Link]

  • Dai, C., Li, W., & Chen, J. (2013). Phenolic Diterpenoid Derivatives as Anti-Influenza A Virus Agents. ACS medicinal chemistry letters, 4(5), 459-463. Available from: [Link]

  • Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 30, 115931. Available from: [Link]

  • Ahmed, N. S., Sarhan, A. E., Al-Ashmawy, A. A., & El-Sayed, M. A. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules, 25(24), 5958. Available from: [Link]

  • La Bella, A., Leonelli, F., Migneco, L. M., & Marini Bettolo, R. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. Molecules, 21(9), 1193. Available from: [Link]

  • Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine. Google Patents.
  • Plumet, J., & Alajarín, R. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molbank, 2007(1), M528. Available from: [Link]

  • Synthesis and biological evaluation of dihydronaphthalene analogues inspired by combretastatin A-4 as anticancer agents. European Journal of Medicinal Chemistry, 124, 69-81. Available from: [Link]

  • La Bella, A., Leonelli, F., Migneco, L. M., & Marini Bettolo, R. (2016). (+)-Podocarpic acid as chiral template in the synthesis of aphidicolane, stemodane and stemarane diterpenoids. Molecules, 21(9), 1193. Available from: [Link]

  • Ahmed, N. S., Sarhan, A. E., Al-Ashmawy, A. A., & El-Sayed, M. A. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules, 25(24), 5958. Available from: [Link]

  • Tetrahydro-naphthalene derivatives. Google Patents.
  • Ahmed, N. S., Sarhan, A. E., Al-Ashmawy, A. A., & El-Sayed, M. A. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules, 25(24), 5958. Available from: [Link]

  • United States Patent. Google Patents. Available from: [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3410-3424. Available from: [Link]

  • Tetraline derivatives, their production and pharmaceutical compositions containing them. Google Patents.
  • Optimization of synthesis and evaluation of antitumor properties of 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides. European Journal of Medicinal Chemistry, 122, 595-606. Available from: [Link]

  • Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them. Google Patents.
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An In-depth Technical Guide to the Synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its tetralone core is a common scaffold in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on logical, field-proven methodologies suitable for a research and development setting. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and present comparative data to inform synthetic planning.

Synthetic Strategies: An Overview

The synthesis of this compound and its corresponding carboxylic acid primarily originates from commercially available methoxytetralones. The most direct and widely employed strategy involves the functionalization of 7-methoxy-1-tetralone . An alternative, though less direct, approach could commence from 7-methoxy-2-tetralone .

This guide will focus on the most efficient and well-documented pathway, which begins with 7-methoxy-1-tetralone and proceeds through a β-keto ester intermediate. This route offers a high degree of control and generally provides good yields.

Primary Synthetic Pathway: Carboxylation of 7-Methoxy-1-Tetralone

The most prevalent and logical synthesis commences with the introduction of a carboxyl group at the C2 position of 7-methoxy-1-tetralone. This is typically achieved via a base-mediated condensation with a carbonate source, such as dimethyl carbonate or diethyl carbonate.

Step 1: Synthesis of Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

This initial step involves the formation of a β-keto ester, a classic transformation in organic synthesis. The reaction proceeds via the formation of an enolate from 7-methoxy-1-tetralone, which then acts as a nucleophile, attacking the electrophilic carbonyl of dimethyl carbonate.

Mechanistic Insight: The choice of a strong base, such as sodium hydride (NaH), is critical to quantitatively deprotonate the α-carbon of the ketone, driving the reaction towards the desired product. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) to avoid quenching the strong base.

Experimental Protocol: Carboxylation of 7-Methoxy-1-Tetralone [1]

  • Preparation: To a 2-liter flask under a nitrogen atmosphere, add 300 ml of tetrahydrofuran (THF). Carefully add 30 g (0.62 moles) of a 50% sodium hydride (NaH) slurry (previously washed with hexane to remove mineral oil).

  • Addition of Reagents: While stirring, add 0.62 moles of dimethyl carbonate to the NaH/THF suspension. Heat the mixture to 40-50°C.

  • Reactant Addition: Slowly add a solution of 50 g (0.28 moles) of 7-methoxy-1-tetralone in 150 ml of THF. The rate of addition should be controlled to manage foaming.

  • Reaction: Once the addition is complete, reflux the reaction mixture for 2 hours. The solution will typically turn a red color.

  • Workup:

    • Cool the reaction to room temperature and slowly acidify by adding 45 ml of acetic acid.

    • Add 50 ml of water to dissolve the resulting paste.

    • Extract the product into diethyl ether.

    • Wash the organic phase sequentially with water and a 3% sodium bicarbonate solution.

    • Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude residue can be purified by distillation at 168-170°C under a vacuum of 0.2 mm Hg to yield methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate.

Step 2: Reduction and Dehydration

With the β-keto ester in hand, the next stage involves the removal of the keto group to arrive at the tetrahydronaphthalene scaffold. A common method involves a two-step sequence: reduction of the ketone to a secondary alcohol, followed by dehydration to form an alkene.

A more direct approach, if the final product is the corresponding carboxylic acid, could involve a Clemmensen or Wolff-Kishner reduction; however, for the synthesis of the methyl ester, a milder reduction followed by dehydration and subsequent hydrogenation is often preferred to avoid hydrolysis of the ester.

A similar transformation is documented in the synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, where the ketoester is reduced with sodium borohydride, followed by dehydration using p-toluenesulfonic acid.[2][3]

Experimental Protocol: Reduction and Dehydration (Adapted from[2])

  • Reduction: Dissolve the methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate in ethanol. Cool the solution in an ice bath and add sodium borohydride portion-wise. Stir until the reaction is complete (monitored by TLC).

  • Dehydration: After an appropriate workup to isolate the intermediate alcohol, dissolve it in a suitable solvent like toluene. Add a catalytic amount of p-toluenesulfonic acid monohydrate and heat to reflux with a Dean-Stark trap to remove water.

  • Purification: Once the dehydration is complete, cool the reaction, wash with a basic solution to remove the acid catalyst, dry the organic layer, and purify the resulting unsaturated ester (a mixture of double bond isomers is possible) by chromatography or distillation.

Step 3: Catalytic Hydrogenation

The final step to obtain the target molecule, this compound, is the hydrogenation of the double bond in the unsaturated ester intermediate. This is typically achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation (Adapted from[2])

  • Reaction Setup: Dissolve the unsaturated ester in a solvent such as ethanol. Add a catalytic amount (e.g., 10% by weight) of palladium on carbon (Pd/C).

  • Hydrogenation: Place the reaction mixture in a pressure vessel and subject it to a hydrogen atmosphere (e.g., 200 psi). Stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Workup and Purification: Filter the reaction mixture through Celite to remove the catalyst. Evaporate the solvent to yield the crude product. Further purification can be achieved by chromatography if necessary to afford pure this compound.

Visualization of the Primary Synthetic Workflow

Synthetic_Pathway start 7-Methoxy-1-Tetralone keto_ester Methyl 7-methoxy-1-oxo-1,2,3,4- tetrahydronaphthalene-2-carboxylate start->keto_ester 1. NaH 2. Dimethyl Carbonate unsaturated_ester Unsaturated Ester Intermediate keto_ester->unsaturated_ester 1. NaBH4 2. p-TsOH, Heat final_product Methyl 7-methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate unsaturated_ester->final_product H2, Pd/C

Caption: Primary synthetic route to the target compound.

Alternative Synthetic Considerations

Stobbe Condensation

The Stobbe condensation offers a powerful method for carbon-carbon bond formation and could be employed to construct the tetralone precursor itself or a related intermediate.[4][5][6] This reaction involves the condensation of a ketone or aldehyde with a succinic acid ester in the presence of a strong base.[4] While not a direct route to the final product from a simple starting material, it is a valuable tool for the synthesis of substituted tetralones.[5]

Robinson Annulation

For the de novo synthesis of the tetralone ring system, the Robinson annulation is a classic and effective strategy.[7] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[8] This would be more applicable if the required substituted tetralone were not commercially available.

Data Summary

StepStarting MaterialKey ReagentsProductTypical YieldReference
17-Methoxy-1-tetraloneNaH, Dimethyl CarbonateMethyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylateNot specified[1]
2 & 3Ketoester from Step 11. NaBH₄2. p-TsOH3. H₂, Pd/CThis compound~90% (for hydrogenation step)[2]

Conclusion

The synthesis of this compound is most efficiently achieved through a multi-step sequence starting from the commercially available 7-methoxy-1-tetralone. The key transformations—base-mediated carboxylation, reduction of the resulting keto group, and subsequent hydrogenation—are robust and well-precedented in the literature. This guide provides a solid foundation for researchers and drug development professionals to undertake the synthesis of this important chemical intermediate.

References

  • Vertex Pharmaceuticals, Inc. (n.d.). Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate. Google Patents.
  • Unacademy. (n.d.). About Stobbe Reaction and Its Mechanism.
  • Johnson, W. S., Johnson, H. C. E., & Petersen, J. W. (1945). The Stobbe Condensation with Tetralone-1. A Synthesis of 3'-Keto-3,4-dihydro-1,2-cyclopentenonaphthalene. Journal of the American Chemical Society, 67(8), 1360–1362.
  • Banerjee, A. K., Mendoza, L., Briceño, B., Arrieche, D., & Cabrera, E. V. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4).
  • Johnson, W. S., Johnson, H. C. E., & Petersen, J. W. (1945). The Stobbe Condensation with Tetralone-1. A Synthesis of 3'-Keto-3,4-dihydro-1,2-cyclopentenonaphthalene. Journal of the American Chemical Society, 67(8), 1360–1362. Retrieved from [Link]

  • Banerjee, A. K., et al. (2022). Stobbe Condensation. ResearchGate.
  • Shenvi, R. A., et al. (n.d.). The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. Journal of the American Chemical Society.
  • Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(3), 236-241.
  • Wikipedia. (n.d.). Robinson annulation.
  • Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ResearchGate.
  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation.
  • Banerjee, A. K., & Chinea, K. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. MedCrave online.

Sources

"physical characteristics of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Executive Summary

This compound is a complex organic molecule featuring a tetralin scaffold, a common structural motif in medicinal chemistry. This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing in-depth information on its physicochemical properties, synthesis, analytical characterization, and safe handling. The tetralin core is a privileged structure in the design of biologically active compounds, making its derivatives, such as the topic compound, valuable intermediates in the synthesis of novel therapeutics and natural products.[1][2] This document synthesizes available data on related structures to provide a robust framework for understanding and utilizing this specific carboxylate ester in a research and development setting.

Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and material handling.

Identity and Structure
  • IUPAC Name : this compound

  • CAS Number : 65844-56-6[3][4]

  • Molecular Formula : C₁₃H₁₆O₃[5][6]

  • Molecular Weight : 220.26 g/mol [5][6]

  • Chemical Structure : (A 2D chemical structure image would be placed here in a full whitepaper)

Tabulated Physical Properties

The physical properties of this compound are not extensively documented under its specific CAS number. The following table includes data extrapolated from closely related analogs and computational predictions.

PropertyValueSource / Rationale
Boiling Point 168-170 °C at 0.2 mmHgBased on the closely related analog, methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate.[7]
Melting Point Not availableData for the exact compound is not readily found. A related carboxylic acid melts at 141-143°C.[8]
Appearance Colorless to pale yellow liquid/oilInferred from the appearance of the parent compound, 1,2,3,4-tetrahydronaphthalene (Tetralin), which is a colorless liquid.[9]
Solubility Miscible with most organic solvents (e.g., THF, ether, dichloromethane); very poor solubility in water.Inferred from typical organic esters and synthesis workup procedures involving organic solvents and water washes.[7][9]

Synthesis and Purification

The synthesis of functionalized tetralin derivatives often involves multi-step pathways. While a specific, validated synthesis for this compound is not detailed in the provided literature, a plausible and robust synthetic route can be designed based on established organic chemistry reactions applied to similar molecules.[2][7]

Synthetic Strategy

A logical approach begins with a commercially available precursor like 7-methoxy-1-tetralone. The synthetic pathway would involve the introduction of the carboxylate group at the C2 position, followed by the reduction of the ketone at C1.

  • Carboxylation : Introduction of a carboxylate group at the alpha-position of the ketone (C2) can be achieved via reaction with a suitable carboxylating agent like dimethyl carbonate in the presence of a strong base such as sodium hydride (NaH).[7] This forms the keto-ester intermediate.

  • Reduction : The ketone at the C1 position can then be reduced to a methylene group (CH₂). A standard method for this transformation is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[2]

Detailed Experimental Protocol: A Proposed Synthesis

This protocol is a hypothetical, yet chemically sound, procedure derived from analogous transformations.[2][7]

Step 1: Synthesis of Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

  • Preparation : To a flame-dried 2L three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, ~30 g, 0.75 mol), and wash with dry hexane to remove the oil. Suspend the NaH in 300 mL of dry tetrahydrofuran (THF).

  • Reaction Initiation : Add dimethyl carbonate (~70 mL, 0.83 mol) to the stirred suspension. Heat the mixture to 40-50°C.

  • Substrate Addition : Slowly add a solution of 7-methoxy-1-tetralone (50 g, 0.28 mol) in 150 mL of dry THF over 1 hour, controlling the rate to manage foaming.

  • Reflux : After the addition is complete, heat the reaction mixture to reflux for 2 hours. The solution will typically turn a deep red color.[7]

  • Workup : Cool the mixture to room temperature and cautiously acidify with acetic acid until neutral. Add water and diethyl ether. Separate the organic layer, wash with water and sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

  • Isolation : Evaporate the solvent under reduced pressure to yield the crude keto-ester.

Step 2: Reduction of the Keto-Ester

  • Setup : In a large flask equipped with a reflux condenser, add the crude keto-ester from Step 1, amalgamated zinc (prepared from zinc dust and mercuric chloride), and concentrated hydrochloric acid.

  • Reaction : Heat the mixture to a vigorous reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup : After cooling, decant the aqueous layer. Extract the remaining mixture with diethyl ether. Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Isolation : Evaporate the solvent to yield the crude target compound.

Purification Workflow

The crude product from the synthesis requires purification to be suitable for further use.

  • Distillation : The crude oil can be purified by distillation under high vacuum.[7][10] This is effective for separating the product from non-volatile impurities.

  • Column Chromatography : For higher purity, flash column chromatography on silica gel is recommended. A solvent system of increasing polarity, such as an ethyl acetate/hexane gradient, would likely provide good separation.[11]

G cluster_synthesis Synthesis cluster_purification Purification A 7-Methoxy-1-tetralone B Carboxylation (NaH, Dimethyl Carbonate) A->B C Keto-ester Intermediate B->C D Clemmensen Reduction (Zn(Hg), HCl) C->D E Crude Product D->E F Vacuum Distillation E->F Transfer G Column Chromatography F->G H Pure Product G->H

Caption: Proposed workflow for synthesis and purification.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), a singlet for the methoxy group (-OCH₃) around δ 3.8 ppm, a singlet for the ester methyl group (-COOCH₃) around δ 3.7 ppm, and a series of multiplets for the aliphatic protons of the tetralin ring in the δ 1.5-3.0 ppm range.[2][12]

  • ¹³C NMR : The carbon NMR spectrum will show signals for the aromatic carbons (δ 110-160 ppm), the ester carbonyl carbon (δ ~170 ppm), the methoxy and methyl ester carbons (δ 50-60 ppm), and the aliphatic carbons (δ 20-40 ppm).[13]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[14]

  • C=O Stretch (Ester) : A strong, sharp absorption band is expected around 1735-1750 cm⁻¹.

  • C-O Stretch (Ester & Ether) : Strong bands will appear in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C Stretch : Medium intensity bands around 1450-1600 cm⁻¹.

  • sp² C-H Stretch (Aromatic) : Signals appearing just above 3000 cm⁻¹.

  • sp³ C-H Stretch (Aliphatic) : Signals appearing just below 3000 cm⁻¹.

Chromatographic Analysis
  • Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and determine an appropriate solvent system for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Can be used to assess purity and confirm the molecular weight of the compound via the molecular ion peak in the mass spectrum.

G Start Purified Sample NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR GCMS GC-MS Analysis Start->GCMS End Structure & Purity Confirmed NMR->End IR->End GCMS->End

Sources

"CAS number for Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate in synthetic organic chemistry and drug discovery. The primary focus is to furnish researchers, scientists, and drug development professionals with detailed information regarding its identity, synthesis, characterization, applications, and safe handling protocols. This guide consolidates critical data to support its use as a versatile building block for creating complex molecular architectures, particularly within the context of medicinal chemistry. The confirmed Chemical Abstracts Service (CAS) number for this compound is 65844-56-6 [1][2].

Introduction: The Tetralin Scaffold in Modern Chemistry

The 1,2,3,4-tetrahydronaphthalene, commonly known as the tetralin scaffold, is a privileged structural motif in medicinal chemistry. Its rigid, bicyclic framework provides a valuable three-dimensional structure for interacting with biological targets. The incorporation of various functional groups onto this core allows for the fine-tuning of pharmacological properties.

The specific compound, this compound, serves as a crucial intermediate. The methoxy group on the aromatic ring and the methyl ester on the saturated ring offer two distinct points for chemical modification, making it an ideal precursor for constructing libraries of novel compounds. Notably, the broader class of tetrahydronaphthalene amides has been identified as a novel class of potent inhibitors of the Mycobacterium tuberculosis ATP synthase enzyme, highlighting the scaffold's potential in developing new therapeutics for infectious diseases[3]. This guide provides the foundational knowledge required to effectively utilize this valuable chemical entity in research and development settings.

Physicochemical and Structural Data

A clear identification of a chemical compound is foundational to any research endeavor. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 65844-56-6[1][2]
Molecular Formula C₁₃H₁₆O₃Inferred from structure
Molecular Weight 220.26 g/mol [4]
IUPAC Name This compound
Synonyms N/A

Synthesis and Mechanistic Considerations

The synthesis of this compound typically originates from commercially available 7-methoxy-1-tetralone. The process involves a carboxymethylation reaction followed by the reduction of the keto group.

Synthetic Pathway Overview

A common and effective approach involves a base-mediated condensation of 7-methoxy-1-tetralone with a source of the carbomethoxy group, such as dimethyl carbonate. A strong base, like sodium hydride (NaH), is used to deprotonate the α-carbon of the tetralone, generating a nucleophilic enolate. This enolate then attacks the dimethyl carbonate, leading to the formation of the β-keto ester, methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate[5]. The final step, which is not detailed in the provided literature but is a standard transformation, would involve a selective reduction of the ketone (e.g., via catalytic hydrogenation or Wolff-Kishner reduction) to yield the desired tetralin structure without the carbonyl group.

The following diagram outlines the key steps in this synthetic workflow.

G cluster_0 Step 1: Carboxymethylation cluster_1 Step 2: Ketone Reduction A 7-Methoxy-1-tetralone Reagent1 1. NaH, THF 2. Dimethyl Carbonate A->Reagent1 B Methyl 7-methoxy-1-oxo-1,2,3,4- tetrahydronaphthalene-2-carboxylate Reagent2 Reduction (e.g., Catalytic Hydrogenation) B->Reagent2 Reagent1->B Enolate Formation & Nucleophilic Acyl Substitution C Methyl 7-methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate (Target Compound) Reagent2->C

Sources

An In-depth Technical Guide to Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetralin Scaffold

The 1,2,3,4-tetrahydronaphthalene, or tetralin, nucleus is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure serves as a versatile template for the development of a wide array of therapeutic agents. By presenting substituents in a well-defined three-dimensional orientation, the tetralin framework allows for precise interaction with biological targets. This guide focuses on a key derivative, Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a valuable intermediate in the synthesis of pharmacologically active molecules. We will delve into its synthesis, spectroscopic characterization, and its emerging role in the development of novel therapeutics, particularly in the realm of neuropharmacology and oncology. The methoxy and methyl carboxylate functionalities at the 7- and 2-positions, respectively, provide crucial handles for further chemical modification, making this compound a strategic building block in the design of new chemical entities.

I. Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step process commencing with the commercially available 7-methoxy-1-tetralone. The synthetic strategy involves an initial carboxymethylation of the tetralone, followed by the reduction of the keto group.

Step 1: Carboxymethylation of 7-methoxy-1-tetralone

The first step introduces the methyl carboxylate group at the C2 position of the tetralone ring. This is accomplished via a condensation reaction with dimethyl carbonate in the presence of a strong base, such as sodium hydride.

Reaction:

G 7-methoxy-1-tetralone 7-methoxy-1-tetralone Intermediate Enolate Intermediate Enolate 7-methoxy-1-tetralone->Intermediate Enolate 1. NaH, THF 2. (CH3O)2CO Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate Intermediate Enolate->Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate Acidic Workup G Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate This compound This compound Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate->this compound H2, Pd/C Ethanol, rt

Figure 2: Catalytic hydrogenation of the keto-ester intermediate.

Detailed Experimental Protocol:

  • In a Parr hydrogenation apparatus, dissolve the methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (e.g., 10 g, 0.043 mol) in ethanol (150 mL).

  • Add 10% palladium on carbon (Pd/C) catalyst (e.g., 1 g, 10% w/w).

  • Seal the apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi and shake at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen and purge the apparatus with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

II. Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Technique Expected Data
¹H NMR Aromatic protons (d ~6.5-7.0 ppm), methoxy protons (s, ~3.8 ppm), methyl ester protons (s, ~3.7 ppm), and aliphatic protons of the tetralin ring (multiplets, ~1.5-3.0 ppm).
¹³C NMR Aromatic carbons (d ~110-160 ppm), ester carbonyl carbon (d ~175 ppm), methoxy carbon (d ~55 ppm), methyl ester carbon (d ~52 ppm), and aliphatic carbons (d ~20-40 ppm).
IR C=O stretch of the ester (~1730 cm⁻¹), C-O stretch of the ester and ether (~1250 and ~1050 cm⁻¹), and aromatic C-H and C=C stretches.
Mass Spec. Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₃H₁₆O₃ (220.27 g/mol ) and characteristic fragmentation patterns.

III. Applications in Drug Discovery and Development

The tetralin scaffold is a key component in a variety of centrally acting agents. This compound serves as a crucial building block for the synthesis of compounds targeting dopamine receptors and other CNS-related targets.

Dopamine D2/D3 Receptor Ligands

Derivatives of 2-aminotetralin are well-established ligands for dopamine D2 and D3 receptors, which are implicated in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. The title compound can be readily converted to the corresponding carboxylic acid, which can then be subjected to a Curtius rearrangement or other amine-forming reactions to introduce the critical amino group at the C2 position. The 7-methoxy group can be a precursor to a hydroxy group, which is often important for receptor binding. For instance, iodinated 2-aminotetralin derivatives have shown high affinity for D3 receptors. [1]

G cluster_0 Synthesis of Dopamine Receptor Ligands This compound This compound 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid This compound->7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Hydrolysis 2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalene 2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalene 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid->2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalene Curtius Rearrangement Dopamine D2/D3 Receptor Ligands Dopamine D2/D3 Receptor Ligands 2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalene->Dopamine D2/D3 Receptor Ligands Further Functionalization

Figure 3: Synthetic pathway from the title compound to potential dopamine receptor ligands.

Potential in Cancer Therapy

Recent research has highlighted the potential of tetralin-based compounds in oncology. For example, chiral tetrahydronaphthalene-fused spirooxindoles have been developed as dual inhibitors of MDM2 and CDK4 for the treatment of glioblastoma. [2]The structural framework of this compound provides a starting point for the synthesis of such complex polycyclic systems. The ester functionality can be used to introduce various side chains, while the aromatic ring can be further functionalized to optimize interactions with the target proteins.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its straightforward two-step synthesis from readily available starting materials makes it an accessible building block for a wide range of applications. The presence of two distinct functional groups, the methyl ester and the methoxy ether, at specific positions on the tetralin scaffold allows for selective chemical manipulations, paving the way for the creation of diverse molecular architectures. As research into novel therapeutics for CNS disorders and cancer continues, the importance of such well-defined and adaptable molecular frameworks is paramount. This guide provides the foundational knowledge for the synthesis and utilization of this key intermediate, empowering researchers to explore its full potential in the development of next-generation pharmaceuticals.

References

  • Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate. Available at: [Link]

  • Chumpradit, S., et al. (1998). Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. Journal of Medicinal Chemistry, 41(16), 3008-3014. Available at: [Link]

  • Zhang, Y., et al. (2020). Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma. Acta Pharmaceutica Sinica B, 10(9), 1696-1711. Available at: [Link]

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Methodological & Application

"experimental protocol for Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the Synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Abstract

This document provides a comprehensive, two-part experimental protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry and drug development. The synthesis commences with the commercially available 7-methoxy-1-tetralone. The protocol is designed for researchers and scientists in organic synthesis and drug discovery, offering a detailed, step-by-step guide grounded in established chemical principles. We provide not only the methodology but also the underlying mechanistic rationale for key transformations, ensuring both reproducibility and a deeper understanding of the process.

Introduction

Substituted tetralin scaffolds are prevalent in a wide array of pharmacologically active molecules. Specifically, the 7-methoxy-1,2,3,4-tetrahydronaphthalene core is a key structural motif. The title compound, this compound, serves as a versatile building block for the elaboration of more complex molecular architectures. For instance, 7-methoxy-1-tetralone, the precursor in this protocol, is a crucial intermediate in the synthesis of the antidepressant Agomelatine[1]. This guide details a robust and logical synthetic sequence, beginning with the formation of a β-keto ester intermediate, followed by a deoxygenation step to yield the target saturated ester.

Overall Synthetic Workflow

The synthesis is performed in two primary stages starting from 7-methoxy-1-tetralone:

  • Carboxymethylation: A base-catalyzed C-acylation reaction at the C-2 position of 7-methoxy-1-tetralone using dimethyl carbonate to introduce the methyl carboxylate group, yielding a β-keto ester.

  • Wolff-Kishner Reduction: The deoxygenation of the C-1 carbonyl group of the β-keto ester intermediate to a methylene group, affording the final target molecule.

G A 7-Methoxy-1-tetralone B Methyl 7-methoxy-1-oxo-1,2,3,4- tetrahydronaphthalene-2-carboxylate A->B C Methyl 7-methoxy-1-oxo-1,2,3,4- tetrahydronaphthalene-2-carboxylate D Methyl 7-methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate (Final Product) C->D  Hydrazine Hydrate, KOH Diethylene Glycol, Heat G start Keto-ester hydrazone Hydrazone Intermediate start->hydrazone + Hydrazine Hydrate product Final Product + N₂ Gas hydrazone->product KOH, Heat (Deprotonation & Elimination)

Caption: Simplified Wolff-Kishner reduction pathway.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 7-methoxy-1-oxo...esterAs synthesized in Part 1-
Hydrazine Hydrate (80%)Reagent GradeSigma-AldrichToxic and corrosive. Handle with care.
Potassium Hydroxide (KOH)Pellets, ≥85%Fisher ScientificCorrosive.
Diethylene GlycolAnhydrous, ≥99%Sigma-AldrichHigh-boiling solvent.
Hydrochloric Acid (HCl)ConcentratedFisher ScientificFor acidification during workup.
TolueneACS GradeFisher ScientificFor extraction.
Petroleum EtherACS GradeFisher ScientificFor precipitation/crystallization.
Detailed Experimental Protocol

This protocol is adapted from a standard Wolff-Kishner procedure applied to a similar tetralone system.[1]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a thermometer, add the keto-ester from Part 1 (e.g., 10 g, 0.043 mol), diethylene glycol (80 mL), 80% hydrazine hydrate (5.4 g, 0.086 mol), and potassium hydroxide (9.6 g, 0.17 mol).

  • Heating and Reflux: Slowly heat the mixture. The temperature will rise as water and excess hydrazine are distilled off. Continue heating until the internal temperature reaches 150-180°C.

  • Reaction: Maintain the reaction mixture at reflux (approx. 150-180°C) for 4 hours.

  • Workup and Acidification: After cooling, pour the reaction mixture into a beaker containing 500 mL of water. Carefully acidify the solution with concentrated hydrochloric acid to a pH of ~2. A precipitate of the crude product may form.

  • Extraction: Extract the aqueous mixture three times with toluene.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration and Purification: Filter and evaporate the solvent under reduced pressure. To the resulting residue, add a minimal amount of a solvent like petroleum ether to induce precipitation or crystallization of the product.

  • Isolation: Collect the solid product by filtration, wash with cold petroleum ether, and dry under vacuum to yield the final product, this compound.

Safety and Handling

  • Sodium Hydride (NaH): Extremely flammable and reacts violently with water. All operations must be conducted under a dry, inert atmosphere.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Potassium Hydroxide (KOH) & Acids: Corrosive. Avoid contact with skin and eyes.

  • Solvents: Flammable. Keep away from ignition sources.

References

  • Vertex Pharmaceuticals, Inc. (Date not available). Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate.
  • Al-Dughaither, A. S., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega. [Link]

  • Banerjee, A. K., & Poon, K. W. C. (2009). An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. ResearchGate. [Link]

  • PrepChem.com. (Date not available). Synthesis of 7-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene. [Link]

  • ACS Publications. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. [Link]

  • Wikipedia. (Date not available). Robinson annulation. [Link]

  • Grokipedia. (Date not available). Dieckmann condensation. [Link]

  • National Center for Biotechnology Information. (2022). Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene. [Link]

  • MDPI. (2023). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. [Link]

  • Organic Reactions. (Date not available). The Dieckmann Condensation. [Link]

  • Wikipedia. (Date not available). Dieckmann condensation. [Link]

  • Organic Chemistry Portal. (Date not available). Dieckmann Condensation. [Link]

  • Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC. [Link]

  • Organic Chemistry Portal. (Date not available). Ester synthesis by esterification. [Link]

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Synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry. Its tetralin core, substituted with methoxy and methyl carboxylate groups, is a common motif in a range of pharmacologically active compounds. A robust and scalable synthesis of this intermediate is therefore of significant interest. This application note details a reliable synthetic protocol, discusses the underlying chemical principles, and provides the necessary information for its successful implementation in a laboratory setting.

Synthetic Strategy and Mechanistic Overview

The synthesis of the target molecule can be approached through several strategic routes. A common and efficient pathway commences with the commercially available 7-methoxy-1-tetralone . The core of the synthesis involves the introduction of a carboxylate group at the C-2 position, followed by the reduction of the C-1 keto group and subsequent esterification.

One of the most effective methods for introducing the carboxylate functionality at the alpha-position of a ketone is through a Stobbe condensation . This reaction involves the condensation of a ketone with a succinic ester in the presence of a strong base, such as potassium tert-butoxide. The reaction proceeds through a γ-lactone intermediate, which then undergoes ring-opening to yield an alkylidene succinic acid or its monoester. A subsequent cyclization and reduction sequence can lead to the desired tetralin framework with the carboxylic acid side chain.

An alternative and more direct approach involves the direct carboxymethylation of 7-methoxy-1-tetralone. This can be achieved by reacting the tetralone with dimethyl carbonate in the presence of a strong base like sodium hydride (NaH) to form methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate[1]. The subsequent challenge lies in the selective reduction of the ketone at the C-1 position without affecting the ester group or the aromatic ring. Catalytic hydrogenation under specific conditions or the use of chemoselective reducing agents like sodium borohydride can be employed for this transformation.

This guide will focus on a two-step approach:

  • Carboxylation of 7-methoxy-1-tetralone to introduce the carboxylic acid moiety.

  • Esterification of the resulting carboxylic acid to yield the final methyl ester.

This approach offers good control over the reaction and generally provides high yields.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start 7-methoxy-1-tetralone Intermediate1 Methyl 7-methoxy-1-oxo-1,2,3,4- tetrahydronaphthalene-2-carboxylate Start->Intermediate1 1. NaH, Dimethyl Carbonate THF, Reflux Intermediate2 7-methoxy-1,2,3,4-tetrahydro- naphthalene-2-carboxylic acid Intermediate1->Intermediate2 2. Reduction (e.g., H2/Pd-C) & Hydrolysis Product Methyl 7-methoxy-1,2,3,4-tetrahydro- naphthalene-2-carboxylate Intermediate2->Product 3. Esterification (MeOH, H+)

Caption: A simplified workflow for the synthesis of the target compound.

Experimental Protocols

PART 1: Synthesis of 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

This protocol is adapted from established procedures for the synthesis of related tetralone derivatives and involves a carboxylation reaction followed by reduction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
7-methoxy-1-tetralone176.2110.0 g0.0567
Sodium Hydride (60% dispersion in mineral oil)24.002.5 g0.0625
Dimethyl Carbonate90.0815 mL~0.168
Tetrahydrofuran (THF), anhydrous-150 mL-
Acetic Acid, glacial60.05As needed-
Diethyl Ether-200 mL-
Sodium Bicarbonate (NaHCO₃), saturated solution-100 mL-
Sodium Sulfate (Na₂SO₄), anhydrous-As needed-
Palladium on Carbon (10% Pd)-0.5 g-
Hydrogen Gas (H₂)-High pressure-
Ethanol-100 mL-

Procedure:

  • Preparation of the Reaction Apparatus: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Carboxylation: a. To the flask, add sodium hydride (2.5 g of a 60% dispersion in mineral oil). The mineral oil is washed away with anhydrous hexane under a nitrogen atmosphere. 100 mL of anhydrous THF is then added to the flask. b. Dimethyl carbonate (15 mL) is added to the stirred suspension of sodium hydride in THF. c. A solution of 7-methoxy-1-tetralone (10.0 g, 0.0567 mol) in 50 mL of anhydrous THF is added dropwise from the dropping funnel over a period of 30 minutes. d. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). e. After completion, the reaction mixture is cooled to room temperature. The excess sodium hydride is quenched by the careful, dropwise addition of glacial acetic acid until the effervescence ceases. f. Water (50 mL) is added to dissolve the resulting salts. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x 100 mL). g. The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL). h. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

  • Reduction and Hydrolysis: a. The crude keto-ester is dissolved in ethanol (100 mL) in a high-pressure hydrogenation vessel. b. 10% Palladium on carbon (0.5 g) is added as the catalyst. c. The vessel is sealed and flushed with hydrogen gas, and then pressurized to 50-100 psi of hydrogen. d. The mixture is stirred vigorously at room temperature for 12-24 hours, or until the uptake of hydrogen ceases. This step reduces both the ketone and potentially the ester to an alcohol, followed by hydrolysis to the acid. A more controlled reduction might be necessary to preserve the ester. A common alternative for the reduction of the ketone without affecting the ester is the use of sodium borohydride. e. After the reaction is complete, the catalyst is carefully filtered off through a pad of Celite. f. The filtrate is concentrated under reduced pressure. The resulting residue is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (10% w/v) for 2 hours to ensure the formation of the carboxylic acid. g. The reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. h. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

PART 2: Esterification to this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid206.24From Part 1
Methanol (MeOH), anhydrous32.04100 mL
Sulfuric Acid (H₂SO₄), concentrated98.081 mL
Sodium Bicarbonate (NaHCO₃), saturated solution-100 mL
Diethyl Ether-150 mL
Sodium Sulfate (Na₂SO₄), anhydrous-As needed

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Esterification: a. To the flask, add the 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid obtained from Part 1 and 100 mL of anhydrous methanol. b. Carefully add 1 mL of concentrated sulfuric acid to the mixture. c. The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by TLC. d. After the reaction is complete, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. e. The residue is dissolved in diethyl ether (150 mL) and washed with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (100 mL) to neutralize the acid catalyst, and finally with brine (50 mL). f. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon skeleton of the molecule.

  • IR (Infrared) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Precautions

  • Sodium hydride is a highly reactive and flammable solid. It should be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are required for the carboxylation step.

  • Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.

  • All reactions should be performed in a well-ventilated fume hood.

References

  • Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate.
  • How to Synthesize 7-Methoxy-1-tetralone? - FAQ - Guidechem.
  • 7-Methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid | CAS 24833-31-6 | SCBT.
  • Esterification--Making Esters from Carboxylic Acids - YouTube. Available at: [Link]

  • Process for the preparation of carboxylic acid esters - Google Patents.

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The Strategic Utility of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetralin Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as foundational frameworks for the development of novel therapeutics. The 1,2,3,4-tetrahydronaphthalene, or tetralin, nucleus is one such "privileged structure."[1] Its conformational flexibility, combined with a synthetically tractable framework, allows for the precise spatial orientation of pharmacophoric features, making it an attractive starting point for drug design. This guide delves into the specific applications of a key derivative, Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, and its corresponding carboxylic acid, as versatile building blocks in the synthesis of complex, biologically active molecules. We will explore the strategic importance of the methoxy and carboxylate functionalities and provide detailed protocols for the derivatization of this scaffold into promising drug candidates.

The tetralin core is a structural component of numerous clinically significant agents, including the antidepressant sertraline and various anticancer agents.[2] The inherent bioactivity of this scaffold, coupled with the potential for diverse functionalization, underscores its importance to researchers and drug development professionals. This document will serve as a detailed application note and protocol guide for leveraging the unique properties of this compound in medicinal chemistry programs.

Core Rationale: Why this compound is a Valuable Synthetic Intermediate

The utility of this specific tetralin derivative stems from the strategic placement of its functional groups, which serve as handles for a variety of chemical transformations.

  • The Methoxy Group: The 7-methoxy group significantly influences the electronic properties of the aromatic ring. As an electron-donating group, it can modulate the binding affinity of the molecule to its biological target. Furthermore, it can serve as a key interaction point within a receptor's binding pocket, often forming hydrogen bonds or participating in hydrophobic interactions.[3] In metabolic studies, the methoxy group can also influence the pharmacokinetic profile of a drug candidate.

  • The Methyl Carboxylate Group: The ester at the 2-position is a versatile functional group that can be readily converted into a variety of other functionalities. Hydrolysis to the corresponding carboxylic acid allows for the formation of amides, which are prevalent in many drug classes. Reduction of the ester or acid can yield the corresponding alcohol, which can be further functionalized. This versatility allows for the exploration of a wide range of chemical space and the fine-tuning of a molecule's properties to optimize its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The following diagram illustrates the key functionalization points of the 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid scaffold:

Caption: Key synthetic transformations of the core scaffold.

Application in the Synthesis of Bioactive Molecules: A Case Study in Antitubercular Agents

A compelling example of the application of the tetralin scaffold is in the development of novel inhibitors of Mycobacterium tuberculosis. The rise of drug-resistant tuberculosis necessitates the discovery of new therapeutic agents. One promising strategy has been the development of tetrahydronaphthalene amide (THNA) derivatives.

The general synthetic approach involves the coupling of a tetralin carboxylic acid with a suitable amine to generate a library of amide derivatives for structure-activity relationship (SAR) studies. The 7-methoxy substitution pattern is of particular interest due to its potential to enhance target engagement and improve pharmacokinetic properties.

Experimental Protocol: Synthesis of Tetrahydronaphthalene Amide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives from 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Part 1: Hydrolysis of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v), add lithium hydroxide (LiOH, 1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester.

  • Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with 1N HCl. The carboxylic acid product will precipitate out or can be extracted with an organic solvent such as ethyl acetate.

  • Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Part 2: Amide Coupling

  • Reaction Setup: To a solution of 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq) or hydroxybenzotriazole (HOBt, 1.2 eq).

  • Addition of Amine: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel.

The following diagram illustrates the workflow for the synthesis of tetrahydronaphthalene amides:

G A This compound B Hydrolysis (LiOH) A->B C 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid B->C D Amide Coupling (EDC, Amine) C->D E Bioactive Tetralin Amide D->E

Caption: Synthetic workflow for bioactive tetralin amides.

Structure-Activity Relationship (SAR) Considerations

Systematic modifications of the tetralin scaffold and the coupled amine allow for the exploration of the SAR, providing insights into the key molecular features required for biological activity.

Modification Site General Observation Rationale
Substituents on the Aromatic Ring The position and nature of substituents (e.g., the 7-methoxy group) can significantly impact potency and selectivity.Modulates electronic properties and provides key interactions with the target protein.
Stereochemistry at C-2 The stereochemistry of the substituent at the 2-position is often crucial for activity.The three-dimensional arrangement of the substituent determines the precise fit within the binding pocket.
Nature of the Amide Side Chain The size, lipophilicity, and hydrogen bonding capacity of the amine component are critical determinants of activity.The side chain explores different regions of the binding site and influences the overall physicochemical properties of the molecule.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of diverse libraries of compounds for biological screening. The tetralin scaffold, with its inherent drug-like properties, continues to be a fruitful starting point for the discovery of new therapeutic agents targeting a wide range of diseases. Future work in this area will likely focus on the development of more complex and diverse derivatives, leveraging modern synthetic methodologies to access novel chemical space and identify the next generation of tetralin-based drugs.

References

  • Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central. [Link]

  • Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. ResearchGate. [Link]

  • Rapid Development of an Enantioselective Synthesis of ( R )-1Hydroxy7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid. ResearchGate. [Link]

  • Structure-activity Studies of Rapamycin Analogs: Evidence That the C-7 Methoxy Group Is Part of the Effector Domain and Positioned at the FKBP12-FRAP Interface. PubMed. [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. MDPI. [Link]

  • An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ResearchGate. [Link]

  • Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydr. ARPI. [Link]

  • Synthetic Analogues of Huwentoxin-IV Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios. PubMed Central. [Link]

  • Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. PubMed. [Link]

  • New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Publishing. [Link]

  • Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids: Application to the Synthesis of Imatinib. ChemRxiv. [Link]

  • A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC. [Link]

  • 1,2,3,4-Tetrahydronaphthalene-d12. PubChem. [Link]

  • The role of the methoxy group in approved drugs. PubMed. [Link]

  • trans-6,9-dimethoxy-2,3,4a,5,10,10a-hexahydro-4H-naphth[2,3-b]1, 4-oxazines--tricyclic analogs trans-2-amino-3-hydroxy-5,8-dimethoxytetralins. PubMed. [Link]

  • Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. ResearchGate. [Link]

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Application Notes and Protocols: Derivatization of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetralone Scaffold as a Privileged Structure in Drug Discovery

The 1,2,3,4-tetrahydronaphthalene, or tetralone, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] These molecules exhibit a broad spectrum of pharmacological activities, including antibacterial, antitumor, and central nervous system effects.[1][2][3] The rigid, bicyclic framework of the tetralone core provides a well-defined three-dimensional orientation for appended functional groups, facilitating high-affinity interactions with biological targets.

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a versatile starting material for the synthesis of diverse compound libraries. The methoxy group on the aromatic ring and the methyl ester at the 2-position offer multiple handles for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR). This document provides detailed protocols for the derivatization of this starting material to generate a library of novel compounds for biological screening. The derivatization strategies focus on modifications of the carboxylate group and potential functionalization of the aromatic ring, providing a rational basis for generating molecular diversity.

Chemical Derivatization Strategies: A Multi-pronged Approach

The derivatization of this compound can be approached through several key synthetic transformations. This guide will focus on three primary pathways:

  • Amide Library Synthesis: Direct conversion of the methyl ester to a diverse library of amides introduces a wide range of chemical functionalities and potential hydrogen bonding interactions, which are crucial for molecular recognition by biological targets.

  • Reduction to Primary Alcohol and Subsequent Derivatization: Reduction of the methyl ester to the corresponding primary alcohol opens up another avenue for derivatization, such as etherification or esterification, to probe different regions of the target's binding pocket.

  • Aromatic Ring Functionalization via Suzuki-Miyaura Cross-Coupling: While the starting material is not pre-functionalized for direct cross-coupling, this section will outline a general strategy for the introduction of a handle (e.g., a bromine atom) on the aromatic ring, followed by a robust protocol for Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties. This strategy significantly expands the accessible chemical space.

The following diagram illustrates the overall workflow for the derivatization of the starting material.

Derivatization Workflow start Methyl 7-methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate amide Amide Library start->amide Amide Coupling alcohol Primary Alcohol Intermediate start->alcohol Reduction suzuki_precursor Aromatic Ring Functionalization (e.g., Bromination) start->suzuki_precursor Electrophilic Aromatic Substitution ether_ester Ether/Ester Derivatives alcohol->ether_ester Etherification/ Esterification suzuki_product Suzuki Coupling Products (Aryl/Heteroaryl Derivatives) suzuki_precursor->suzuki_product Suzuki-Miyaura Coupling

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of an Amide Library via Direct Amidation

The direct conversion of methyl esters to amides is a powerful tool in medicinal chemistry.[4][5] Modern methods often utilize transition metal catalysis or base-promoted approaches to achieve this transformation under mild conditions.[4][5][6] This protocol details a general procedure for the synthesis of an amide library from this compound.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Coupling agent (e.g., PyBOP) or a suitable catalyst system (e.g., Ni or Pd-based for cross-coupling amidation)[5]

  • Base (e.g., Triethylamine, DIPEA)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the desired amine (1.1 - 1.5 eq) to the solution.

  • If using a coupling agent like PyBOP, add it to the reaction mixture (1.1 eq) followed by the base (2.0 eq).

  • If employing a catalytic method, add the appropriate catalyst and ligand as per established literature procedures for direct amidation of methyl esters.[4][5]

  • Stir the reaction mixture at room temperature or heat as required for the specific method. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Data Presentation:

Amine SubstrateReaction ConditionsYield (%)Characterization Notes
AnilinePyBOP, DIPEA, DCM, rt, 12 h75White solid, 1H NMR, 13C NMR, HRMS
BenzylaminePyBOP, DIPEA, DCM, rt, 12 h82Colorless oil, 1H NMR, 13C NMR, HRMS
MorpholinePyBOP, DIPEA, DCM, rt, 16 h68Pale yellow solid, 1H NMR, 13C NMR, HRMS
(Example Data)
Protocol 2: Reduction of the Methyl Ester to a Primary Alcohol

The reduction of the methyl ester to the corresponding primary alcohol provides a different functional group for further derivatization. While strong reducing agents like lithium aluminum hydride (LiAlH4) are effective, milder conditions using sodium borohydride in the presence of an activating agent can also be employed.[7][8][9]

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Methanol)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and methanol.[7]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0 - 4.0 eq) in portions to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-5 hours, monitoring by TLC.[7]

  • Upon completion, carefully quench the reaction by the slow addition of water or 1M HCl at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the primary alcohol.

Data Presentation:

SubstrateReducing AgentSolventTime (h)Yield (%)
This compoundNaBH4THF/MeOH392
(Example Data)
Protocol 3: Aromatic Ring Functionalization and Suzuki-Miyaura Cross-Coupling

To further expand the chemical diversity, the aromatic ring can be functionalized, for instance, through bromination, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11][12] This allows for the introduction of a wide array of aryl and heteroaryl substituents.

Part A: Bromination of the Aromatic Ring

A general procedure for the bromination of a related tetralone system is adapted here.[13]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add N-Bromosuccinimide (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate the brominated derivative.

Part B: Suzuki-Miyaura Cross-Coupling

This is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide.[10][11]

Materials:

  • Brominated this compound derivative

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DME)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the brominated starting material (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.02 - 0.05 eq).

  • Add the anhydrous solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X L2 OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_Ar_prime Ar-Pd(II)-Ar' L2 Transmetal->PdII_Ar_Ar_prime Ar_prime_BOH2 Ar'B(OH)2 + Base Ar_prime_BOH2->Transmetal RedElim Reductive Elimination PdII_Ar_Ar_prime->RedElim RedElim->Pd0 Catalyst Regeneration Ar_Ar_prime Ar-Ar' RedElim->Ar_Ar_prime

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Screening Workflow

Once a library of derivatized compounds is synthesized and purified, the next crucial step is to evaluate their biological activity. High-throughput screening (HTS) is a common approach for rapidly assessing the effects of a large number of compounds on a specific biological target or pathway.[14][15]

General Screening Protocol:

  • Compound Management: Prepare stock solutions of each synthesized derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Create a dilution series to test a range of concentrations.

  • Assay Development: Choose a relevant biological assay. This could be a target-based assay (e.g., enzyme inhibition, receptor binding) or a cell-based phenotypic assay (e.g., cell viability, reporter gene expression).

  • High-Throughput Screening: Perform the primary screen using a single high concentration of each compound to identify initial "hits." This is often done in a 96- or 384-well plate format.[16]

  • Hit Confirmation: Re-test the initial hits to confirm their activity and rule out false positives.

  • Dose-Response Analysis: For confirmed hits, perform a dose-response analysis to determine potency (e.g., IC50 or EC50 values).

  • Secondary Assays and Selectivity Profiling: Test the confirmed hits in related assays to assess their selectivity and mechanism of action.

  • Structure-Activity Relationship (SAR) Analysis: Correlate the chemical structures of the active compounds with their biological activity to identify key structural features responsible for potency and selectivity.

Biological Screening Workflow Lib Synthesized Compound Library CM Compound Management (Plate Preparation) Lib->CM HTS Primary High-Throughput Screening (HTS) CM->HTS Hits Initial Hits HTS->Hits HC Hit Confirmation Hits->HC Confirmed Confirmed Hits HC->Confirmed DR Dose-Response (Potency Determination) Confirmed->DR SA Secondary Assays & Selectivity Profiling DR->SA SAR Structure-Activity Relationship (SAR) Analysis SA->SAR

Caption: A typical workflow for the biological screening of a small molecule library.

Conclusion

The derivatization of this compound offers a rich platform for the generation of novel chemical entities with the potential for significant biological activity. The protocols outlined in this document provide a solid foundation for researchers to create diverse compound libraries through amide coupling, reduction and subsequent derivatization, and Suzuki-Miyaura cross-coupling. A systematic approach to biological screening, coupled with careful SAR analysis, will be instrumental in identifying promising lead compounds for further development in drug discovery programs.

References

  • Vera, W., & Banerjee, A. K. (n.d.). Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. ResearchGate.
  • Chinea, K., & Banerjee, A. K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(3), 236-241.
  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ASSAY and Drug Development Technologies, 5(4), 424-433.
  • Garg, N. K. (n.d.). Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. Sci-Hub.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • Zhang, Y., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113915.
  • Request PDF. (n.d.). A simple reduction of methyl aromatic esters to alcohols using sodium borohydride-methanol system.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Banerjee, A. K., & Chinea, K. (n.d.). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
  • PubChem. (n.d.). Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate.
  • The Royal Society of Chemistry. (n.d.). Chapter 2: Considerations Related to Small-molecule Screening Collections. In Books.
  • Nyangulu, J. M., et al. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry, 4(7), 1400-1412.
  • Jalilian, A., et al. (n.d.). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Mini-Reviews in Medicinal Chemistry, 21(4), 434-453.
  • Santa Cruz Biotechnology. (n.d.). 7-Methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid.
  • Holland-Crimmin, S., Gosnell, P., & Quinn, C. (2002). Compound management: guidelines for compound. storage, provision. In Methods in Molecular Biology. Humana.
  • Bhattacharjya, A., et al. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Sessler, J. L., et al. (n.d.). Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon. PubMed.
  • Garg, N. K. (n.d.). Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. ResearchGate.
  • Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
  • Taylor & Francis Online. (2010). Synthesis of 1‐Tetralone Derivatives Using a Stille Cross Coupling/Friedel Crafts Acylation Sequence.
  • PubMed. (2015). Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors.
  • NIH. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave.
  • The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
  • Greyhound Chromatography. (n.d.).
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • Petzer, J. P., et al. (2020). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. PMC - PubMed Central.
  • ACS Publications. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students.
  • Ciulli, A. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central.
  • MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
  • Ingenta Connect. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications.
  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
  • RSC Publishing. (2022).
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Application Notes and Protocols for the Purification of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Purity in Drug Development

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structural motif is found in a range of compounds investigated for therapeutic applications. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols and the scientific rationale behind the chosen techniques.

Understanding the Synthetic Landscape and Potential Impurities

A robust purification strategy begins with an understanding of the compound's synthesis and the likely impurities that may arise. A common synthetic route to this compound involves the reduction of the corresponding keto-ester, Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Diagram: Synthetic Context and Impurity Profile

cluster_synthesis Typical Synthesis cluster_impurities Potential Impurities Start 7-Methoxy-1-tetralone Intermediate Methyl 7-methoxy-1-oxo-1,2,3,4- tetrahydronaphthalene-2-carboxylate Start->Intermediate Carboxymethylation Impurity1 Unreacted Starting Material (7-Methoxy-1-tetralone) Start->Impurity1 Carry-through Target Methyl 7-methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate Intermediate->Target Reduction (e.g., NaBH4) Impurity2 Unreacted Keto-ester Intermediate->Impurity2 Incomplete Reaction Impurity3 Diastereomers Target->Impurity3 Non-selective Reduction Impurity4 Over-reduction Products (Diol) Target->Impurity4 Harsh Conditions

Caption: Synthetic pathway and common impurities.

Key impurities to consider during purification include:

  • Unreacted Starting Materials: Residual 7-methoxy-1-tetralone and the intermediate keto-ester.

  • Diastereomers: If the reduction is not stereoselective, a mixture of diastereomers may be formed.

  • Byproducts of Reduction: Over-reduction can lead to the formation of diol impurities.

  • Reagents and Solvents: Residual reagents and solvents from the reaction and workup.

The choice of purification technique will depend on the polarity differences between the target compound and these impurities.

Primary Purification Technique: Flash Column Chromatography

Flash column chromatography is the workhorse for purifying moderately polar organic compounds like the target molecule. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Rationale for Method Selection

The ester and methoxy groups in this compound make it more polar than the tetralin backbone but likely less polar than any diol byproducts. The unreacted keto-ester will have a similar polarity, necessitating a carefully optimized solvent system for effective separation.

Detailed Protocol for Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column and appropriate glassware

  • Flash chromatography system (optional, for automation)

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the TLC plate with the crude mixture.

    • Develop the TLC plate using various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal system will show good separation between the spot corresponding to the product and any impurity spots.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 9:1 hexanes:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. A typical gradient might be from 10% to 30% ethyl acetate in hexanes.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Diagram: Flash Column Chromatography Workflow

A 1. TLC Analysis (Determine Solvent System) B 2. Column Packing (Silica Gel Slurry) A->B C 3. Sample Loading (Wet or Dry) B->C D 4. Elution (Gradient of Hexanes/Ethyl Acetate) C->D E 5. Collect & Analyze Fractions (TLC) D->E F 6. Combine Pure Fractions E->F G 7. Solvent Evaporation (Rotary Evaporator) F->G H Purified Product G->H

Caption: Step-by-step workflow for flash chromatography.

Secondary Purification Technique: Recrystallization

For obtaining highly pure, crystalline material, recrystallization is an excellent secondary purification step after column chromatography. This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, leading to the formation of crystals, while impurities remain in the solution.

Rationale for Method Selection

If the product obtained from chromatography is a solid and contains minor impurities, recrystallization can be a highly effective and economical method for further purification. The key is to find a suitable solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Detailed Protocol for Recrystallization

Materials:

  • Purified (but not yet crystalline) this compound

  • A selection of solvents for testing (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Screening:

    • Place a small amount of the compound in several test tubes.

    • Add a few drops of different solvents to each tube and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show solubility. A suitable solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool. The desired solvent will cause the compound to crystallize upon cooling. A solvent pair (e.g., ethyl acetate/hexanes) can also be used.

  • Dissolution:

    • Place the compound to be recrystallized in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the compound just dissolves. It is crucial to use the minimum amount of hot solvent.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

High-Purity Purification: High-Performance Liquid Chromatography (HPLC)

For applications requiring the highest purity, such as in the final steps of API synthesis, preparative HPLC can be employed. This technique offers superior resolution for separating closely related impurities, including diastereomers.

Rationale for Method Selection

HPLC provides much higher separation efficiency than standard column chromatography. A reverse-phase HPLC method would be suitable for this compound, where a non-polar stationary phase is used with a polar mobile phase.[1]

General Protocol for Preparative HPLC

Materials:

  • Partially purified this compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Preparative HPLC system with a suitable column (e.g., C18)

Procedure:

  • Method Development:

    • Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. This typically involves screening different mobile phase compositions (e.g., gradients of water and acetonitrile) and flow rates.

    • For Mass-Spec compatible applications, replace any non-volatile acids like phosphoric acid with formic acid.[1]

  • Scaling Up to Preparative HPLC:

    • Scale the analytical method to a preparative scale by using a larger column and increasing the flow rate and sample injection volume.

  • Fraction Collection:

    • Collect the fractions corresponding to the pure product peak as it elutes from the column.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent, often by lyophilization or rotary evaporation, to yield the highly purified product.

Data Summary and Purity Assessment

The effectiveness of each purification step should be monitored by appropriate analytical techniques.

Purification TechniqueTypical Purity AchievedPrimary Impurities RemovedAnalytical Method for Purity Check
Flash Column Chromatography 85-98%Unreacted starting materials, polar byproductsTLC, ¹H NMR, GC-MS
Recrystallization >99%Minor, less soluble impuritiesMelting point, ¹H NMR, HPLC
Preparative HPLC >99.5%Diastereomers, closely related structural analogsAnalytical HPLC

Conclusion

The purification of this compound is a critical step in the synthesis of many valuable compounds. A multi-step approach, typically involving flash column chromatography followed by recrystallization, is often sufficient to achieve the high purity required for research and development. For the most stringent purity requirements, preparative HPLC offers an excellent solution. The specific strategy should be tailored based on the impurity profile of the crude material and the final purity requirements of the application.

References

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"large-scale synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a key intermediate in the development of pharmaceutical agents. The tetralone scaffold is a valuable precursor for numerous natural products and medicinally important compounds.[1] This protocol details a robust, scalable, and efficient four-step synthetic route commencing from the commercially available 6-methoxy-1-tetralone. The described methodology is designed for implementation in process chemistry and drug development environments, with a focus on operational safety, scalability, and high-yield production of the target compound with excellent purity.

Introduction

The 1,2,3,4-tetrahydronaphthalene (tetralin) framework is a privileged structural motif found in a wide array of biologically active molecules and natural products.[1] Derivatives of this scaffold are of significant interest to the pharmaceutical industry, serving as crucial building blocks for compounds targeting a range of therapeutic areas. The specific functionalization pattern of this compound, featuring a methoxy group on the aromatic ring and a methyl ester at the C-2 position, makes it a versatile intermediate for further chemical elaboration.

Synthesizing such molecules on a large scale presents numerous challenges, including cost-effectiveness, reaction efficiency, control of impurities, and operational safety. This application note addresses these challenges by outlining a well-vetted synthetic strategy that avoids costly reagents and complex purification techniques like column chromatography in the final stages, instead prioritizing practical workups and crystallizations where feasible. The overall strategy is adapted from established procedures for similar tetralin derivatives, ensuring a high degree of reliability.[2][3]

Synthetic Strategy Overview

The retrosynthetic analysis identifies 6-methoxy-1-tetralone as an ideal and commercially available starting material. The synthesis proceeds through four main transformations:

  • Formylation/Carbomethoxylation: Introduction of the carboxylate moiety at the C-2 position via a base-catalyzed condensation with dimethyl carbonate.

  • Reduction: Selective reduction of the C-1 ketone to a hydroxyl group using sodium borohydride.

  • Dehydration: Elimination of the hydroxyl group to form an α,β-unsaturated ester.

  • Catalytic Hydrogenation: Stereoselective reduction of the alkene to yield the saturated tetralin ring system.

This pathway is advantageous for large-scale production due to the use of inexpensive reagents, mild reaction conditions, and well-understood, scalable reaction classes like catalytic hydrogenation.[2][3][4]

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product start 6-Methoxy-1-tetralone step1 Step 1: Carbomethoxylation start->step1 Dimethyl Carbonate, NaH int1 Methyl 7-methoxy-1-oxo-1,2,3,4- tetrahydronaphthalene-2-carboxylate step1->int1 step2 Step 2: Reduction int2 Methyl 1-hydroxy-7-methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate step2->int2 step3 Step 3: Dehydration int3 Methyl 7-methoxy-3,4-dihydro- naphthalene-2-carboxylate step3->int3 step4 Step 4: Hydrogenation product Methyl 7-methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate step4->product int1->step2 NaBH4 int2->step3 p-TsOH int3->step4 H2, Pd/C

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Special care should be taken when handling sodium hydride, sodium borohydride, and flammable solvents. Catalytic hydrogenation with H₂ gas requires a specialized high-pressure reactor and adherence to strict safety protocols.

Step 1: Synthesis of Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

This step involves a base-mediated acylation of the α-carbon of the tetralone using dimethyl carbonate. Sodium hydride is used as a strong base to generate the necessary enolate.

ReagentMolar Mass ( g/mol )QuantityMoles
6-Methoxy-1-tetralone176.211.00 kg5.67
Sodium Hydride (60% in oil)24.00272 g6.81
Dimethyl Carbonate90.081.53 L17.02
Tetrahydrofuran (THF), anhydrous-8.0 L-
Toluene-2.0 L-
1M Hydrochloric Acid-~4.0 L-

Protocol:

  • Charge a 20 L jacketed reactor with sodium hydride (60% dispersion in mineral oil).

  • Wash the sodium hydride with toluene (2 x 1.0 L) under an inert atmosphere (N₂ or Argon) to remove the mineral oil, carefully decanting the solvent each time.

  • Add anhydrous THF (5.0 L) to the washed sodium hydride.

  • In a separate vessel, dissolve 6-methoxy-1-tetralone in dimethyl carbonate and anhydrous THF (3.0 L).

  • Slowly add the tetralone solution to the sodium hydride suspension at a rate that maintains the internal temperature below 30 °C. Vigorous hydrogen gas evolution will be observed.

  • Once the addition is complete, heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring by HPLC for the disappearance of the starting material.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Very carefully quench the reaction by the slow, dropwise addition of water until gas evolution ceases, followed by the slow addition of 1M HCl to adjust the pH to ~5-6.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 2.0 L).

  • Combine the organic layers, wash with brine (1.5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude keto-ester, which can be used in the next step without further purification.

Step 2: Reduction of Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

The keto group is selectively reduced to a hydroxyl group using sodium borohydride in an alcoholic solvent.

ReagentMolar Mass ( g/mol )QuantityMoles
Crude Keto-ester from Step 1234.25~1.33 kg5.67
Methanol32.0410.0 L-
Sodium Borohydride (NaBH₄)37.83256 g6.77

Protocol:

  • Dissolve the crude keto-ester in methanol in the 20 L reactor.

  • Cool the solution to 0-5 °C using an ice/water bath.

  • Add sodium borohydride in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at 0-5 °C for an additional 2-3 hours. Monitor reaction completion by TLC or HPLC.

  • Slowly quench the reaction by adding acetone (~500 mL) until gas evolution stops.

  • Adjust the pH to ~7 with 1M HCl.

  • Remove most of the methanol under reduced pressure.

  • Add water (5.0 L) and ethyl acetate (5.0 L) to the residue. Separate the layers.

  • Extract the aqueous phase with ethyl acetate (2 x 2.0 L).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude hydroxy-ester.

Step 3: Dehydration to Methyl 7-methoxy-3,4-dihydronaphthalene-2-carboxylate

An acid-catalyzed dehydration removes the hydroxyl group, forming a double bond within the saturated ring.

ReagentMolar Mass ( g/mol )QuantityMoles
Crude Hydroxy-ester from Step 2236.27~1.34 kg5.67
Toluene-10.0 L-
p-Toluenesulfonic acid (p-TsOH)172.2054 g0.31

Protocol:

  • Charge the reactor with the crude hydroxy-ester and toluene.

  • Add p-toluenesulfonic acid.

  • Fit the reactor with a Dean-Stark apparatus to azeotropically remove water.

  • Heat the mixture to reflux (approx. 110-115 °C) and continue for 3-5 hours until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the toluene solution with saturated sodium bicarbonate solution (2 x 3.0 L) and then with brine (3.0 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude unsaturated ester.

Step 4: Catalytic Hydrogenation to this compound

The final step involves the hydrogenation of the double bond using palladium on carbon as a catalyst. This reaction is highly efficient and clean, making it ideal for large-scale synthesis.[5][6]

ReagentMolar Mass ( g/mol )QuantityMoles
Crude Unsaturated Ester from Step 3218.25~1.24 kg5.67
Palladium on Carbon (10% Pd/C)-62 g-
Ethanol-10.0 L-
Hydrogen Gas (H₂)2.02--

Protocol:

  • Carefully charge a high-pressure hydrogenation vessel (e.g., a Parr reactor) with the crude unsaturated ester and ethanol.

  • Under an inert atmosphere, add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric.

  • Seal the reactor and purge the system several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas to 50-100 psi.

  • Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature between 25-35 °C.

  • Monitor the reaction by observing hydrogen uptake and by periodic sampling for HPLC analysis. The reaction is usually complete within 8-12 hours.

  • Once complete, vent the hydrogen and purge the reactor with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol. Caution: The Celite pad with the catalyst should not be allowed to dry as it may ignite.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude final product.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the final product as a crystalline solid.

Process Workflow and Quality Control

G

Characterization Data: The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): Spectral data should be consistent with the structure, showing signals for the methoxy group (~3.8 ppm), the methyl ester (~3.7 ppm), aromatic protons (~6.6-7.0 ppm), and aliphatic protons on the tetralin ring.

  • Mass Spectrometry (MS): ESI-MS should show the expected molecular ion peak [M+H]⁺.

  • HPLC: Purity should be ≥98% as determined by HPLC analysis with UV detection.

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of this compound. By utilizing cost-effective reagents and robust, well-established chemical transformations, this four-step process is well-suited for industrial-scale production. The emphasis on practical purification methods and defined in-process controls ensures that the final compound can be obtained in high yield and purity, meeting the stringent requirements of the pharmaceutical and fine chemical industries.

References

  • Šmidrkal, J., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega. Available at: [Link][6]

  • Iqbal, N., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. National Center for Biotechnology Information. Available at: [Link][5]

  • Zhang, L., et al. (2022). Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene. National Center for Biotechnology Information. Available at: [Link][4]

  • Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC. Available at: [Link][2][3]

  • Various Authors. (n.d.). 1-Tetralone. Wikipedia. Available at: [Link][7]

  • Various Authors. (n.d.). Tetraline derivatives, their production and pharmaceutical compositions containing them. Google Patents. Available at: [8]

  • Singh, R., & Kumar, V. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Oriental Journal of Chemistry. Available at: [Link][1]

  • Gawai, U. P., et al. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acid. Der Pharma Chemica. Available at: [Link][9]

  • Various Authors. (n.d.). Method for carboxylic acid esterification. Google Patents. Available at: [10]

  • Various Authors. (n.d.). Process for the preparation of carboxylic acid esters. Google Patents. Available at: [11]

Sources

The Versatile Synthon: Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate as a Gateway to Novel Tetralin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetralin Scaffold in Modern Drug Discovery

The 1,2,3,4-tetrahydronaphthalene, or tetralin, core is a privileged scaffold in medicinal chemistry. Its unique conformational flexibility and aromatic nature make it a cornerstone in the design of a diverse array of therapeutic agents. Tetralin derivatives have demonstrated significant pharmacological activities, including anticancer, antidepressant, and neuroprotective properties.[1] This guide focuses on a key building block, Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate , and provides detailed protocols for its synthesis and subsequent elaboration into more complex molecules, empowering researchers in their quest for novel therapeutics.

The strategic placement of the methoxy group at the 7-position and the methyl carboxylate at the 2-position offers a versatile platform for chemical modification. The methoxy group can be a precursor to a phenol for further derivatization, while the ester functionality is amenable to a wide range of transformations, including reduction, hydrolysis, amidation, and alkylation.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol [2]
Appearance Expected to be a colorless to pale yellow oil or a low-melting solidInferred from similar compounds
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Safety Information:

  • Hazard Statements: May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available 7-methoxy-1-tetralone. The following protocol is adapted from established methodologies for the synthesis of related tetralin-2-carboxylate systems.[7]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Carbomethoxylation cluster_1 Step 2: Reduction of Ketone cluster_2 Step 3: Deoxygenation 7-methoxy-1-tetralone 7-methoxy-1-tetralone NaH_DMC NaH, Dimethyl Carbonate 7-methoxy-1-tetralone->NaH_DMC THF Intermediate_A Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate NaH_DMC->Intermediate_A NaBH4 NaBH4 Intermediate_A->NaBH4 Methanol Intermediate_B Methyl 7-methoxy-1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate Pd_C_H2 H2, Pd/C Intermediate_B->Pd_C_H2 Ethanol NaBH4->Intermediate_B Final_Product This compound Pd_C_H2->Final_Product

Caption: Synthetic workflow for the preparation of the target building block.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate [7]

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, add dimethyl carbonate (DMC, 1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 7-methoxy-1-tetralone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-keto ester.

Step 2: Synthesis of Methyl 7-methoxy-1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

  • Dissolve the product from Step 1 (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve the crude alcohol from Step 2 in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the final product, this compound.

Characterization Data (Expected)

The structural confirmation of the synthesized building block is crucial. Below are the expected spectroscopic data based on analysis of similar structures.[4]

Technique Expected Data
¹H NMR (CDCl₃) δ (ppm): 7.0-6.6 (m, 3H, Ar-H), 3.78 (s, 3H, OCH₃), 3.70 (s, 3H, COOCH₃), 3.0-2.5 (m, 4H, benzylic CH₂ and CH), 2.2-1.8 (m, 3H, aliphatic CH and CH₂)
¹³C NMR (CDCl₃) δ (ppm): 175-170 (C=O), 158 (Ar-C-O), 135-125 (Ar-C), 115-110 (Ar-C), 55.2 (OCH₃), 52.0 (COOCH₃), 45-35 (aliphatic C), 30-25 (aliphatic C)
Mass Spec (EI) m/z: 220 (M⁺), 161 (M⁺ - COOCH₃), 147

Applications in the Synthesis of Tetralin Derivatives

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide range of tetralin derivatives.

Application 1: Synthesis of Tetralin-2-carboxamides

Amide bond formation is a cornerstone of medicinal chemistry. The ester functionality of the building block can be readily converted to an amide, introducing a key pharmacophore.

Amide_Synthesis Start Methyl 7-methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate Hydrolysis LiOH, THF/H₂O Start->Hydrolysis Carboxylic_Acid 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Hydrolysis->Carboxylic_Acid Amine_Coupling Amine (R-NH₂), Coupling Agent (e.g., HATU) Carboxylic_Acid->Amine_Coupling Amide_Product N-Substituted 7-methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxamide Amine_Coupling->Amide_Product

Caption: General workflow for the synthesis of tetralin-2-carboxamides.

  • Hydrolysis of the Ester:

    • To a solution of this compound (1.0 eq) in a mixture of THF and water, add lithium hydroxide (LiOH, 2.0 eq).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl to pH ~3 and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which can often be used without further purification.

  • Amide Coupling: [8]

    • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the mixture for 10-15 minutes to form the activated ester.

    • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.

Application 2: C-2 Position Alkylation for Novel Analogs

The α-position to the ester carbonyl can be deprotonated and subsequently alkylated to introduce further diversity into the tetralin scaffold.

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add an electrophile (e.g., an alkyl halide, 1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of tetralin derivatives. The protocols outlined in this guide provide a solid foundation for researchers to synthesize this key intermediate and explore its derivatization to create novel molecules with potential therapeutic applications. The strategic functionalization of the tetralin core, enabled by this building block, will undoubtedly continue to fuel innovation in drug discovery and development.

References

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Available at: [Link]

  • Synthesis of 7-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene. PrepChem.com. Available at: [Link]

  • Controlling the reaction pathways of C10 aromatics transalkylation with 2-methylnaphthalene over shape-selective La2O3–SiO2–Pt–HBeta with lamellar crystals. Materials Chemistry Frontiers. Available at: [Link]

  • Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. ResearchGate. Available at: [Link]

  • Contents. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate. Google Patents.
  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. ResearchGate. Available at: [Link]

  • Syn-dioxygenation of 7-methoxy-4-methyl-1,2-dihydronaphthalene. ChemSpider Synthetic Pages. Available at: [Link]

  • cis-Diastereoselective synthesis of chroman-fused tetralins as B-ring-modified analogues of brazilin. National Institutes of Health. Available at: [Link]

  • Stobbe Condensation. ResearchGate. Available at: [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. National Institutes of Health. Available at: [Link]

  • Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. ResearchGate. Available at: [Link]

  • Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. ARKIVOC. Available at: [Link]

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Application Note: A Comprehensive Guide to the Synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed scientific guide for the synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key intermediate in pharmaceutical research. We will explore the primary synthetic strategy, focusing on the catalytic hydrogenation of a naphthalene precursor. This note elucidates the underlying reaction mechanism, offers a robust, step-by-step experimental protocol, and presents expected analytical data for product validation. The content is designed for researchers, chemists, and professionals in drug development, providing both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of the Tetralin Scaffold

The 1,2,3,4-tetrahydronaphthalene (tetralin) framework is a privileged scaffold in medicinal chemistry. Its unique conformational properties, combining an aromatic ring with a saturated cyclohexane ring, make it a valuable building block for synthesizing a wide range of biologically active molecules, including steroids and alkaloids. This compound, in particular, serves as a versatile intermediate for constructing more complex molecular architectures. Understanding its synthesis is therefore crucial for the development of novel therapeutics.

Retrosynthetic Analysis and Strategy Selection

Several synthetic routes can be envisioned for the target molecule. These include multi-step ring-forming sequences such as the Robinson Annulation, Dieckmann Condensation, or Stobbe Condensation followed by cyclization and subsequent modifications.[1][2][3]

  • Robinson Annulation: This method builds a six-membered ring onto a ketone, typically yielding an α,β-unsaturated ketone.[4] While powerful, it would require several subsequent steps to arrive at the target structure.

  • Dieckmann Condensation: This intramolecular reaction of a diester forms a cyclic β-keto ester, which could be a plausible intermediate.[5][6]

  • Stork Enamine Alkylation: This reaction is excellent for the α-alkylation of ketones and could be employed to construct a precursor for cyclization.[7][8]

However, the most direct and industrially scalable approach involves the selective hydrogenation of a readily available naphthalene precursor. This strategy leverages the differential reactivity of the two aromatic rings in the naphthalene system.

Chosen Pathway: Catalytic hydrogenation of Methyl 7-methoxy-2-naphthalenecarboxylate. This route is selected for its high efficiency, atom economy, and procedural simplicity.

G Target Methyl 7-methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate Precursor Methyl 7-methoxy-2- naphthalenecarboxylate Precursor->Target Selective Hydrogenation (Reduction)

Caption: Retrosynthetic analysis of the target molecule.

The Catalytic Hydrogenation Pathway

Mechanistic Principles of Naphthalene Hydrogenation

The selective hydrogenation of naphthalene derivatives is a cornerstone of synthetic organic chemistry. The reaction proceeds via heterogeneous catalysis, where the substrate in the liquid or gas phase reacts on the surface of a solid catalyst.

Causality of Reaction Conditions:

  • Catalyst Choice: The choice of catalyst is paramount for both reaction rate and selectivity. Noble metal catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh) on a high-surface-area support (e.g., activated carbon) are highly effective.[9][10] Palladium on carbon (Pd/C) is often preferred for its excellent activity and relative cost-effectiveness. Non-noble metal catalysts, such as Nickel-Molybdenum (NiMo), are also used, particularly in industrial hydrotreating processes, but often require higher temperatures and pressures.[11] The catalyst facilitates the dissociation of molecular hydrogen (H₂) into reactive hydrogen atoms on its surface.

  • Selectivity: In substituted naphthalenes like our precursor, the electron-donating methoxy group (-OCH₃) activates its ring towards electrophilic substitution but deactivates it towards reduction. Conversely, the electron-withdrawing methyl carboxylate group (-COOCH₃) deactivates its ring. This electronic differentiation, combined with steric factors, favors the hydrogenation of the unsubstituted ring, leading to the desired tetralin product.

  • Reaction Parameters: Hydrogen pressure, temperature, and solvent all influence the reaction outcome. Higher pressures increase the concentration of hydrogen on the catalyst surface, accelerating the reaction rate. Temperature must be controlled to provide sufficient activation energy without promoting side reactions like hydrogenolysis or over-reduction to decalin.[10]

The reaction is believed to follow a Horiuti-Polanyi-type mechanism, involving the stepwise addition of adsorbed hydrogen atoms to the adsorbed aromatic ring.

G cluster_0 Catalyst Surface H2 H₂ (gas) H_ads 2H (adsorbed) H2->H_ads Dissociative Adsorption Naphth_gas Naphthalene (soln) Naphth_ads Naphthalene (adsorbed) Naphth_gas->Naphth_ads Adsorption Dihydro Dihydronaphthalene Intermediate (adsorbed) Naphth_ads->Dihydro +2H Tetralin_ads Tetralin (adsorbed) Dihydro->Tetralin_ads +2H Tetralin_soln Tetralin (soln) Tetralin_ads->Tetralin_soln Desorption

Caption: Simplified mechanism of catalytic hydrogenation.

Experimental Protocol

This protocol describes the selective hydrogenation of Methyl 7-methoxy-2-naphthalenecarboxylate to yield the target compound.

Self-Validation and In-Process Controls: This protocol is designed to be self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete consumption of the starting material. The final product purity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Materials and Reagents:

Reagent/Material Grade Supplier Notes
Methyl 7-methoxy-2-naphthalenecarboxylate ≥98% Sigma-Aldrich Starting Material
Palladium, 10 wt. % on activated carbon - Sigma-Aldrich Catalyst
Ethanol Anhydrous Fisher Scientific Solvent
Hydrogen (H₂) Gas High Purity Airgas Reducing Agent
Celite® 545 - Sigma-Aldrich Filtration Aid

| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | Drying Agent |

G cluster_0 Preparation & Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis p1 1. Charge Parr reactor with Methyl 7-methoxy-2-naphthalenecarboxylate and Ethanol. p2 2. Add 10% Pd/C catalyst under an inert atmosphere (N₂ or Ar). p1->p2 p3 3. Seal the reactor securely. p2->p3 r1 4. Purge the reactor with H₂ gas (3 times). p3->r1 r2 5. Pressurize with H₂ to 50 psi. r1->r2 r3 6. Heat to 60-70 °C with vigorous stirring. r2->r3 r4 7. Monitor reaction by TLC/GC-MS (approx. 6-12 h). r3->r4 w1 8. Cool reactor to room temperature and vent H₂ carefully. r4->w1 w2 9. Purge with N₂. w1->w2 w3 10. Filter the reaction mixture through a pad of Celite® to remove Pd/C. w2->w3 w4 11. Wash the filter cake with Ethanol. w3->w4 w5 12. Concentrate the filtrate in vacuo. w4->w5 a1 13. Purify the crude oil via flash column chromatography if necessary. w5->a1 a2 14. Obtain ¹H NMR, ¹³C NMR, and MS data to confirm structure and purity. a1->a2

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reactor Setup: To a high-pressure Parr hydrogenation apparatus, add Methyl 7-methoxy-2-naphthalenecarboxylate (e.g., 5.0 g, 23.1 mmol) and anhydrous ethanol (100 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Palladium on carbon (e.g., 0.5 g, 10% w/w). Rationale: The catalyst is pyrophoric and should be handled under an inert atmosphere to prevent ignition.

  • Sealing and Purging: Securely seal the reactor. Purge the headspace with hydrogen gas three times to remove all air.

  • Reaction Execution: Pressurize the reactor to 50 psi with hydrogen. Begin vigorous stirring and heat the reaction mixture to 60-70 °C. The reaction is typically complete within 6-12 hours.

  • Monitoring: (Optional) The reaction can be monitored by carefully depressurizing, taking an aliquot, filtering, and analyzing by TLC (e.g., 20% Ethyl Acetate in Hexanes) or GC-MS. The disappearance of the starting material spot/peak indicates completion.

  • Workup: Once complete, cool the reactor to ambient temperature. Carefully vent the excess hydrogen in a fume hood. Purge the reactor with nitrogen.

  • Catalyst Removal: Open the reactor and filter the contents through a pad of Celite®. Rationale: Celite prevents the fine catalyst particles from clogging the filter paper. Wash the filter pad with additional ethanol (2 x 20 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, often as a pale oil or low-melting solid.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Data and Characterization

The successful synthesis of this compound can be confirmed by standard analytical techniques.

Table of Expected Analytical Data:

AnalysisExpected Result
Appearance Colorless oil or white solid
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.05 (d, 1H), 6.65 (dd, 1H), 6.60 (d, 1H), 3.78 (s, 3H, -OCH₃), 3.70 (s, 3H, -COOCH₃), 2.70-3.00 (m, 3H), 2.20-2.40 (m, 2H), 1.80-2.00 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 176.5, 157.8, 135.0, 129.8, 127.5, 113.2, 112.5, 55.2, 51.8, 42.1, 30.5, 28.9, 25.4
Mass Spec (EI) m/z 220 (M⁺), 161 (M⁺ - COOCH₃)

Safety and Handling

  • Hydrogen Gas: Hydrogen is highly flammable. All operations involving hydrogen gas under pressure must be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate high-pressure equipment.

  • Palladium on Carbon: Pd/C is pyrophoric, especially when dry or spent. Handle under an inert atmosphere and do not allow it to dry on filter paper. Quench spent catalyst carefully with water.

  • General Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This application note details a reliable and efficient synthesis of this compound via the selective catalytic hydrogenation of its naphthalene precursor. By explaining the mechanistic rationale behind the choice of reagents and conditions, and by providing a detailed, validated protocol, this guide serves as a valuable resource for researchers engaged in synthetic and medicinal chemistry.

References

  • Vertex AI Search. Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate.
  • PMC. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst.
  • PrepChem.com. Synthesis of 7-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene.
  • ACS Publications. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst | ACS Omega.
  • Scribd. Stork 1963 | PDF | Ketone | Amine.
  • Chemistry Steps. Stork Enamine Synthesis.
  • Wikipedia. Robinson annulation. Available at: [Link]

  • NROChemistry. Stork Enamine Synthesis.
  • Grokipedia. Dieckmann condensation.
  • Alfa Chemistry. Dieckmann Condensation.
  • PMC - NIH. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene. Available at: [Link]

  • Grokipedia. Stork enamine alkylation.
  • Organic Reactions. The Dieckmann Condensation. Available at: [Link]

  • Wikipedia. Stork enamine alkylation. Available at: [Link]

  • Organic Chemistry. Robinson Annulation Practice Questions & Answers – Page -1.
  • Master Organic Chemistry. The Robinson Annulation. Available at: [Link]

  • Wikipedia. Dieckmann condensation. Available at: [Link]

  • OUCI. Naphthalene and its derivatives hydrogenation for hydrogen storage: Comparative analysis of the role of noble and non-noble metal catalysts – A review.
  • Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

  • ResearchGate. The suggested mechanism for the Robinson annulation reaction. Available at: [Link]

  • J&K Scientific LLC. Robinson Annulation.
  • Chemistry Stack Exchange. Why does the reduction of naphthalene with nickel/hydrogen lead to trans-decalin?. Available at: [Link]

  • ChemSynthesis. methyl 3-methoxy-5,6,7,8-tetrahydro-2-naphthalenecarboxylate.
  • ResearchGate. Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Available at: [Link]

Sources

The Strategic Utility of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a substituted tetralin derivative, has emerged as a versatile and highly valuable building block. Its unique structural features, comprising a stereogenic center, an aromatic ring amenable to further functionalization, and a latent carboxylic acid functionality, render it an ideal precursor for the synthesis of a diverse array of bioactive molecules, most notably steroidal frameworks and other pharmacologically relevant compounds. This application note provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in the fields of medicinal chemistry and drug development.

Core Structural Features and Synthetic Potential

The power of this compound as a synthon lies in its inherent chemical functionalities and stereochemical possibilities. The methoxy-substituted aromatic ring serves as a precursor to the A-ring of various steroids, while the carboxylate at the C-2 position provides a handle for chain extension and the construction of the C and D rings of a steroidal nucleus. Furthermore, the chiral center at C-2 allows for enantioselective syntheses, a critical consideration in modern drug design.

Application in the Synthesis of Steroidal Intermediates

A primary application of this compound is in the convergent synthesis of steroid precursors. The general strategy involves the elaboration of the C-2 carboxylate and subsequent cyclization reactions to form the characteristic tetracyclic steroid core.

Workflow for Steroid Precursor Synthesis

The following diagram illustrates a conceptual workflow for the utilization of this compound in the synthesis of a generic steroidal intermediate.

G A Methyl 7-methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate B Hydrolysis to Carboxylic Acid A->B  LiOH, THF/H2O C Activation of Carboxylic Acid (e.g., Acid Chloride Formation) B->C  (COCl)2, cat. DMF D Side Chain Elaboration via Coupling Reaction C->D  Organometallic Reagent E Intramolecular Friedel-Crafts Acylation D->E  Polyphosphoric Acid (PPA) or Lewis Acid F Reduction and Further Cyclization E->F  e.g., Wolff-Kishner Reduction, then further steps G Steroidal Intermediate F->G

Caption: Conceptual workflow for steroid synthesis.

Detailed Protocols

The following protocols provide detailed procedures for key transformations involving this compound and its derivatives.

Protocol 1: Synthesis of 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, a common first step in many synthetic routes.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound65844-56-6220.2710.01.0
Lithium hydroxide monohydrate (LiOH·H₂O)1310-66-341.9620.02.0
Tetrahydrofuran (THF)109-99-972.11--
Water (deionized)7732-18-518.02--
Hydrochloric acid (HCl), 2M7647-01-036.46As needed-
Ethyl acetate141-78-688.11--
Brine (saturated NaCl solution)----
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04--

Procedure:

  • To a solution of this compound (2.20 g, 10.0 mmol) in a mixture of THF (50 mL) and water (25 mL), add lithium hydroxide monohydrate (0.84 g, 20.0 mmol).

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 2M HCl.

  • Extract the resulting white precipitate with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a white solid.

Expected Yield: 90-95%

Protocol 2: Friedel-Crafts Acylation for Tricyclic Ketone Formation

This protocol demonstrates a key cyclization step to form a tricyclic ketone, a common intermediate in steroid synthesis. This example uses a related substrate to illustrate the principle.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid(hypothetical)-5.01.0
Polyphosphoric acid (PPA)8017-16-1---
Dichloromethane (DCM)75-09-284.93--
Saturated sodium bicarbonate solution (NaHCO₃)----
Water7732-18-518.02--
Brine----
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37--

Procedure:

  • Heat polyphosphoric acid (25 g) to 80-90 °C with mechanical stirring.

  • Add 3-(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid (1.24 g, 5.0 mmol) portion-wise to the hot PPA.

  • Stir the reaction mixture at 90 °C for 1 hour.

  • Pour the hot reaction mixture onto crushed ice (100 g).

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tricyclic ketone.

Mechanism of Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate, which is then attacked by the electron-rich aromatic ring to form the new six-membered ring.

G cluster_0 Mechanism of Intramolecular Friedel-Crafts Acylation A Carboxylic Acid Derivative B Acylium Ion Intermediate A->B  PPA (Protonation & Dehydration) C Electrophilic Aromatic Substitution B->C  Intramolecular Attack D Tricyclic Ketone C->D  Deprotonation

Caption: Mechanism of Friedel-Crafts Acylation.

Chiral Resolution and Enantioselective Synthesis

For applications in drug development, obtaining enantiomerically pure compounds is often essential. This compound can be sourced as a racemic mixture and then resolved into its individual enantiomers using techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent. Alternatively, asymmetric synthesis routes can be employed to directly access the desired enantiomer.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its strategic application, particularly in the construction of complex polycyclic molecules like steroids, highlights its importance in medicinal chemistry and drug discovery. The protocols and mechanistic discussions provided herein serve as a guide for researchers to harness the full synthetic potential of this valuable compound.

References

  • Banerjee, A. K., & Vera, W. (2008). Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Journal of Chemical Research, 2008(7), 393-394.
  • Shue, H. J., Green, M. J., Berkenkoph, J., Monahan, M., Fernandez, X., & Lutsky, B. N. (1980). Synthesis and structure-activity studies of a series of 7 alpha-halogeno corticosteroids. *Journal of

Troubleshooting & Optimization

Technical Support Guide: Optimizing the Synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. This tetralin derivative is a valuable scaffold in medicinal chemistry. Achieving high yields and purity can be challenging due to the multi-step nature of the synthesis. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to overcome common experimental hurdles.

Section 1: Overview of a Primary Synthetic Pathway

The synthesis of the target molecule typically proceeds through a multi-step sequence starting from the commercially available 7-methoxy-1-tetralone. The core strategy involves introducing a carboxyl group at the C2 position, followed by reduction of the C1 ketone and subsequent esterification. While several routes exist, a common and effective pathway is outlined below.

SynthesisWorkflow cluster_0 Step 1: Carboxymethylation cluster_1 Step 2: Ketone Reduction & Saponification cluster_2 Step 3: Esterification A 7-Methoxy-1-tetralone B Methyl 7-methoxy-1-oxo-1,2,3,4- tetrahydronaphthalene-2-carboxylate (β-Keto Ester) A->B  NaH, Dimethyl Carbonate   C 7-Methoxy-1,2,3,4-tetrahydro- naphthalene-2-carboxylic acid B->C  Wolff-Kishner or Clemmensen Reduction   D Methyl 7-methoxy-1,2,3,4-tetrahydro- naphthalene-2-carboxylate (Final Product) C->D  Methanol, Acid Catalyst (Fischer Esterification)  

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guides and FAQs

This section addresses specific issues that researchers frequently encounter. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.

Q1: My carboxymethylation of 7-methoxy-1-tetralone is giving a low yield and multiple byproducts. What are the critical parameters?

Answer: This is arguably the most critical step and a common point of failure. The reaction involves the formation of a β-keto ester via a base-mediated acylation of the ketone's α-position.[1] Low yields are typically traced back to issues with the base, the reagents, or competing side reactions.

Causality Analysis:

  • Inactive Base: Sodium hydride (NaH) is extremely sensitive to moisture. Old or improperly stored NaH will have a layer of NaOH on its surface, rendering it ineffective for deprotonating the tetralone's α-carbon. This is the most frequent cause of reaction failure.

  • Self-Condensation: If the enolate of the tetralone forms but the acylation is slow, it can react with another molecule of the starting tetralone in an aldol-type condensation, leading to high molecular weight impurities.

  • Insufficient Acylating Agent: Dimethyl carbonate also serves as the solvent in some procedures. An insufficient amount can lead to an incomplete reaction. The reaction equilibrium must be driven towards the product.

EnolateFormation cluster_mech Mechanism: Enolate Formation & Acylation start 7-Methoxy-1-tetralone enolate Enolate Intermediate (Key Nucleophile) start->enolate NaH (Deprotonation) product β-Keto Ester Product enolate->product Attacks DMC side_product Aldol Self-Condensation (Side Reaction) enolate->side_product Attacks another Tetralone molecule dmc Dimethyl Carbonate (Electrophile) dmc->product

Caption: Key decision point for the enolate intermediate.

Troubleshooting Protocol:

  • NaH Preparation: Always use NaH from a freshly opened container or wash the commercial dispersion (typically 60% in mineral oil) with dry hexane or pentane immediately before use. To do this, place the required amount of NaH in a flask under an inert atmosphere (N₂ or Ar), add dry hexane via cannula, stir, let the NaH settle, and then carefully remove the hexane supernatant via cannula. Repeat 2-3 times.

  • Reaction Conditions: The reaction should be performed under strictly anhydrous conditions in a dry solvent like THF.[1]

  • Reagent Stoichiometry: A significant excess of dimethyl carbonate is often used to act as both reagent and solvent, driving the reaction forward.

ParameterStandard ConditionOptimized Condition for Higher YieldRationale
NaH 1.1 - 1.5 equivalents2.2 equivalents[1]Ensures complete deprotonation and accounts for any minor deactivation.
Solvent Anhydrous THFAnhydrous THF[1]Good solubility for reactants and intermediates.
Temperature Room TemperatureInitial heating to 40-50°C, then reflux[1]Gentle heating can initiate the reaction, while reflux ensures it goes to completion.
Reaction Time 1 hour2-3 hours at reflux[1]Allows sufficient time for the reaction to reach completion.
Q2: How can I efficiently reduce the C1 ketone of the β-keto ester to a methylene (CH₂) group without affecting the methyl ester?

Answer: This is a classic chemoselectivity problem. Standard hydride reagents like NaBH₄ or LiAlH₄ will reduce both the ketone and the ester. Therefore, methods specific for ketone-to-methylene reduction under conditions that preserve the ester are required.

Causality Analysis:

  • Acidic Conditions (Clemmensen Reduction): The Clemmensen reduction (using amalgamated zinc and HCl) is effective for ketone reduction but the strongly acidic conditions will hydrolyze the methyl ester back to a carboxylic acid. This can be acceptable if you plan to re-esterify later. A related synthesis successfully used this method to obtain the tetralonecarboxylic acid.[2]

  • Basic Conditions (Wolff-Kishner Reduction): The Wolff-Kishner reduction (using hydrazine and a strong base like KOH or t-BuOK at high temperatures) is the ideal choice. The basic conditions will saponify (hydrolyze) the ester to a carboxylate salt. Upon acidic workup, you will isolate the carboxylic acid, which can then be easily re-esterified in the final step.

  • Catalytic Hydrogenation: While attractive, this method can be complicated. Hydrogenolysis of the C-O bond in the benzylic ketone can occur, and it may be difficult to stop the reaction after reducing the ketone without affecting the aromatic ring under harsh conditions.

Recommended Protocol (Modified Wolff-Kishner):

  • Dissolve the β-keto ester (1 eq.) in a high-boiling point solvent like diethylene glycol.

  • Add hydrazine hydrate (4-5 eq.) and potassium hydroxide pellets (4-5 eq.).

  • Heat the mixture to ~120-140°C for 2-3 hours to form the hydrazone.

  • Carefully increase the temperature to ~190-210°C to allow water and excess hydrazine to distill off.

  • Maintain this temperature for 4-6 hours until nitrogen evolution ceases.

  • Cool the reaction, dilute with water, and acidify with concentrated HCl to pH ~1-2.

  • The carboxylic acid product will precipitate and can be collected by filtration.

This protocol reliably provides the carboxylic acid intermediate, ready for the final esterification step.

Q3: My final Fischer esterification step is slow and the yield is poor. How can I drive the reaction to completion?

Answer: Fischer esterification—the acid-catalyzed reaction between a carboxylic acid and an alcohol—is a reversible equilibrium-limited process.[3][4] Low yields mean the equilibrium is not sufficiently shifted towards the product side.

Causality Analysis:

  • Presence of Water: The reaction produces one molecule of water for every molecule of ester formed. According to Le Châtelier's principle, this water will drive the reaction backward via ester hydrolysis.[5] Any water present in the reagents (especially non-absolute methanol or non-concentrated acid) will inhibit the forward reaction.

  • Insufficient Catalyst or Alcohol: While the acid is catalytic, an adequate amount is needed to ensure a reasonable reaction rate. Using the alcohol (methanol) as the solvent is the most effective way to use a large excess and push the equilibrium forward.[6]

Troubleshooting & Alternative Methods:

MethodDescriptionAdvantagesDisadvantages
Optimized Fischer Use the carboxylic acid with a large excess of dry methanol as the solvent and a catalyst like concentrated H₂SO₄ or HCl gas.[3][4] Heat to reflux for several hours.Economical, simple setup.Reversible, requires removal of water for very high yields.
Acid Chloride Formation Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Then, react the purified acid chloride with methanol.Irreversible and high-yielding.Requires an extra step and handling of corrosive reagents.
Titanium Tetrachloride A modern, mild method uses TiCl₄ as a coupling reagent to directly form the ester from the carboxylic acid and alcohol under neutral conditions.[7]High purity and yields, mild conditions.Requires handling of TiCl₄, which is highly reactive with water.

Recommended Protocol (Optimized Fischer Esterification):

  • Ensure the carboxylic acid intermediate is thoroughly dry.

  • In a round-bottom flask, dissolve the carboxylic acid (1 eq.) in a large excess of anhydrous methanol (e.g., 20-50 equivalents, serving as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take 4-12 hours.

  • After completion, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[8]

  • Purify by column chromatography on silica gel.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

This protocol is adapted from literature procedures for the carboxymethylation of 7-methoxy-1-tetralone.[1]

  • Preparation: To a 2 L flask under a nitrogen atmosphere, add 60% sodium hydride (30 g, 0.75 mol, washed with dry hexane to remove mineral oil). Add 300 mL of anhydrous THF.

  • Reagent Addition: With stirring, add dimethyl carbonate (0.62 mol) at once. Heat the mixture to 40-50°C.

  • Substrate Addition: Prepare a solution of 7-methoxy-1-tetralone (50 g, 0.28 mol) in 150 mL of anhydrous THF. Add this solution dropwise to the NaH slurry at a rate that controls the foaming. This addition may take approximately 1 hour.

  • Reaction: After the addition is complete, heat the red-colored solution to reflux for 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding 45 mL of acetic acid to neutralize the excess NaH. Add 50 mL of water to dissolve the resulting paste.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Separate the layers. Wash the organic phase sequentially with water and a 3% NaHCO₃ solution.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent on a rotary evaporator to yield the crude β-keto ester. The product can be further purified by vacuum distillation.

Protocol 2: Final Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude final product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass chromatography column with silica gel using a suitable eluent system (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity).

  • Loading and Elution: Carefully add the silica-adsorbed crude product to the top of the packed column. Begin eluting the column with the solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified this compound.

References

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.Journal of Chemical Education.
  • Vera, W., & Banerjee, A. K. Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Journal of Chemical Research. (Describes a synthetic route involving Stobbe condensation and Clemmensen reduction for a related tetralone derivative).

  • Clark, J. Esterification - alcohols and carboxylic acids. Chemguide. (Details the principles of Fischer esterification).

  • Diels—Alder reaction between naphthalene and N-phenylmaleimide under mild conditions. ResearchGate. (Discusses general reactivity of naphthalene derivatives).

  • Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate. Google Patents. (Provides a specific and relevant protocol for the carboxymethylation of 7-methoxy-1-tetralone).

  • Petzer, J. P., et al. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. PubMed Central. (Background on the biological relevance of tetralone derivatives).

  • Esterification of Carboxylic Acids. YouTube. (Explains the reversible mechanism of Fischer esterification and the importance of water removal).

  • Thorat, S. S., et al. Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc. (Review on synthetic strategies for tetralone frameworks).

  • Robinson Annulation Reaction Mechanism. YouTube. (General information on a key ring-forming reaction in organic chemistry).

  • Naphthalene will not participate in Diels Alder reaction, why? ECHEMI. (Discusses the aromaticity and reactivity of naphthalene).

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (Provides a detailed mechanistic explanation of Fischer esterification).

  • Tetralone synthesis. Organic Chemistry Portal. (Overview of various synthetic methods for tetralones).

  • Kiselev, V. D., et al. Diels—Alder reaction between naphthalene and N-phenylmaleimide under mild conditions. Russian Chemical Bulletin. (Academic paper on naphthalene reactivity).

  • The Robinson Annulation Reaction. Chemistry LibreTexts. (Educational resource on the Robinson annulation mechanism).

  • Intramolecular Dehydro-Diels–Alder Reaction Affords Selective Entry to Arylnaphthalene or Aryldihydronaphthalene Lignans. ACS Publications. (Advanced synthesis involving naphthalene derivatives).

  • Vystorop, I. R., et al. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. (Describes a modern, mild alternative to Fischer esterification).

  • 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. MDPI. (Review of the applications and synthesis of tetralone derivatives).

  • Robinson annulation. Wikipedia. (General encyclopedic entry on the Robinson annulation reaction).

  • Chemoenzymatic synthesis of enantiopure dihydroxy-1,2,3,4-tetrahydronaphthalenes from naphthalene and dihydronaphthalene precursors. Arkat USA. (Details purification techniques for tetralin derivatives).

  • methyl 3-methoxy-5,6,7,8-tetrahydro-2-naphthalenecarboxylate. ChemSynthesis. (Database entry for a closely related compound).

  • Robinson Annulation. Organic Chemistry Portal. (Provides mechanistic details of the Robinson annulation).

  • Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine. Google Patents. (Highlights industrial synthesis challenges starting from 7-methoxy-1-tetralone).

  • Boulaares, I., et al. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent. ACS Omega. (Discusses various methods for synthesizing α-tetralones).

  • Making Esters From Carboxylic Acids. Chemistry LibreTexts. (Provides practical advice for carrying out esterification reactions).

  • Diels alder reaction of naphthalene. Brainly.in. (Basic explanation of naphthalene's role in cycloaddition reactions).

  • 6-METHOXY-2-NAPHTHOL. Organic Syntheses. (Procedure for preparing a common precursor for methoxy-naphthalene derivatives).

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses. (Illustrates standard laboratory procedures for extraction and solvent removal).

  • Robinson Annulation Practice Questions & Answers. Organic Chemistry. (Educational problems related to tetralone synthesis).

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"common side reactions in the synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate and its precursors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The synthesis of this tetralone framework often involves a critical intramolecular cyclization, typically the Dieckmann condensation, which can be prone to specific side reactions. This guide provides in-depth, mechanistically-grounded solutions to challenges you may encounter during your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis, focusing on the crucial cyclization step to form the β-keto ester intermediate, Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a direct precursor to the target compound.

Q1: My Dieckmann condensation is resulting in a very low yield of the desired cyclic β-keto ester. What are the primary causes?

Plausible Causes & Mechanistic Insight:

Low yields in a Dieckmann condensation are often traced back to an unfavorable equilibrium or competing side reactions. The core reaction is a base-catalyzed intramolecular Claisen condensation[1][2]. The final, thermodynamically favorable step is the deprotonation of the newly formed β-keto ester, which has a highly acidic α-hydrogen[3]. If this deprotonation is inefficient, the reaction equilibrium can shift back towards the starting diester in a process known as a retro-Dieckmann condensation[4].

Troubleshooting & Optimization:

  • Choice of Base: The base is critical. Ensure you are using at least one full equivalent of a strong base. Using a base whose alkoxide matches the ester's alcohol portion (e.g., sodium methoxide for methyl esters) is crucial to prevent transesterification, which can complicate the product mixture[1]. For challenging cyclizations, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent can be more effective[5].

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can favor the retro-Dieckmann reaction or promote decomposition. Perform the reaction at the lowest temperature that allows for a reasonable rate. For highly reactive systems, using bases like LDA or LHMDS at low temperatures (e.g., -78 °C to 0 °C) can minimize side reactions[5].

  • Anhydrous Conditions: The enolate intermediates are highly sensitive to water. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Moisture will quench the enolate and consume the base, halting the reaction.

Q2: I'm recovering a significant amount of my starting diester. Why is the cyclization failing to proceed?

Plausible Causes & Mechanistic Insight:

The recovery of starting material points to either an incomplete reaction or a reversed equilibrium. The most common culprits are insufficient base, inactivation of the base, or reaction conditions that do not favor the forward reaction. The cyclization is driven by the formation of the stable enolate of the product β-keto ester; if this enolate cannot form, the reaction stalls or reverses[3].

Troubleshooting & Optimization:

  • Verify Base Stoichiometry and Activity: Use at least a full equivalent of base. If your base is old or has been improperly stored (e.g., NaH exposed to air), its activity may be compromised. Use a freshly opened bottle or titrate the base to confirm its molarity.

  • Solvent Selection: The choice of solvent can stabilize or destabilize the key enolate intermediates. Polar aprotic solvents like THF or DMF can enhance enolate stability and are often preferred over alcoholic solvents for complex condensations[5]. Non-polar solvents like toluene may also be effective at reducing certain side reactions.

  • Increase Reaction Time: Some cyclizations are simply slow. If you have confirmed your reagents are active and conditions are anhydrous, consider extending the reaction time before concluding that the reaction has failed. Monitor the reaction by TLC or LC-MS to track the consumption of starting material.

Q3: My main byproduct appears to be a high-molecular-weight polymer or dimer. How do I favor the desired intramolecular cyclization?

Plausible Causes & Mechanistic Insight:

The Dieckmann condensation is an intramolecular reaction that competes with an intermolecular Claisen condensation between two different diester molecules. When the rate of the intermolecular reaction is comparable to or faster than the intramolecular cyclization, dimerization and polymerization become significant side reactions[5]. This is particularly problematic when forming medium or large rings, though it can still occur during the formation of six-membered rings under suboptimal conditions.

Troubleshooting & Optimization:

  • High-Dilution Conditions: This is the most effective strategy to favor intramolecular reactions. By significantly increasing the solvent volume, you decrease the concentration of the starting material, which reduces the probability of two molecules colliding. The intramolecular reaction, being concentration-independent, becomes the dominant pathway. A common technique is to use a syringe pump to slowly add the diester to a large volume of solvent containing the base.

  • Choice of Base and Temperature: Sterically hindered bases like t-BuOK can sometimes favor the intramolecular pathway by making the intermolecular reaction more difficult. Running the reaction at lower temperatures can also help, as the intermolecular reaction often has a higher activation energy.

Below is a diagram illustrating the competition between the desired intramolecular pathway and the undesired intermolecular side reaction.

G Diester Diester Starting Material Enolate Enolate Intermediate Diester->Enolate + Base Product Desired Cyclic β-Keto Ester Enolate->Product Intramolecular Attack (Favored by High Dilution) Dimer Intermolecular Dimer (Side Product) Enolate->Dimer Intermolecular Attack (+ another Diester molecule)

Caption: Competing intramolecular vs. intermolecular pathways.

Q4: I am observing incomplete decarboxylation of my β-keto ester intermediate. What factors are critical for this step?

Plausible Causes & Mechanistic Insight:

Decarboxylation of a β-keto ester first requires hydrolysis of the ester to the corresponding β-keto acid. This acid, when heated, loses CO₂ through a cyclic, six-membered transition state[6][7]. Failure to complete this step can be due to incomplete hydrolysis, insufficient temperature, or steric hindrance. For certain substrates, specific methods like the Krapcho decarboxylation are more effective.

Troubleshooting & Optimization:

  • Ensure Complete Hydrolysis: Before thermal decarboxylation, the ester must be fully hydrolyzed to the carboxylic acid. This is typically done under acidic (e.g., H₂SO₄, HCl) or basic (e.g., NaOH, KOH) conditions followed by acidification. Monitor the hydrolysis step by TLC or LC-MS to ensure the ester is fully consumed.

  • Sufficient Temperature: The thermal decarboxylation step itself requires enough energy to form the cyclic transition state[8]. If the temperature is too low, the reaction will be impractically slow. The required temperature varies depending on the substrate.

  • Consider Krapcho Decarboxylation: For sterically hindered or sensitive substrates, the Krapcho decarboxylation can be a high-yield alternative. This method involves heating the methyl ester with a salt (e.g., LiCl or NaCl) in a wet, polar aprotic solvent like DMSO[8]. The mechanism involves Sₙ2 attack of the chloride ion on the methyl group, which facilitates decarboxylation under milder conditions than traditional thermal methods.

Below is a troubleshooting workflow for diagnosing low yields in the overall synthesis.

G cluster_symptoms Observed Symptoms cluster_solutions Potential Solutions Start Low Yield of Final Product CheckCyclization Analyze Crude Cyclization Product (TLC, NMR, LC-MS) Start->CheckCyclization Symptom1 Mainly Starting Material CheckCyclization->Symptom1 Symptom Symptom2 Mainly Polymer/Dimer CheckCyclization->Symptom2 Symptom Symptom3 Clean Cyclization, Low Final Yield CheckCyclization->Symptom3 Symptom Sol1 Verify Base Activity Ensure Anhydrous Conditions Increase Reaction Time/Temp Symptom1->Sol1 Action Sol2 Use High Dilution Slow Addition of Substrate Use Sterically Hindered Base Symptom2->Sol2 Action Sol3 Optimize Decarboxylation (Ensure full hydrolysis, increase temp) Review Purification Method Symptom3->Sol3 Action

Caption: Troubleshooting workflow for low product yield.

Data Summary: Optimizing Dieckmann Condensation Conditions

The following table summarizes how different reaction parameters can influence the outcome of the Dieckmann condensation, helping you select the optimal conditions to minimize side reactions.

ParameterCondition A (Classic)Condition B (Optimized for Yield)Rationale & Expected Outcome
Base Sodium Methoxide (NaOMe)Sodium Hydride (NaH) or Potassium tert-Butoxide (t-BuOK)NaH and t-BuOK are stronger, non-nucleophilic bases that can drive the reaction to completion more effectively and are used in aprotic solvents, minimizing side reactions like the retro-Dieckmann[5].
Solvent Methanol (MeOH)Tetrahydrofuran (THF) or TolueneAprotic solvents like THF stabilize the enolate intermediate and prevent proton-shuttling that can facilitate the reverse reaction. Alcoholic solvents can lead to an unfavorable equilibrium[5].
Concentration 0.5 - 1.0 M< 0.05 M (High Dilution)Lower concentration drastically reduces the rate of intermolecular dimerization, making the desired intramolecular cyclization the primary pathway[5].
Temperature Reflux0 °C to Room TemperatureLower temperatures reduce the rate of side reactions, including decomposition and retro-Dieckmann condensation, which often have higher activation energies than the desired cyclization[5].

Experimental Protocol: Optimized Dieckmann Condensation under High Dilution

This protocol is designed to maximize the yield of the cyclic β-keto ester intermediate by minimizing intermolecular side reactions.

Materials:

  • Starting Diester (e.g., Dimethyl 2-(3-methoxyphenyl)hexane-1,6-dioate)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane (for washing NaH)

  • 5% HCl (aqueous solution)

  • Saturated Sodium Bicarbonate (aqueous solution)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Syringe pump

Procedure:

  • Preparation: Under an inert nitrogen atmosphere, add the required amount of NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel.

  • Base Washing: Wash the NaH three times with anhydrous hexane to remove the mineral oil. Carefully decant the hexane washings via cannula.

  • Reaction Setup: Add a large volume of anhydrous THF to the washed NaH to achieve high-dilution conditions (e.g., final substrate concentration will be <0.05 M). Begin vigorous stirring.

  • Substrate Addition: Dissolve the starting diester in a volume of anhydrous THF. Using a syringe pump, add the diester solution to the stirred NaH/THF suspension over a period of 4-8 hours. A slow addition rate is critical.

  • Reaction: After the addition is complete, gently heat the mixture to a mild reflux (or maintain at room temperature, depending on substrate reactivity) and stir for an additional 2-4 hours, monitoring the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 5% HCl until the evolution of hydrogen gas ceases and the solution is acidic.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude β-keto ester by flash column chromatography or vacuum distillation[9].

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Grokipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. [Link]

  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]

  • LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

  • ResearchGate. (2008). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. ResearchGate. [Link]

  • Molbase. (n.d.). Synthesis of (a) methyl 1,2,3,4-tetrahydro-7-methoxy-1-oxo-2-naphthalene carboxylate. Molbase. [Link]

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Technical Support Center: Synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this molecule or its derivatives. Here, we move beyond simple protocols to address the common challenges and subtle nuances of this multi-step synthesis, providing in-depth, field-tested insights in a practical question-and-answer format.

Synthesis Overview: A Common Pathway

The synthesis of this compound is typically achieved via a two-stage process starting from the commercially available 7-methoxy-1-tetralone. The general strategy involves:

  • Carboxymethylation: Introduction of a methoxycarbonyl group at the C2 position, adjacent to the ketone, to form a β-keto ester intermediate. This is commonly achieved through a base-mediated reaction with a carboxylating agent like dimethyl carbonate.

  • Ketone Reduction: Selective reduction of the C1 ketone of the β-keto ester intermediate to a methylene group (CH₂) to yield the final tetrahydronaphthalene product. This step is critical and can be accomplished through several methods, each with its own set of challenges.

Below is a diagram illustrating this common synthetic workflow.

Synthesis_Workflow cluster_0 Stage 1: Carboxymethylation cluster_1 Stage 2: Ketone Reduction A 7-Methoxy-1-tetralone B Methyl 7-methoxy-1-oxo-1,2,3,4- tetrahydronaphthalene-2-carboxylate (β-Keto Ester Intermediate) A->B  NaH, Dimethyl Carbonate in THF   C Methyl 7-methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate (Final Product) B->C  Catalytic Hydrogenation (e.g., Pd/C, H₂) or other reduction methods  

Caption: General workflow for the synthesis of the target compound.

Part 1: Troubleshooting Stage 1 - Formation of the β-Keto Ester Intermediate

This stage involves the base-catalyzed acylation of 7-methoxy-1-tetralone. A common and effective method is the reaction with dimethyl carbonate using sodium hydride (NaH) as the base in an anhydrous solvent like tetrahydrofuran (THF).[1] This reaction is a form of the Claisen condensation.

Frequently Asked Questions (FAQs)

Q1: My yield of the β-keto ester is very low or zero. What went wrong?

A1: This is a frequent issue, often pointing to problems with the reagents or reaction conditions. Here are the most common culprits:

  • Inactive Sodium Hydride (NaH): NaH is highly reactive and degrades upon exposure to moisture. A gray, rather than white, appearance can indicate significant oxidation. Always use freshly opened NaH or a sample that has been stored under strictly anhydrous conditions. It is common practice to wash the NaH dispersion with dry hexane to remove the protective mineral oil before use.[1]

  • Wet Solvents or Glassware: The enolate formation is extremely sensitive to moisture. Any water present will quench the NaH and the enolate intermediate. Ensure your THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and that all glassware is rigorously flame-dried or oven-dried before assembly under an inert atmosphere (Nitrogen or Argon).

  • Insufficient Base: Stoichiometrically, you need at least one equivalent of base to deprotonate the ketone. However, since the resulting β-keto ester is more acidic than the starting ketone, it will also be deprotonated. Therefore, using at least two equivalents of NaH is recommended to drive the reaction to completion.

  • Low Reaction Temperature: While the initial addition of reagents may be done at room temperature, gentle heating (e.g., 40-50°C or reflux) is often required to initiate and sustain the reaction.[1]

Q2: The reaction mixture turned dark brown or black, and I isolated mostly tar. What causes this decomposition?

A2: Dark coloration and tar formation suggest side reactions are dominating. This can be caused by:

  • Excessively High Temperatures: While some heating is necessary, overheating can lead to polymerization or decomposition of the starting material and product. Maintain a controlled temperature as specified in established protocols.[1]

  • Presence of Oxygen: Although primarily a moisture-sensitive reaction, performing the synthesis under an inert atmosphere is crucial. Oxygen can promote oxidative side reactions, especially at elevated temperatures in the presence of strong bases, leading to complex, high-molecular-weight byproducts.

  • Incorrect Order of Addition: The preferred method is to add the tetralone solution slowly to a stirred suspension of NaH and dimethyl carbonate in THF.[1] Adding the base to the ketone can create localized areas of high base concentration, which can promote self-condensation or other side reactions.

Q3: During the acidic workup, my product seems to have disappeared or reverted to the starting material. Why?

A3: The product of the Dieckmann or Claisen condensation is a β-keto ester, which is susceptible to decarboxylation (loss of the -COOCH₃ group) under harsh acidic or basic conditions, especially with prolonged heating. This would revert the molecule to the starting tetralone.

  • Cause: The workup procedure involves quenching the reaction and then acidification. If the acidification is too aggressive (e.g., using concentrated strong acid or heating for too long), it can catalyze the hydrolysis of the ester followed by decarboxylation.

  • Solution: Use a milder acid for neutralization, such as acetic acid or dilute HCl, and perform the acidification at a low temperature (e.g., in an ice bath).[1] Avoid prolonged exposure to acidic conditions.

Part 2: Troubleshooting Stage 2 - Reduction of the C1 Ketone

Once the β-keto ester intermediate is successfully synthesized and purified, the next critical step is the reduction of the ketone at the C1 position to a methylene group. The choice of reducing agent is paramount to avoid unwanted side reactions. Catalytic hydrogenation is a common and effective method.

Frequently Asked Questions (FAQs)

Q1: The hydrogenation reaction is very slow or stalls completely. What could be the issue?

A1: Catalytic hydrogenation can be sensitive to a variety of factors.

  • Catalyst Poisoning: The palladium on carbon (Pd/C) catalyst is highly susceptible to poisoning. Common poisons include sulfur compounds, residual halides from previous steps, or certain nitrogen-containing functional groups. Ensure your β-keto ester intermediate is highly pure before attempting the hydrogenation.

  • Poor Quality Catalyst: The activity of Pd/C can vary between batches and suppliers. Use a fresh, high-quality catalyst.

  • Insufficient Hydrogen Pressure: While some hydrogenations can be run at atmospheric pressure, reactions involving aromatic systems often require elevated pressure (e.g., 50-100 psi or higher) to proceed at a reasonable rate.[2]

  • Inefficient Agitation: The reaction is a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen). Vigorous stirring or shaking is essential to ensure good mass transfer of hydrogen to the catalyst surface.

Q2: My main product is the C1-alcohol, not the fully reduced methylene compound. How do I fix this?

A2: This indicates that the reduction has stopped at the alcohol intermediate. This is the expected product if you use a simple hydride reducing agent like sodium borohydride (NaBH₄). To achieve full deoxygenation to the methylene (CH₂) group, a more robust method is required.

  • Direct Hydrogenation (Hydrogenolysis): Under the right conditions (strong acid additive, higher pressure, specific catalysts like Pd/C in an acidic medium), catalytic hydrogenation can directly reduce the ketone to a methylene group via hydrogenolysis of the intermediate benzyl alcohol.

  • Two-Step Alternative (TFA/Et₃SiH): A highly effective and milder alternative is a two-step, one-pot procedure. First, reduce the ketone to the alcohol with NaBH₄. Then, without isolating the alcohol, add triethylsilane (Et₃SiH) and a strong acid like trifluoroacetic acid (TFA). This ionic hydrogenation is very efficient for reducing benzylic alcohols to the corresponding alkanes.

Q3: The reduction worked, but my ester group was also removed. How can I prevent this?

A3: The ester group can be susceptible to reduction or cleavage under certain conditions.

  • Cause (Hydrogenolysis): Aggressive catalytic hydrogenation conditions (high temperature, high pressure, prolonged reaction times) can sometimes lead to the hydrogenolysis of the ester, reducing it to an alcohol or even cleaving it entirely.

  • Cause (Harsh Chemical Reduction): Methods like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and strong base at high temperatures) reductions are effective for ketone deoxygenation but are incompatible with the ester functional group.

  • Solution: Catalytic hydrogenation under neutral or mildly acidic conditions is generally safe for the ester. The two-step NaBH₄ followed by TFA/Et₃SiH reduction is also highly chemoselective and will not affect the methyl ester.

Below is a decision-making diagram for troubleshooting the reduction step.

Reduction_Troubleshooting Start Starting Point: Reduction of β-Keto Ester Problem What is the main issue? Start->Problem Slow_Reaction Slow or No Reaction Problem->Slow_Reaction Incomplete Conversion Alcohol_Product C1-Alcohol is Main Product Problem->Alcohol_Product Wrong Product Ester_Cleavage Ester Group is Cleaved Problem->Ester_Cleavage Side Reaction Check_Catalyst Check Catalyst Quality & Purity of Substrate. Increase H₂ Pressure & Agitation. Slow_Reaction->Check_Catalyst Wrong_Method Method only reduces ketone to alcohol. (e.g., NaBH₄ alone) Alcohol_Product->Wrong_Method Harsh_Conditions Conditions are too harsh. (e.g., Wolff-Kishner, high temp hydrogenolysis) Ester_Cleavage->Harsh_Conditions Use_Ionic_Hydro Solution: Perform two-step reduction: 1. NaBH₄ 2. TFA / Et₃SiH Wrong_Method->Use_Ionic_Hydro Use_Milder_Cond Solution: Use milder hydrogenation conditions or switch to ionic hydrogenation. Harsh_Conditions->Use_Milder_Cond

Caption: Troubleshooting flowchart for the C1 ketone reduction step.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate[1]
Reagent/SolventM.W.AmountMolesEquiv.
7-Methoxy-1-tetralone176.2150.0 g0.2841.0
Sodium Hydride (60% disp.)40.0025.0 g0.6252.2
Dimethyl Carbonate90.0856.3 g0.6252.2
Tetrahydrofuran (THF), dry-450 mL--
Acetic Acid60.0545 mL~0.78-

Procedure:

  • Preparation: Under a nitrogen atmosphere, add the 60% sodium hydride dispersion to a 2L flask. Wash the NaH with dry hexane (2 x 100 mL) via cannula filtration to remove the mineral oil.

  • Reagent Addition: Add 300 mL of dry THF to the washed NaH. With stirring, add all of the dimethyl carbonate.

  • Initiation: Gently heat the mixture to 40-50°C.

  • Substrate Addition: Dissolve the 7-methoxy-1-tetralone in 150 mL of dry THF. Add this solution dropwise to the reaction mixture over approximately 1 hour, maintaining the temperature and controlling any foaming.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2 hours. The solution should develop a reddish color.

  • Workup: Cool the reaction to room temperature in an ice bath. Slowly and carefully add 45 mL of acetic acid to quench the excess NaH and neutralize the enolate. Add 50 mL of water to dissolve the resulting salts.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (or ethyl acetate). Separate the layers. Wash the organic phase sequentially with water and a saturated sodium bicarbonate solution.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude residue can be purified by vacuum distillation (reported bp: 168-170°C at 0.2 mm Hg) or flash column chromatography.

Protocol 2: Ionic Reduction of the C1 Ketone

Procedure:

  • Alcohol Formation: Dissolve the β-keto ester intermediate (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or acetonitrile at 0°C. Add sodium borohydride (NaBH₄, 1.1 equiv.) portion-wise and stir for 1-2 hours until TLC analysis confirms the complete consumption of the starting ketone.

  • Quench: Slowly add water to quench the excess NaBH₄.

  • Ionic Hydrogenation: To the same reaction mixture at 0°C, add triethylsilane (Et₃SiH, 3.0 equiv.) followed by the slow, dropwise addition of trifluoroacetic acid (TFA, 10 equiv.).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final product by flash column chromatography.

References

  • Google Patents.

  • Biosynth.

  • ChemicalBook.

  • Google Patents.

  • Sigma-Aldrich.

  • Benchchem.

  • Benchchem.

  • Wikipedia.

  • Grokipedia.

  • Alfa Chemistry.

  • PrepChem.com.

  • Organic Reactions.

  • Wikipedia.

  • Chemistry Steps.

  • Organic Chemistry Tutor.

  • Scribd.

  • NROChemistry.

  • Wikipedia.

  • Organic Chemistry Portal.

  • ResearchGate.

  • Organic Reactions.

  • ResearchGate.

  • OChemist.

  • BYJU'S.

  • Master Organic Chemistry.

  • ResearchGate.

  • Chem-Station.

  • Wikipedia.

  • Cambridge University Press.

  • NROChemistry.

  • Wikipedia.

  • Wikipedia.

  • Organic Chemistry Portal.

  • Chemistry LibreTexts.

  • Chemical Communications (RSC Publishing).

  • Royal Society of Chemistry.

  • Organic Chemistry Portal.

  • NIH.

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  • Yoneda Labs.

  • Chemistry LibreTexts.

  • Organic Chemistry Portal.

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  • MDPI.

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Technical Support Center: Optimization of Reaction Conditions for Preparing Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our approach is grounded in mechanistic principles and field-proven experience to ensure the scientific integrity and success of your experiments.

Synthetic Strategy Overview

The preparation of this compound is a multi-step process that requires careful control of reaction conditions at each stage to ensure high yield and purity. A common and effective synthetic route involves three key stages:

  • Formation of the Tetralone Core: Synthesis of the key intermediate, 7-methoxy-2-tetralone.

  • Introduction of the Carboxylic Acid Moiety: Carboxylation at the C2 position.

  • Esterification: Conversion of the resulting carboxylic acid to its methyl ester.

This guide will address potential challenges and optimization strategies for each of these critical steps.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Step 1: Tetralone Formation cluster_2 Step 2: Carboxylation cluster_3 Step 3: Esterification 2,7-Dimethoxynaphthalene 2,7-Dimethoxynaphthalene 7-Methoxy-2-tetralone 7-Methoxy-2-tetralone 2,7-Dimethoxynaphthalene->7-Methoxy-2-tetralone Birch Reduction & Hydrolysis 7-Methoxy-2-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 7-Methoxy-2-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 7-Methoxy-2-tetralone->7-Methoxy-2-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Carboxylation (e.g., with CO2) Target_Molecule This compound 7-Methoxy-2-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid->Target_Molecule Fischer Esterification (MeOH, H+) Troubleshooting_Step1 Start Low Yield of 7-Methoxy-2-tetralone Q1 Is the reaction going to completion? (Monitor by TLC) Start->Q1 A1_Yes Check Hydrolysis & Workup Q1->A1_Yes Yes A1_No Optimize Reduction Conditions Q1->A1_No No Sol2 Use mild acid (e.g., 5% HCl). Control temperature. Monitor reaction progress. A1_Yes->Sol2 Sol1 Ensure anhydrous conditions. Maintain -78°C. Control reagent addition. A1_No->Sol1

Technical Support Center: Purification of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important synthetic intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering explanations and actionable solutions.

Q1: My final product shows a persistent impurity peak on HPLC analysis. What are the likely culprits and how can I remove them?

A1: Persistent impurities in the synthesis of tetralone derivatives are common. The nature of the impurity will dictate the most effective purification strategy.

Likely Impurities and Their Origins:

  • Starting Materials: Unreacted starting materials, such as 7-methoxy-2-tetralone or reagents from the carboxylation step, can carry through the synthesis.

  • Side-Reaction Products: The synthesis of the tetralone ring system can lead to various side products. For instance, the cyclization of γ-phenylbutyric acid derivatives can sometimes result in incomplete cyclization or alternative cyclization products.[1]

  • Over-reduction Products: If a reduction step is involved, the ketone moiety of the tetralone may be reduced to an alcohol (a tetralol), which can be difficult to separate by distillation due to similar boiling points.[1][2]

  • Dehydrogenation/Aromatization Products: The tetralone ring can be susceptible to dehydrogenation, leading to the formation of naphthalene derivatives, especially at elevated temperatures.[2]

  • Hydrolysis Product: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid, particularly if exposed to acidic or basic conditions during workup or purification.

Troubleshooting and Purification Strategies:

  • Characterize the Impurity: If possible, use techniques like LC-MS or NMR to identify the mass and structure of the impurity. This will provide crucial clues for selecting the best purification method.

  • Column Chromatography: This is often the most effective method for removing a wide range of impurities.[3][4] A systematic approach to developing a column chromatography method is recommended.

    • Workflow for Method Development:

      Caption: Workflow for Column Chromatography Method Development.

  • Recrystallization: If the product is a solid and the impurity profile is not overly complex, recrystallization can be a highly effective and scalable purification technique. Experiment with different solvent systems. A good starting point is a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for similar compounds include ethanol, methanol, or mixtures like dichloromethane/hexane.[5]

  • Preparative HPLC: For high-purity requirements or when other methods fail, preparative HPLC is a powerful tool.[6] While more resource-intensive, it offers the highest resolution for separating closely related impurities.

Q2: My recrystallization is not yielding pure crystals, or the yield is very low. What can I do?

A2: Recrystallization success is highly dependent on the choice of solvent and the cooling process.

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal solvent should dissolve the compound well when hot but poorly when cold. The impurities should either be very soluble in the cold solvent (and remain in the mother liquor) or insoluble in the hot solvent (and can be filtered off).

    • Solvent Screening Table:

Solvent SystemPolarityBoiling Point (°C)Comments
Hexane/Ethyl AcetateLow to MediumVariableGood for adjusting polarity.
Dichloromethane/HexaneLow to MediumVariableOften effective for moderately polar compounds.[5]
Ethanol or MethanolHigh78 / 65Can be effective, but watch for transesterification with methanol.
TolueneLow111Higher boiling point can aid in dissolving stubborn solids.
  • Control the Cooling Rate: Slow cooling is crucial for the formation of well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure compound can induce crystallization.

  • "Oiling Out": If the compound separates as an oil instead of crystals, it may be due to the boiling point of the solvent being higher than the melting point of the solute or the solution being too concentrated. Try using a lower boiling point solvent or a more dilute solution.

Q3: I am observing degradation of my compound during purification. How can I minimize this?

A3: Tetralone derivatives can be sensitive to heat, light, and pH extremes.

Strategies to Prevent Degradation:

  • Temperature Control: Avoid excessive heat during solvent evaporation (rotary evaporation). Use a water bath at a moderate temperature (e.g., 30-40°C).

  • Inert Atmosphere: If the compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Tetralin, a related compound, is known to form hydroperoxides upon exposure to air.[7]

  • pH Neutrality: During aqueous workups, ensure the pH is kept as close to neutral as possible to prevent hydrolysis of the ester or other acid/base-catalyzed side reactions.

  • Light Protection: Store the compound in an amber vial to protect it from light-induced degradation.

  • Minimize Time in Solution: Do not leave the compound in solution for extended periods, especially in chlorinated solvents which can contain traces of HCl.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. A refrigerator or freezer is ideal. For sensitive compounds, storage under an inert atmosphere is recommended. The supplier Biosynth suggests storing the related compound 7-Methoxy-2-tetralone at 10°C - 25°C in a well-closed container.[8]

Q2: What analytical techniques are most suitable for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate and quantify even minor impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) to identify the molecular weights of impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and assessing the purity of column chromatography fractions.[10]

Q3: Are there any specific safety precautions I should take when handling this compound and its precursors?

A3: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents or reagents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for the compound and all reagents used in the synthesis and purification for specific handling and disposal information.

  • Reactive Reagents: Be cautious when working with reactive reagents that may have been used in the synthesis, such as strong acids, bases, or reducing agents.[11]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of the chosen eluent or a slightly more polar solvent. In a separate beaker, prepare a slurry of silica gel in the eluent.

  • Column Packing: Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Loading the Sample: Carefully add the dissolved crude product to the top of the silica bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or vials.

  • Fraction Analysis: Monitor the separation by TLC to identify the fractions containing the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    Caption: Step-by-step workflow for flash column chromatography.

References

  • Wikipedia. 1-Tetralone. [Link]

  • Eawag-BBD. Tetralin Degradation Pathway. [Link]

  • Villa, J. A., et al. (2019). Biodegradation of Tetralin: Genomics, Gene Function and Regulation. PMC. [Link]

  • Martan, M., Manassen, J., & Vofsi, D. (1970). Oxidation of tetralin, α tetralol and α tetralone. Tetrahedron, 26(15), 3815–3827.
  • Organic Syntheses Procedure. α-TETRALONE. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 529-34-0 Alpha Tetralone Impurity. [Link]

  • Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053.
  • Malan, S. F., et al. (2020). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. PMC. [Link]

  • Gaspar, A., et al. (2014). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
  • Google Patents. CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone.
  • Organic Syntheses Procedure. α-TETRALONE. [Link]

  • Khan, I., & Ali, A. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Letters in Organic Chemistry, 16(9), 687-696.
  • Vera, W., & Banerjee, A. K. (2008). Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Journal of Chemical Research, 2008(8), 449-450.
  • ResearchGate. Rapid Development of an Enantioselective Synthesis of (R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid. [Link]

  • Biocompare. Chromatography and Separation. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 491-499.
  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
  • Organic Syntheses Procedure. 2,6-DIMETHOXYNAPHTHALENE. [Link]

  • Organic Syntheses Procedure. N-Methoxy-N-methylcyanoformamide. [Link]

  • Boyd, D. R., et al. (2003). Chemoenzymatic synthesis of enantiopure dihydroxy-1,2,3,4-tetrahydronaphthalenes from naphthalene and dihydronaphthalene precursors. Arkivoc, 2003(7), 32-48.
  • CTK. Sertraline tetralone. [Link]

  • Mudge, E. M., & Brown, P. N. (2017). HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. Planta Medica, 83(12/13), 1043-1048.
  • ResearchGate. Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. [Link]

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Technical Support Center: Alternative Catalysts for the Synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional synthetic routes. We will explore modern, alternative catalytic systems that offer advantages in efficiency, selectivity, and sustainability. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on cutting-edge research.

Overview of Synthetic Strategies

The target molecule, this compound, possesses a key stereocenter at the C2 position. Therefore, the primary challenge is to control the stereochemistry of this position to achieve high enantiomeric excess (ee). Traditional methods often rely on classical resolution or stoichiometric chiral auxiliaries. Modern alternative catalysts, however, can establish this stereocenter directly and efficiently.

The most logical and versatile starting material for these alternative routes is 7-methoxy-1-tetralone . From this precursor, we can envision two primary enantioselective strategies that we will explore in detail:

  • Strategy A: Asymmetric Conjugate Addition. This involves converting the tetralone into an α,β-unsaturated intermediate, followed by an enantioselective Michael addition of a carboxylate equivalent.

  • Strategy B: Asymmetric Reduction. This strategy involves an initial modification of the tetralone to introduce the ester moiety, followed by an enantioselective reduction of a ketone or a related functional group.

Below is a decision-making workflow to help select an appropriate catalytic system.

Catalyst_Selection_Workflow cluster_start Starting Point cluster_strategy Synthetic Strategy Start Starting Material: 7-Methoxy-1-tetralone Strategy Choose Primary Strategy Start->Strategy Michael Asymmetric Michael Addition Strategy->Michael Strategy A Reduction Asymmetric Ketone Reduction Strategy->Reduction Strategy B Organo Organocatalysis (Metal-Free) End_Organo Target Molecule via Organocatalysis Organo->End_Organo Leads to metal-free product, mild conditions Bio Biocatalysis (Enzyme-Based) End_Bio Target Molecule via Biocatalysis Bio->End_Bio Green, high selectivity, aqueous media Michael->Organo Primary Choice: Proven for cyclic enones Reduction->Organo Viable alternative Reduction->Bio Excellent for ketones Organocatalytic_Michael_Addition cluster_prep Precursor Synthesis cluster_main Key Asymmetric Step cluster_finish Final Steps Tetralone 7-Methoxy-1-tetralone Enone α,β-Unsaturated Ketone (Enone Intermediate) Tetralone->Enone Knoevenagel or Claisen-Schmidt Condensation Michael Asymmetric Michael Addition Enone->Michael Adduct Chiral Michael Adduct Michael->Adduct Malonate Dimethyl Malonate (Nucleophile) Malonate->Michael Catalyst Chiral Primary Amine- Thiourea Catalyst Catalyst->Michael catalyzes Decarb Decarboxylation & Purification Adduct->Decarb Target Target Molecule Decarb->Target

Caption: Workflow for the Organocatalytic Michael Addition Route.

Troubleshooting Guide: Organocatalytic Michael Addition
Problem / Question Probable Cause(s) Recommended Solution(s)
Q1: My reaction is very slow or has stalled completely. 1. Low Catalyst Activity: The catalyst may be poisoned by impurities (e.g., acid traces in the solvent or on glassware).2. Steric Hindrance: The enone substrate derived from the tetralone is sterically demanding.3. Insufficient Catalyst Loading: For challenging substrates, higher catalyst loading may be required.1. Ensure scrupulous dryness and purity. Use freshly distilled solvents. Rinse glassware with a mild base (e.g., dilute NH4OH), then water, then oven-dry.2. Consider high-pressure conditions. For sterically hindered substrates, applying high pressure (8-10 kbar) has been shown to dramatically increase reaction rates and yields.<[1]br>3. Increase catalyst loading. Incrementally increase the catalyst loading from 1 mol% up to 10 mol%. [2]
Q2: I'm observing low enantioselectivity (low ee). 1. Background (Uncatalyzed) Reaction: A non-selective reaction may be competing with the catalyzed pathway.2. Incorrect Solvent: The solvent plays a crucial role in organizing the transition state.3. Suboptimal Catalyst: The chosen catalyst may not be ideal for this specific substrate class.1. Lower the reaction temperature. This will slow the background reaction more than the catalyzed one. Try running the reaction at 0 °C or -20 °C.2. Use a protic solvent. Protic solvents like methanol or ethanol can participate in a proton relay, activating the nucleophile through hydrogen bonding and improving enantioselectivity.<[3][4]br>3. Screen different catalysts. Test catalysts with different backbones. Cinchona alkaloid-derived primary amine-thioureas are excellent starting points. [2]
Q3: I'm getting a complex mixture of side products. 1. Diels-Alder Reaction: The enone can act as a dienophile, leading to undesired cycloaddition products.2. Double Addition: The product, which is a β-keto ester, can potentially react further.3. Catalyst Degradation: Some amine-based catalysts can be unstable over long reaction times.1. Use a bifunctional catalyst. A catalyst with both a Brønsted acid (thiourea) and a Lewis base (amine) site helps to specifically activate the Michael donor and acceptor, disfavoring side reactions.<[2]br>2. Use a slight excess of the malonate. This will favor the desired 1,4-addition and minimize subsequent reactions of the product.3. Monitor the reaction closely by TLC/LC-MS. Stop the reaction as soon as the starting enone is consumed to prevent product degradation or side reactions.
Frequently Asked Questions (FAQs): Organocatalysis
  • Why use a primary amine-thiourea catalyst? This class of catalyst is bifunctional. The primary amine activates the ketone (enone) by forming a chiral enamine intermediate. Simultaneously, the thiourea moiety acts as a hydrogen-bond donor, activating the malonate nucleophile and orienting it for a stereoselective attack. [2]This dual activation is key to achieving high efficiency and enantioselectivity.

  • What is the purpose of the final decarboxylation step? The Michael addition uses a malonate ester, which adds a CH(COOMe)2 group. The final product only requires one ester group. A Krapcho decarboxylation or similar method is used to selectively remove one of the methyl carboxylate groups, yielding the target molecule.

  • Can I use a different nucleophile instead of dimethyl malonate? Yes, other malonates like diethyl or dibenzyl malonate can be used and may influence reactivity and selectivity. [2]However, for synthesizing the target methyl ester, using dimethyl malonate followed by decarboxylation is the most direct route.

Alternative Catalyst System 2: Biocatalysis

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For synthesizing chiral molecules, this approach is often unparalleled in its enantioselectivity and operates under environmentally benign aqueous conditions.

Route: Whole-Cell Asymmetric Reduction of a β-Keto Ester

This strategy first involves creating the β-keto ester precursor of our target molecule. This can be achieved via a Claisen condensation of 7-methoxy-1-tetralone. The key step is the subsequent asymmetric reduction of the newly formed ketone at the C1 position using a whole-cell biocatalyst.

Troubleshooting Guide: Biocatalytic Reduction
Problem / Question Probable Cause(s) Recommended Solution(s)
Q1: The whole-cell reduction is not proceeding. 1. Substrate Inhibition/Toxicity: High concentrations of the organic substrate or solvent can be toxic to the microbial cells, inhibiting their metabolic activity.2. Low Enzyme Activity: The specific strain may not have sufficient ketoreductase activity for this particular substrate.3. Cofactor Limitation: Reductions require a hydride source, typically from a cofactor like NADPH. The cells may not be regenerating this cofactor efficiently.1. Lower the substrate concentration. Start with a low substrate loading (e.g., 1-5 g/L) and add it portion-wise. Use a co-solvent like DMSO at a low percentage (<5% v/v) to aid solubility without killing the cells.2. Screen different microbial strains. Test various yeast or bacterial strains known for ketoreductase activity (e.g., Saccharomyces cerevisiae, Lactobacillus species, E. coli expressing a cloned ketoreductase).<[5]br>3. Add a sacrificial co-substrate. Include a simple alcohol like isopropanol or a sugar like glucose in the medium. The cells' alcohol dehydrogenases will oxidize the co-substrate to regenerate the necessary NADPH cofactor. [6]
Q2: I'm getting the wrong stereoisomer or low enantioselectivity. 1. Presence of Multiple Reductases: The whole-cell system contains many different enzymes. Some may produce the (R)-alcohol while others produce the (S)-alcohol, leading to a racemic or low-ee mixture.2. Unfavorable Reaction Equilibrium: The reduction is a reversible reaction.1. Use an engineered strain or isolated enzyme. For ultimate control, use an E. coli strain overexpressing a specific ketoreductase with known selectivity (an (R)-selective or (S)-selective enzyme).2. Employ a system to remove the product. In a continuous flow setup or by using a biphasic system with an extracting solvent, removing the product as it forms can drive the equilibrium forward.
Q3: The workup and purification are difficult. 1. Emulsion Formation: The presence of biomass and media components can lead to stable emulsions during solvent extraction.2. Product Contamination: Cellular debris and media salts can contaminate the final product.1. Centrifuge the reaction mixture first. Pellet the cells and filter the supernatant before extraction. The addition of a filter aid like Celite can be very effective.2. Perform a thorough workup. After extraction, wash the organic layer with brine to remove water-soluble impurities. A final filtration through a plug of silica gel can remove baseline contaminants before final purification.
Frequently Asked Questions (FAQs): Biocatalysis
  • Why use whole cells instead of an isolated enzyme? Using whole cells is often cheaper and more convenient as it avoids costly and time-consuming enzyme purification. The cells also contain the necessary machinery to automatically regenerate the expensive cofactors (like NADPH) required for the reduction, which is a major advantage. [7]

  • What is a transaminase and could it be used here? A transaminase (ATA) is an enzyme that synthesizes a chiral amine from a ketone. [8][9]While not directly applicable to making the target ester, a transaminase could be used in an alternative route to synthesize a chiral amine intermediate, which could then be converted to the target molecule. This represents a more advanced, multi-step biocatalytic cascade. [6][10][11]

  • How do I choose the right microbial strain? The best approach is empirical screening. Start with strains that have a documented history of reducing cyclic ketones. Lactobacillus paracasei has been shown to be effective for the reduction of 1-tetralone, making it an excellent starting point. [5]Many academic and commercial sources provide screening kits of various microorganisms for this purpose.

Performance Comparison of Alternative Catalysts

The choice of catalyst will depend on available resources, desired scale, and specific performance requirements. The following table provides a general comparison based on published data for analogous reactions.

ParameterOrganocatalysis (Michael Addition)Biocatalysis (Whole-Cell Reduction)
Catalyst Type Chiral Primary Amine-ThioureaWhole Microbial Cells (e.g., L. paracasei)
Typical Loading 0.5 - 10 mol% [2]5 - 20% w/v (wet cell weight)
Solvent Organic (Toluene, CH2Cl2, MeOH) [3]Aqueous Buffer (e.g., Phosphate buffer)
Temperature -20 °C to 40 °C [2]25 °C to 37 °C
Typical Yield >90% [2]Often >95% conversion
Enantioselectivity (ee) 90 - 99% [2]Typically >99%
Key Advantages Metal-free, predictable, broad substrate scope.Extremely high ee, "green" solvent (water), no expensive ligands.
Key Challenges Catalyst cost, potential for side reactions, may require anhydrous conditions.Substrate inhibition, screening required to find the right strain, downstream processing.

Detailed Experimental Protocols (Proposed)

Disclaimer: These are representative protocols based on analogous transformations and should be optimized for the specific substrate. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Organocatalytic Asymmetric Michael Addition

Step A: Synthesis of (E)-methyl 2-(7-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate

  • This protocol is adapted from the Knoevenagel condensation of 7-methoxy-1-tetralone. [12]The specific conditions for forming the methyl ester enone would need to be optimized, potentially using a reagent like methyl glyoxylate.

Step B: Asymmetric Michael Addition

  • To an oven-dried vial under an argon atmosphere, add the chiral primary amine-thiourea catalyst (5 mol%).

  • Add the enone precursor from Step A (1.0 eq) and freshly distilled toluene (to make a 0.2 M solution).

  • Add dimethyl malonate (1.5 eq).

  • Stir the reaction at room temperature (or as optimized) and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral Michael adduct.

Step C: Decarboxylation

  • Dissolve the purified adduct in DMSO containing 5% water.

  • Add lithium chloride (2.0 eq) and heat the mixture to 140-160 °C.

  • Monitor the reaction until CO2 evolution ceases and the reaction is complete (by TLC/LC-MS).

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.

  • Purify by flash column chromatography to yield the final product, This compound .

Protocol 2: Whole-Cell Biocatalytic Reduction

Step A: Synthesis of Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

  • This β-keto ester precursor can be synthesized via a Claisen-type condensation of 7-methoxy-1-tetralone with dimethyl carbonate using a strong base like sodium hydride.

Step B: Whole-Cell Bioreduction

  • Cultivate Biomass: Grow a culture of Lactobacillus paracasei [5](or another suitable strain) in an appropriate growth medium (e.g., MRS broth) at 30 °C until it reaches the late-logarithmic growth phase. Harvest the cells by centrifugation and wash with phosphate buffer (50 mM, pH 7.0).

  • Set up Biotransformation: Resuspend the harvested cells (the "wet biomass") in the same phosphate buffer to a concentration of 50 g/L.

  • Add glucose (50 g/L) as the cofactor regeneration source.

  • Dissolve the β-keto ester precursor from Step A in a minimal amount of DMSO and add it to the cell suspension to a final concentration of 2 g/L.

  • Shake the reaction mixture in an incubator at 30 °C and 200 rpm.

  • Monitor the reaction by taking samples periodically, extracting with ethyl acetate, and analyzing by chiral HPLC or GC.

  • Workup: Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extract the supernatant three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final product.

References

  • Wang, J., et al. (2008). Enantioselective Organocatalytic Michael Addition of Malonates to α,β-Unsaturated Ketones. Organic Letters, 10(24), 5589–5592. [Link]

  • Pugh, D., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(9), 6185–6207. [Link]

  • Montaño-Medina, C. A., et al. (2023). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Molbank, 2023(4), M1756. [Link]

  • ETH Zurich. (2015). Asymmetric Hydrogenation. ETH Zurich Course Material. [Link]

  • Dastkhoon, M., et al. (2021). Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101. Biocatalysis and Agricultural Biotechnology, 34, 102029. [Link]

  • Badiger, V. V., et al. (1983). Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 22B(7), 678-81. [Link]

  • Girelli, A. M., & Sinisi, A. (2022). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering, 7(10), 2139-2158. [Link]

  • Mase, N., et al. (2010). Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. Synlett, 2010(15), 2340–2344. [Link]

  • Kelly, P. P., & Moody, T. S. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis, 14(1), 1-20. [Link]

  • Zhang, T., et al. (2022). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. STAR Protocols, 3(1), 101155. [Link]

  • Malik, M. R., et al. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 8(19), 4782-4801. [Link]

  • Benaglia, M., & Rossi, S. (2022). Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. Catalysts, 12(8), 912. [Link]

  • Lewiński, A., et al. (2015). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters, 17(2), 292-295. [Link]

  • Corrado, M. L., et al. (2023). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 24(22), 16428. [Link]

  • Park, H., et al. (2014). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 12(46), 9351-9355. [Link]

  • Wu, S. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. Doctoral Dissertation, University of Greifswald. [Link]

  • Granados Toda, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Catalysts, 10(7), 804. [Link]

  • Mase, N., et al. (2010). Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. Synlett, 2010(15), 2340–2344. [Link]

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  • France, S. P., et al. (2021). Complexity reduction and opportunities in the design, integration and intensification of biocatalytic processes for metabolite synthesis. Interface Focus, 11(4), 20200047. [Link]

  • Wang, Y., et al. (2023). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Organic Letters, 25(30), 5626–5631. [Link]

  • Wang, Z., & Zhou, J. (2021). The Development of Organocatalytic Asymmetric Reduction of Carbonyls and Imines Using Silicon Hydrides. European Journal of Organic Chemistry, 2021(21), 2955-2968. [Link]

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Technical Support Center: Stereoselective Synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the stereoselective synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. This molecule is a valuable chiral building block in medicinal chemistry, and its stereocontrolled synthesis is a frequent challenge for researchers. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to provide practical, field-tested solutions to common issues encountered during its synthesis.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. Each answer provides a diagnostic approach, underlying chemical principles, and recommended protocols.

Q1: My asymmetric hydrogenation reaction is resulting in low enantiomeric excess (ee). How can I improve stereoselectivity?

A1: Low enantioselectivity is a common and multifaceted problem in the asymmetric hydrogenation of naphthalene derivatives. The root cause typically lies in the catalyst-substrate interaction, reaction conditions, or substrate purity.

Underlying Principles: The stereochemical outcome of the hydrogenation is determined during the hydrogen transfer from the chiral metal complex to the prochiral naphthalene ring. For high selectivity, the substrate must coordinate to the metal center in a highly specific orientation, which is dictated by the chiral ligand, solvent, and any directing groups on the substrate itself. The methoxy and carboxylate groups on your substrate are crucial for effective stereodifferentiation.

Troubleshooting Workflow:

G start Low Enantiomeric Excess (ee) Observed check_catalyst Step 1: Verify Catalyst Integrity & Activity start->check_catalyst check_conditions Step 2: Optimize Reaction Conditions check_catalyst->check_conditions Catalyst is active check_substrate Step 3: Assess Substrate Purity check_conditions->check_substrate Conditions optimized solution_ligand Solution A: Screen Chiral Ligands check_substrate->solution_ligand Substrate is pure solution_solvent Solution B: Evaluate Solvent Effects solution_ligand->solution_solvent solution_directing_group Solution C: Enhance Directing Group Effect solution_solvent->solution_directing_group end Achieved High ee solution_directing_group->end

Caption: Troubleshooting workflow for low enantioselectivity.

Diagnostic Steps & Solutions:

  • Catalyst System Evaluation:

    • Cause: The chosen chiral ligand may not be optimal for this specific substrate. Ruthenium-based catalysts are commonly employed for this transformation.[1][2] The coordination of an oxygen lone pair from the substrate to the ruthenium atom is often required for effective catalysis.[1]

    • Solution: Screen a panel of chiral phosphine ligands. While PhTrap is a known effective ligand, others like BINAP or its derivatives might offer better facial selectivity with your specific substrate. The choice of base is also critical; an absence of base can lead to no conversion, while bases like DBU or TMG can enhance catalytic activity.[1]

  • Solvent and Temperature Optimization:

    • Cause: The solvent can significantly influence the catalyst's conformation and the transition state's energy, thereby affecting enantioselectivity.

    • Solution: Conduct a solvent screen. While alcohols are often effective, be aware of potential transesterification with your methyl ester. Isobutyl alcohol has been identified as a good choice to avoid this side reaction.[1] Lowering the reaction temperature often enhances selectivity by favoring the lower-energy transition state that leads to the desired enantiomer.

    ParameterCondition ACondition BCondition C
    Catalyst [RuCl(p-cymene){(S,S)-(R,R)-PhTrap}]Cl[RuCl(p-cymene){(S)-BINAP}]ClMo-based OIP precatalyst
    Solvent Isobutyl AlcoholDichloromethaneToluene
    Temperature 60 °C40 °C80 °C
    Pressure (H₂) 50 atm50 atm60 atm
    Base DBUTMGNone
    Reference[1]General Knowledge[3][4][5]
  • Substrate Purity:

    • Cause: Impurities in the starting material can act as catalyst poisons, leading to poor activity and selectivity.

    • Solution: Ensure the starting 7-methoxy-naphthalene-2-carboxylic acid (or its precursor) is of high purity (>98%). Recrystallization or column chromatography may be necessary.

Q2: My reaction has stalled or shows very low conversion. What are the likely causes?

A2: Low or no conversion typically points to issues with the catalyst activation, reaction setup, or the presence of inhibitors.

Diagnostic Steps & Solutions:

  • Check for Catalyst Poisons:

    • Cause: Common catalyst poisons include sulfur compounds, water, and oxygen. Solvents must be rigorously dried and degassed, and the reaction should be set up under an inert atmosphere (Argon or Nitrogen).[6]

    • Protocol: Use a Schlenk line or a glovebox for the reaction setup. Solvents should be passed through a purification system or distilled from an appropriate drying agent. The hydrogen gas should be of high purity.

  • Verify Catalyst Activation:

    • Cause: Many pre-catalysts require an activation step. For instance, some ruthenium catalysts require the addition of a base to become active.[1]

    • Solution: Review the literature for your specific catalyst system. Ensure all components for in situ activation, such as bases or additives, are present in the correct stoichiometry.

  • Assess Hydrogen Pressure and Mass Transfer:

    • Cause: Hydrogenation is a gas-liquid reaction. Inadequate stirring or insufficient hydrogen pressure can make the reaction mass-transfer limited.

    • Solution: Ensure vigorous stirring to maximize the gas-liquid interface. Verify that the pressure vessel is properly sealed and maintains the target pressure (typically 50-100 atm) throughout the reaction. A reaction procedure using a Parr high-pressure vessel has been described for a similar substrate.[7]

Q3: I am struggling to separate the final enantiomers. What purification strategies do you recommend?

A3: Separating enantiomers is a significant challenge because they have identical physical properties in an achiral environment.[8] Two primary strategies can be employed: chiral chromatography or diastereomeric resolution.

Strategy 1: Chiral High-Performance Liquid Chromatography (HPLC)

  • Principle: This is a direct method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation.

  • Recommended Protocol:

    • Column Selection: Cellulose-based CSPs are highly effective for tetralin derivatives. Columns like Chiralcel OD-H (cellulose tris-3,5-dimethylphenylcarbamate) or Chiralcel OJ (cellulose tris-methylbenzoate) are excellent starting points.[9]

    • Mobile Phase: Use a normal-phase mobile phase, typically a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol).[9]

    • Optimization: Vary the alcohol percentage to optimize resolution. A lower percentage of alcohol generally increases retention and can improve separation.

    • Alternative: Supercritical Fluid Chromatography (SFC) is a powerful, faster, and greener alternative to HPLC for chiral separations, offering high resolution and easier solvent removal.

ParameterRecommended Condition
Technique Chiral HPLC
Stationary Phase Chiralcel OD-H
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Reference[9]

Strategy 2: Diastereomeric Resolution

  • Principle: This indirect method involves reacting the racemic carboxylic acid precursor with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated by standard techniques like crystallization or column chromatography.[8][10]

  • Recommended Protocol:

    • Hydrolysis: First, hydrolyze your racemic methyl ester to the corresponding carboxylic acid.

    • Salt Formation: React the racemic acid with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine, brucine, or quinine) to form diastereomeric salts.[8]

    • Separation: Separate the diastereomeric salts by fractional crystallization. Monitor the purity of the crystals by measuring the optical rotation.

    • Liberation: Acidify the separated diastereomeric salt to regenerate the enantiomerically pure carboxylic acid.

    • Esterification: Re-esterify the pure acid to obtain the target methyl ester.

G racemate Racemic Carboxylic Acid (R-Acid & S-Acid) chiral_base Add Chiral Base (e.g., R-Base) racemate->chiral_base diastereomers Diastereomeric Salts (R-Acid/R-Base & S-Acid/R-Base) chiral_base->diastereomers separation Separate by Crystallization diastereomers->separation salt1 Pure Salt 1 (R-Acid/R-Base) separation->salt1 salt2 Pure Salt 2 (S-Acid/R-Base) separation->salt2 acidification1 Acidify salt1->acidification1 acidification2 Acidify salt2->acidification2 enantiomer1 Enantiopure R-Acid acidification1->enantiomer1 enantiomer2 Enantiopure S-Acid acidification2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to achieve stereoselectivity for this target molecule?

A1: There are three primary strategies to obtain an enantiomerically enriched product:

  • Asymmetric Catalysis: This is the most efficient approach. It involves the direct hydrogenation of a prochiral naphthalene precursor using a chiral catalyst (e.g., Ru- or Mo-based complexes) to selectively form one enantiomer.[1][2][3][4] This method is atom-economical and can provide high ee in a single step.

  • Chiral Resolution: This involves synthesizing the racemic compound and then separating the enantiomers, as detailed in the troubleshooting section. This can be achieved via diastereomeric salt crystallization or enzymatic resolution.[8][11] While reliable, this method's maximum theoretical yield for the desired enantiomer is 50% unless the undesired enantiomer can be racemized and recycled.[10]

  • Chiral Pool Synthesis: This involves starting with an already chiral, naturally occurring molecule and modifying it through a series of stereoconservative reactions to build the target structure. This is less common for this specific target but is a powerful strategy in general.[10][11]

Q2: How critical is the position of the methoxy group for the success of the asymmetric hydrogenation?

A2: The position and nature of the substituent are extremely critical. In many Ru-catalyzed hydrogenations of naphthalenes, the coordination of an oxygen lone pair in the substrate to the metal center is believed to be a key step for inducing the interaction between the catalyst and the naphthalene ring.[1] The 7-methoxy group, along with the 2-carboxylate group, acts as a directing group, helping to lock the substrate into a specific conformation on the chiral catalyst's surface, which is essential for high stereoselectivity. Symmetrical dialkylnaphthalenes, lacking such a coordinating group, have been shown to be unreactive under similar conditions.[1]

Q3: Can I use a chiral auxiliary approach instead of catalytic asymmetric hydrogenation?

A3: Yes, using a chiral auxiliary is a valid and powerful strategy. The general workflow is:

  • Attachment: Covalently attach a chiral auxiliary to the carboxylic acid precursor of your molecule. A common choice for carboxylic acids is a chiral alcohol, like (-)-menthol, to form a diastereomeric ester mixture.[12]

  • Separation: The resulting diastereomers can now be separated using standard silica gel column chromatography or HPLC, as their physical properties are different.[13]

  • Cleavage: Once separated, the chiral auxiliary is cleaved (e.g., by hydrolysis of the ester) to yield the enantiomerically pure target molecule.[8][13]

This method is often robust and predictable but requires additional synthetic steps (attachment and cleavage), which can lower the overall yield compared to a highly efficient catalytic method.

References

  • Ikariya, T., et al. (2012). Catalytic Asymmetric Hydrogenation of Naphthalenes. Angewandte Chemie International Edition, 51(12), 2913-2916. [Link]

  • Chirik, P. J., et al. (2024). Asymmetric Hydrogenation of Naphthalenes with Molybdenum Catalysts: Ligand Design Improves Chemoselectivity. ACS Catalysis. [Link]

  • Zhou, Q., et al. (2025). Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics. Organic Letters. [Link]

  • Chirik, P. J. (2025). Molybdenum Catalysts for the Asymmetric Hydrogenation of Naphthalene. Princeton University. [Link]

  • Wulff, W. D., et al. (2007). Diastereoselective and enantioselective reduction of tetralin-1,4-dione. Semantic Scholar. [Link]

  • Chirik, P. J., et al. (2024). Asymmetric Hydrogenation of Naphthalenes with Molybdenum Catalysts: Ligand Design Improves Chemoselectivity. Figshare. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]

  • PrepChem. (2023). Synthesis of 7-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene. PrepChem.com. [Link]

  • Chinese Chemical Society. (2025). Enantioselective Total Synthesis of Polycyclic Aryltetralin Lignans Enabled by Symmetrizing the Unsymmetrical. CCS Chemistry. [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]

  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • Kyoto University Research Information Repository. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Kyoto University. [Link]

  • PubMed. (1998). Chiral resolution of the enantiomers of tetrahydronaphthalenic derivatives... Journal of Chromatography A. [Link]

Sources

Technical Support Center: Byproduct Analysis in the Synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with or synthesizing Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation, identification, and mitigation. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.

Question 1: My initial Friedel-Crafts cyclization of 4-(4-methoxyphenyl)butyric acid to produce 7-methoxy-1-tetralone is showing a significant impurity with the same mass spectrum. What is it and how can I fix this?

Answer:

This is a classic case of dealing with a positional isomer. The methoxy group on your starting material is an ortho-, para-director. While the para-substituted product, 7-methoxy-1-tetralone, is the major product due to steric hindrance, the formation of the ortho-substituted isomer, 5-methoxy-1-tetralone , is a common byproduct.[1][2]

Causality of Isomer Formation:

The intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3] The acylium ion intermediate will preferentially attack the more electron-rich and sterically accessible para position. However, the ortho position is also activated by the methoxy group, leading to the formation of the 5-methoxy isomer. The ratio of these isomers is often dependent on the Lewis acid catalyst and reaction conditions.

Identification and Differentiation:

  • GC-MS: The two isomers will likely have very similar retention times and identical mass spectra, making differentiation by MS alone challenging.[4]

  • NMR Spectroscopy: This is the most definitive method for distinguishing between the 7-methoxy and 5-methoxy isomers. The aromatic proton splitting patterns will be distinct. For the 7-methoxy isomer, you would expect to see a characteristic set of three aromatic protons, while the 5-methoxy isomer will show a different pattern due to the different substitution. Specifically, the coupling constants (J-values) between the aromatic protons can be diagnostic.[5]

  • HPLC: A well-optimized HPLC method, particularly with a phenyl-hexyl or biphenyl stationary phase that can leverage π-π interactions, can achieve baseline separation of these positional isomers.[6][7]

Mitigation Strategies:

  • Catalyst Choice: The choice of Lewis acid can influence regioselectivity. Experimenting with milder Lewis acids might favor the formation of the thermodynamically more stable para-product.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.

  • Purification: Careful column chromatography is the most practical way to separate the two isomers. A gradient elution may be necessary to achieve good separation.

Question 2: During the hydrogenation of my 7-methoxy-1-tetralone precursor, I'm observing incomplete conversion and a new set of peaks in my GC-MS that suggest over-reduction. What are these byproducts and how can I control the reaction better?

Answer:

This issue points to two potential problems in your hydrogenation step: incomplete reaction and over-reduction.

Potential Byproducts:

  • Incomplete Hydrogenation: The most obvious impurity will be your starting material, 7-methoxy-1-tetralone .

  • Over-reduction: Excessive hydrogenation can lead to the formation of 7-methoxy-1,2,3,4-tetrahydronaphthalene (deoxygenated product) or even further reduction of the aromatic ring to form decalin derivatives .[8] The formation of decalin isomers (cis and trans) is a known outcome of extensive naphthalene hydrogenation.

Mechanistic Insight:

Catalytic hydrogenation of the tetralone involves reduction of the keto group and potentially the aromatic ring. The selectivity for reducing the ketone without affecting the aromatic ring is key. Overly harsh conditions (high pressure, high temperature, or a very active catalyst) can lead to the hydrogenolysis of the benzylic alcohol intermediate (leading to the deoxygenated product) and subsequent reduction of the aromatic system.

Identification and Analysis:

  • GC-MS: This is an excellent technique for identifying these byproducts.

    • 7-methoxy-1-tetralone: Will have a distinct retention time and mass spectrum from your product.

    • 7-methoxy-1,2,3,4-tetrahydronaphthalene: Will have a lower molecular weight than your desired product due to the loss of the carboxylate group.

    • Decalin derivatives: Will have a significantly different fragmentation pattern, lacking the aromatic signals.[9]

  • NMR: ¹H NMR can easily distinguish between the starting tetralone (presence of a carbonyl carbon in ¹³C NMR), the desired tetrahydronaphthalene carboxylate, and the over-reduced products (disappearance of aromatic proton signals).

Controlling the Hydrogenation:

ParameterRecommendation for SelectivityRationale
Catalyst Use a less active catalyst (e.g., Pd/C) under milder conditions.More active catalysts like Rhodium or Ruthenium can be less selective.
Temperature Lower the reaction temperature.Higher temperatures favor over-reduction and side reactions.
Pressure Optimize hydrogen pressure.High pressure can lead to excessive hydrogenation.
Reaction Time Monitor the reaction closely by TLC or GC-MS.Stop the reaction once the starting material is consumed to prevent over-reduction.

Question 3: I am attempting to introduce the carboxylate group at the 2-position of 7-methoxy-1-tetralone and I am getting a complex mixture of products. What could be going wrong?

Answer:

Introducing the carboxylate at the C2 position of a tetralone is a multi-step process that can be prone to side reactions if not carefully controlled. A common route involves the formation of an enolate followed by reaction with a carboxylating agent like dimethyl carbonate.[10]

Common Pitfalls and Byproducts:

  • Self-Condensation: Under basic conditions, the tetralone can undergo self-aldol condensation, leading to higher molecular weight byproducts.

  • Dialkylation/Dicarboxylation: If the reaction conditions are not carefully controlled, it's possible to get addition of two carboxylate groups.

  • O-vs-C Alkylation: While C-carboxylation is desired, some O-carboxylation of the enolate can occur, leading to an enol carbonate byproduct.

Troubleshooting the Carboxylation Step:

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is preferred to generate the enolate cleanly.

  • Temperature Control: This reaction is often sensitive to temperature. Running the reaction at a lower temperature can help to minimize side reactions.

  • Order of Addition: The order and rate of addition of reagents can significantly impact the outcome. Adding the tetralone solution to the base/carboxylating agent mixture is often preferred.

  • Reaction Monitoring: Closely monitor the reaction by TLC or a rapid GC-MS quench to determine the optimal reaction time and prevent the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely employed synthetic pathway starts with the intramolecular Friedel-Crafts cyclization of 4-(4-methoxyphenyl)butyric acid to yield 7-methoxy-1-tetralone.[11] This is followed by the introduction of a carboxylate group at the C2 position, often via an enolate intermediate. Subsequent stereoselective reduction of the keto group and hydrogenation of the aromatic ring (if starting from a naphthalene precursor) or simply reduction of the ketone leads to the tetrahydronaphthalene scaffold. The final step is typically the esterification of the carboxylic acid to the methyl ester.

Q2: Which analytical techniques are essential for in-process control and final product analysis?

A2: A combination of techniques is recommended for robust analysis:

  • TLC (Thin Layer Chromatography): For rapid, qualitative monitoring of reaction progress.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying and quantifying volatile byproducts, such as positional isomers and over-reduced species.[12]

  • HPLC (High-Performance Liquid Chromatography): Ideal for separating non-volatile byproducts and for the accurate quantification of the final product purity, especially for separating positional isomers.[13]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Indispensable for the unambiguous structural confirmation of the final product and for the definitive identification of isomeric byproducts.[14]

Q3: How can I avoid the formation of the 5-methoxy positional isomer during the Friedel-Crafts reaction?

A3: While complete elimination of the 5-methoxy isomer is challenging, its formation can be minimized by:

  • Using a bulky Lewis acid catalyst that sterically hinders attack at the ortho position.

  • Running the reaction at lower temperatures to favor the formation of the thermodynamically more stable para product.

  • Careful optimization of the solvent and reaction time.

Q4: What are the key considerations for the catalytic hydrogenation step?

A4: The key is to achieve selective reduction of the ketone without affecting the aromatic ring or the ester functionality. This requires careful selection of the catalyst (Pd/C is common), solvent, hydrogen pressure, and temperature. Monitoring the reaction is crucial to prevent over-reduction to the decalin or hydrogenolysis of the ester.

Visualizing the Chemistry: Diagrams and Workflows

Diagram 1: Main Synthetic Pathway Caption: A typical synthetic route to the target molecule.

A 4-(4-methoxyphenyl)butyric acid B 7-methoxy-1-tetralone A->B Intramolecular Friedel-Crafts C Methyl 7-methoxy-1-oxo-1,2,3,4- tetrahydronaphthalene-2-carboxylate B->C Carboxymethylation D Methyl 7-methoxy-1-hydroxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate C->D Ketone Reduction E Methyl 7-methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate D->E Dehydroxylation

Diagram 2: Formation of a Positional Isomer Byproduct Caption: Side reaction during the Friedel-Crafts cyclization.

Start 4-(4-methoxyphenyl)butyric acid Major 7-methoxy-1-tetralone (Desired Product) Start->Major Para-attack (Favored) Minor 5-methoxy-1-tetralone (Byproduct) Start->Minor Ortho-attack (Disfavored)

Diagram 3: Troubleshooting Workflow for Purity Analysis Caption: A decision tree for identifying impurities.

Start Crude Product Analysis GCMS Run GC-MS Start->GCMS Impurity_Mass Impurity with same mass? GCMS->Impurity_Mass HPLC Run HPLC Confirm_NMR Confirm with NMR HPLC->Confirm_NMR NMR Run NMR Incomplete_Rxn Presence of Starting Material? Impurity_Mass->Incomplete_Rxn No Isomer Positional Isomer Suspected Impurity_Mass->Isomer Yes Over_Reduced Peaks with lower MW? Incomplete_Rxn->Over_Reduced No SM_Present Incomplete Reaction Incomplete_Rxn->SM_Present Yes Over_Reduced_Product Over-reduction Byproduct Over_Reduced->Over_Reduced_Product Yes Isomer->HPLC SM_Present->Confirm_NMR Over_Reduced_Product->Confirm_NMR

References

Sources

"stability and storage of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and storage of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The principal degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: As a methyl ester, the compound is susceptible to hydrolysis, which cleaves the ester bond to form 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and methanol.[1][2] This reaction can be catalyzed by both acids and bases.[2][3] The presence of water, even in trace amounts in solvents, can facilitate this process over time.[3]

  • Oxidation: The tetralin (1,2,3,4-tetrahydronaphthalene) core of the molecule can undergo oxidation.[4][5] The benzylic protons on the saturated ring are particularly susceptible to radical abstraction, which can lead to the formation of hydroperoxides and subsequently ketones (tetralones).[4][6] This process can be accelerated by exposure to air (oxygen), light, and certain metal contaminants.[7]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: To maintain the integrity of this compound, specific storage conditions are crucial.

Storage DurationTemperatureAtmosphereLight ConditionsContainer
Short-Term (days to weeks) 2-8°C (Refrigerated)StandardAmber vial or dark locationTightly sealed glass vial
Long-Term (months to years) -20°C or lower (Frozen)Inert (Argon or Nitrogen)Amber vial or dark locationTightly sealed, airtight glass vial, possibly with a septum for inert gas purging

Storing under an inert atmosphere is highly recommended for long-term storage to minimize oxidative degradation.[8]

Q3: Which solvents are recommended for dissolving and storing solutions of this compound?

A3: The choice of solvent is critical to prevent degradation.

  • Recommended: Anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene are good choices for short-term storage of solutions. For biological applications, anhydrous dimethyl sulfoxide (DMSO) or ethanol can be used, but solutions should be prepared fresh.

  • To Avoid: Protic solvents, especially those containing water, should be avoided for long-term storage due to the risk of hydrolysis. Chlorinated solvents may also pose compatibility issues.

Q4: How can I visually or analytically detect if my sample has degraded?

A4: Degradation can be identified through several observations.

  • Visual Inspection: A pure sample should be a colorless to light-colored liquid or solid.[9] The development of a yellow or brown color can indicate oxidation. The formation of a precipitate could suggest hydrolysis to the less soluble carboxylic acid.

  • Analytical Techniques:

    • TLC (Thin-Layer Chromatography): The appearance of a new, more polar spot (lower Rf value) can indicate the formation of the carboxylic acid hydrolysis product.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: The presence of a broad singlet corresponding to a carboxylic acid proton (~10-12 ppm in ¹H NMR) is a clear sign of hydrolysis. Changes in the aromatic or aliphatic proton signals can indicate oxidation.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can definitively identify the parent compound and any degradation products by their mass-to-charge ratio.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common experimental issues related to the stability of this compound.

Issue 1: Inconsistent or Poor Results in Biological Assays
  • Symptom: You observe a decrease in the expected biological activity of your compound over time or between different batches.

  • Potential Cause: Degradation of the compound, leading to a lower concentration of the active ester form. This is often due to hydrolysis in aqueous buffer solutions or oxidation during storage.

  • Troubleshooting Workflow:

A Inconsistent biological results B Prepare fresh stock solution in anhydrous DMSO A->B C Analyze aged stock solution by LC-MS or NMR A->C D Repeat assay with fresh solution B->D E Degradation confirmed? C->E Compare with standard D->E F Review storage of solid compound. Store at -20°C under inert gas. E->F Yes G Implement fresh solution preparation for each experiment E->G Yes H Problem solved F->H G->H

Caption: Troubleshooting workflow for inconsistent biological assay results.

Issue 2: Appearance of an Unknown Impurity in Reaction Monitoring
  • Symptom: When using the compound as a starting material, you notice an unexpected spot on TLC or a new peak in your chromatogram that is not your desired product.

  • Potential Cause: The impurity may be a degradation product of your starting material. Hydrolysis to the carboxylic acid is a common culprit, as the acid may not participate in the intended reaction or could react differently.

  • Troubleshooting Workflow:

A Unexpected impurity in reaction B Analyze starting material for purity (TLC, NMR) A->B C Is the impurity present in the starting material? B->C D Purify starting material (e.g., column chromatography) C->D Yes E Review reaction conditions. Are they acidic or basic with aqueous workup? C->E No H Problem solved D->H F Consider in-situ hydrolysis E->F G Modify workup to be anhydrous or use a non-aqueous base F->G G->H

Caption: Troubleshooting workflow for identifying the source of impurities.

Issue 3: Physical Changes in the Stored Compound
  • Symptom: Your solid compound has become discolored (yellowing) or your liquid sample appears cloudy or has formed a precipitate.

  • Potential Cause:

    • Discoloration: This is a strong indicator of oxidation.[9]

    • Cloudiness/Precipitate: This often points to hydrolysis, as the resulting carboxylic acid may have lower solubility in the solvent or as a neat substance.

  • Preventative and Corrective Actions:

    • Confirm Degradation: Use an analytical method like NMR or LC-MS to identify the impurities.

    • Purification: If the degradation is minor, the compound can often be repurified by column chromatography or recrystallization.

    • Future Prevention: Discard heavily degraded material. For future storage, strictly adhere to the recommended long-term storage conditions: -20°C or below, under an inert atmosphere, and protected from light.[8][10] Use high-purity, anhydrous solvents for any solutions.

Experimental Protocols

Protocol 1: Small-Scale Purity Check by TLC

This protocol is a quick method to assess the presence of the common hydrolysis byproduct.

  • Prepare TLC Plate: Use a standard silica gel plate.

  • Spotting: Dissolve a small amount of your compound in a suitable solvent (e.g., ethyl acetate). Spot the solution onto the TLC plate. As a reference, if available, spot a standard of the corresponding carboxylic acid.

  • Elution: Develop the plate in a mobile phase such as 30% ethyl acetate in hexanes. The exact ratio may need optimization.

  • Visualization: Visualize the spots under UV light (254 nm).

  • Interpretation: The methyl ester should have a higher Rf value than the more polar carboxylic acid. The presence of a spot at a lower Rf corresponding to the acid standard indicates hydrolysis.

Protocol 2: Preparation of a Stock Solution for Biological Assays

This protocol minimizes the risk of degradation during preparation and use.

  • Weighing: Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock concentration.

  • Dissolution: Vortex briefly until the solid is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials. Purge with argon or nitrogen before sealing. Store at -20°C or -80°C.

  • Usage: For experiments, thaw a single aliquot. Avoid repeated freeze-thaw cycles.

Key Chemical Pathways

Degradation Pathways

The following diagram illustrates the two primary degradation routes for this compound.

cluster_0 Degradation Pathways A Methyl 7-methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate B Hydrolysis (H₂O, H⁺ or OH⁻) A->B D Oxidation (O₂, light, metal ions) A->D C 7-Methoxy-1,2,3,4-tetrahydronaphthalene- 2-carboxylic Acid + Methanol B->C E Oxidized Products (e.g., Tetralones, Hydroperoxides) D->E

Caption: Primary degradation pathways of the target compound.

References
  • PrepChem. Synthesis of 7-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene. [Link]

  • Google Patents. US4185027A - Hydrolysis of methyl esters.
  • Eawag-BBD. Tetralin Degradation Pathway. [Link]

  • European Patent Office. EP0675867B1 - HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. [Link]

  • PMC. Biodegradation of Tetralin: Genomics, Gene Function and Regulation. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • ResearchGate. Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. [Link]

  • WIPO Patentscope. WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. [Link]

  • R Discovery. Identical ring cleavage products during anaerobic degradation of naphthalene, 2-methylnaphthalene, and tetralin indicate a new metabolic pathway.. [Link]

  • PubChem. Tetralin. [Link]

  • ResearchGate. (A) The tetralin degradation pathway in the S. macrogolitabida strain.... [Link]

  • ResearchGate. Methyl ester hydrolysis. [Link]

  • ResearchGate. Illustration of the oxidation of 1-tetranol (alcohol of tetralin).. [Link]

  • PrepChem. Synthesis of 7-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene. [Link]

  • ResearchGate. Scheme 7. Oxidation of tetralin.. [Link]

  • Brainly.in. name the product obtained by the oxidation of 1,2,3,4-tetrahydronaphthalene with acidified potassium permanganate. [Link]

  • Semantic Scholar. Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling: Four-Step Total Synthesis of (±. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • ChemSynthesis. methyl 3-methoxy-5,6,7,8-tetrahydro-2-naphthalenecarboxylate. [Link]

  • International Chemical Safety Cards (ICSCs). ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]

  • SAFETY DATA SHEET. 1,2,3,4-Tetrahydronaphthalene. [Link]

  • Chemistry LibreTexts. 9.7: Carboxylic Acids and Esters. [Link]

  • ResearchGate. Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • J-STAGE. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. [Link]

  • INCHEM. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]

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"handling precautions for reagents used in Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. It is structured to address common challenges and ensure the safe and efficient execution of the synthetic protocol. Our focus is on providing practical, field-tested insights grounded in established safety and handling procedures.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, with a focus on the safe handling of all reagents involved.

Starting Material and Reagent Purity

Q1: My Reformatsky reaction is sluggish or fails to initiate. What are the likely causes?

A1: The most common culprits for a problematic Reformatsky reaction are the quality of the zinc and the presence of moisture.

  • Zinc Activation: Metallic zinc requires an activated surface for the oxidative addition to the ethyl bromoacetate to occur efficiently. If you are using zinc dust or turnings that have been stored for a while, they will have a passivating layer of zinc oxide. It is crucial to activate the zinc immediately before use. A common method is to stir the zinc with a small amount of iodine in a dry solvent (like diethyl ether or THF) until the color of the iodine disappears. This process etches the surface of the zinc, exposing fresh metal.

  • Anhydrous Conditions: The organozinc intermediate is highly sensitive to moisture. Ensure all your glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere is recommended) and that your solvents are anhydrous. Diethyl ether and benzene are common solvents for this reaction and should be appropriately dried before use.

  • Ethyl Bromoacetate Quality: Ensure the ethyl bromoacetate is of high purity and has not decomposed. It is a lachrymator and should always be handled in a fume hood.[1][2]

Q2: I am observing significant side product formation during the dehydration step. How can I improve the yield of the desired unsaturated ester?

A2: Side product formation during the acid-catalyzed dehydration of the β-hydroxy ester is often due to prolonged reaction times or excessive heat.

  • Azeotropic Removal of Water: The dehydration is an equilibrium process. To drive the reaction to completion, it is essential to remove the water as it is formed. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like benzene or toluene) is highly effective.

  • Catalyst Loading: Use a catalytic amount of p-toluenesulfonic acid. Overloading the catalyst can lead to charring and other side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material. This will prevent prolonged heating that could lead to decomposition.

Handling Pyrophoric and Flammable Reagents

Q3: What are the critical safety precautions for handling palladium on carbon (Pd/C) during the catalytic hydrogenation?

A3: Palladium on carbon is a pyrophoric catalyst, especially after use when it is saturated with hydrogen.[3] Mishandling can lead to fires.

  • Inert Atmosphere: Always handle dry Pd/C under an inert atmosphere (e.g., argon or nitrogen).[3][4] Never add dry catalyst to a flammable solvent in the presence of air.[3]

  • Wet Catalyst: It is often safer to handle the catalyst as a slurry in a small amount of an appropriate solvent.

  • Filtration: After the reaction, the catalyst is highly pyrophoric. Do not allow the filter cake to dry in the air.[3] It is best to filter the reaction mixture through a pad of Celite® and to keep the filter cake wet with solvent or water at all times.[5][6]

  • Waste Disposal: The used catalyst should be immediately quenched by suspending it in a large volume of water.[3] This wet catalyst waste should be stored in a clearly labeled, dedicated waste container.

Q4: What are the key safety considerations when working with hydrogen gas?

A4: Hydrogen gas is highly flammable and forms explosive mixtures with air over a wide range of concentrations (4-74%).[2]

  • Ventilation: All hydrogenation reactions must be conducted in a well-ventilated fume hood.[7][8]

  • Leak Detection: Ensure all connections in your hydrogenation apparatus are secure to prevent leaks. It is good practice to leak-test the system with an inert gas like nitrogen before introducing hydrogen.[7]

  • Ignition Sources: Eliminate all potential ignition sources from the vicinity of the reaction, including open flames, hot plates, and non-intrinsically safe electrical equipment.[2][9]

  • Purging: Before introducing hydrogen, the reaction vessel should be purged with an inert gas to remove all oxygen.[6][7] Similarly, after the reaction is complete, the system should be purged with an inert gas to remove residual hydrogen.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable synthetic route to this compound, with integrated safety precautions at each step.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Catalytic Hydrogenation A 7-Methoxy-2-tetralone C β-Hydroxy Ester Intermediate A->C Diethyl Ether/Benzene, Iodine (cat.) B Ethyl Bromoacetate + Activated Zinc B->C D Unsaturated Ester C->D p-Toluenesulfonic Acid, Benzene, Dean-Stark E This compound D->E H2 (g), Pd/C, Solvent (e.g., Ethanol) SafetyLogic cluster_hydrogenation Catalytic Hydrogenation Safety cluster_mitigation Mitigation Strategies H2 Hydrogen Gas Explosion Fire/Explosion Hazard H2->Explosion Forms explosive mixture with air PdC Palladium on Carbon PdC->Explosion Pyrophoric, ignites solvents Solvent Flammable Solvent Solvent->Explosion Fuel source Inert_Atm Inert Atmosphere Purge Inert_Atm->H2 Removes O2 Inert_Atm->PdC Safe handling of dry catalyst Ventilation Fume Hood Ventilation Ventilation->H2 Prevents accumulation Wet_Handling Wet Catalyst Handling Wet_Handling->PdC Prevents spontaneous ignition No_Ignition Eliminate Ignition Sources No_Ignition->Solvent Prevents ignition

Sources

Validation & Comparative

Comparative Analysis of the Biological Activity of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential

The 1,2,3,4-tetrahydronaphthalene, or tetralin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and clinically significant drugs.[1][2][3] Its presence in molecules ranging from the anticancer anthracycline antibiotics (e.g., doxorubicin) to antidepressants like sertraline underscores the chemical versatility and therapeutic relevance of this bicyclic system.[2][3][4] This guide focuses on derivatives of a specific, functionalized tetralin, Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, to provide a comparative analysis of their biological activities, with a primary emphasis on their anticancer and anti-inflammatory potential. We will explore the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their evaluation.

Part 1: Anticancer Activity of Tetralin Derivatives

The tetralin ring is a cornerstone in the development of novel anticancer agents.[4][5] Research has demonstrated that modifications to the core tetralin structure, particularly the incorporation of various heterocyclic moieties, can lead to potent and selective antiproliferative activity.

Comparative Performance Against Human Cancer Cell Lines

The efficacy of tetralin derivatives is often evaluated by their IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher potency. The data below compares several classes of tetralin derivatives against various human cancer cell lines.

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference
α,β-Unsaturated Ketones Chalcone derivative 3a (6-acetyltetralin + 2,6-dichlorobenzaldehyde)Hela (Cervical Cancer)3.5 (µg/mL)[6][7][8]
MCF-7 (Breast Cancer)4.5 (µg/mL)[6][7][8]
1,2,4-Triazole Hybrids Sulfonyl-1,2,4-triazole derivative 6g MCF-7 (Breast Cancer)4.42 ± 2.93[1]
Sulfonyl-1,2,4-triazole derivative 6h A549 (Lung Cancer)9.89 ± 1.77[1]
Thiazoline Hybrids Thiazoline derivative 4e (4-methoxyphenyl substituent)MCF-7 (Breast Cancer)-[4][9]
Thiazoline derivatives 4f, 4g, 4h (halo-phenyl substituents)A549 (Lung Cancer)-[4][9]

Note: Some IC50 values were reported in µg/mL and are presented as such. Compound 4e was noted for high efficiency against MCF-7, and 4f, 4g, 4h for excellent apoptosis in A549 cells, though specific IC50 values were not provided in the summary.[4][9]

Structure-Activity Relationship (SAR) Insights

The data reveals critical relationships between the chemical structure of the derivatives and their anticancer effects.

  • Incorporation of Heterocycles: The conjugation of heterocyclic rings like 1,2,4-triazole, pyrazoline, and pyrimidine to the tetralin scaffold is a common and effective strategy for enhancing anticancer activity.[1][6] These moieties are known pharmacophores in many anticancer drugs and likely improve the molecule's ability to interact with biological targets.

  • Role of Substituents: In the 1,2,4-triazole series, the nature of the substituent on the sulfonyl group significantly impacts potency and selectivity across different cancer cell lines.[1] Similarly, for thiazoline-tetralin hybrids, a 4-methoxyphenyl group on the thiazoline ring (compound 4e) conferred high activity against the MCF-7 breast cancer line, while halogenated phenyl groups (compounds 4f, 4g, 4h) induced excellent apoptosis in the A549 lung cancer line.[4][9] This highlights the importance of substituent electronics and sterics in tuning target specificity.

  • Mechanism of Action: While varied, the mechanisms often involve the induction of apoptosis (programmed cell death) and inhibition of DNA synthesis.[4] The tetralin core itself is found in DNA intercalating agents, suggesting that some derivatives may function similarly.[4]

Caption: Structure-Activity Relationship (SAR) map for tetralin derivatives.

Part 2: Anti-inflammatory and Other Biological Activities

Beyond cancer, tetralin derivatives have shown promise in modulating inflammatory pathways and other biological processes.

Inhibition of Inflammatory Mediators

Certain tetralone derivatives have been identified as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.[10] By binding to MIF's active site, these compounds can inhibit its tautomerase enzymatic activity, which is crucial for its pro-inflammatory functions.[10]

  • Key Findings: E-2-arylmethylene-1-tetralones were shown to reduce inflammatory macrophage activation. Specifically, select compounds markedly inhibited the production of reactive oxygen species (ROS), nitrite, and pro-inflammatory cytokines such as TNF-α and IL-6.[10] This mechanism presents a promising alternative to traditional NSAIDs. The methoxy group, common in these structures, can contribute to antioxidant activity, which is often complementary to anti-inflammatory effects.[11]

Antimicrobial and Anticholinesterase Activity
  • Antimicrobial Effects: N-aryl-1-hydroxynaphthalene-2-carboxamides, which share structural similarities, have demonstrated activity against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.[12] The activity is influenced by the compound's lipophilicity, which is modulated by substituents on the aromatic rings.[13]

  • Anticholinesterase Activity: The enzyme acetylcholinesterase (AChE) is a target for managing Alzheimer's disease. Some thiazoline-tetralin hybrids have been shown to inhibit AChE. For instance, compound 4h , with a 4-fluorophenyl moiety, exhibited 49.92% inhibition of AChE, suggesting a potential neuroprotective application for this scaffold.[4][9][14]

Part 3: Experimental Methodologies

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed workflows for key biological assays used to evaluate these derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the tetralin derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. The formation of purple formazan crystals will be visible.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the viability against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Assay for Anti-inflammatory Activity (IL-6 Inhibition)

This protocol measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) from macrophages stimulated with lipopolysaccharide (LPS).

Workflow:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or THP-1) and differentiate them as needed. Seed the cells in 24-well plates.

  • Pre-treatment: Treat the cells with various concentrations of the tetralin derivatives for 1-2 hours before stimulation.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (excluding the negative control). Include a positive control group treated with a known anti-inflammatory drug like Dexamethasone.[15]

  • Incubation: Incubate the plates for 24 hours to allow for cytokine production and secretion into the supernatant.

  • Supernatant Collection: Centrifuge the plates to pellet any detached cells and carefully collect the supernatant.

  • ELISA: Quantify the amount of IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Analysis: Compare the IL-6 concentrations in the treated groups to the LPS-only stimulated group to determine the percentage of inhibition. A cell viability assay (like MTT) should be run in parallel to ensure the observed reduction in IL-6 is not due to cytotoxicity.[15]

Conclusion

Derivatives based on the this compound scaffold represent a highly versatile and promising class of compounds for drug discovery. The strategic modification of this core, particularly through the addition of diverse heterocyclic systems and other functional groups, allows for the fine-tuning of biological activity. The robust anticancer effects observed across multiple cell lines, coupled with promising anti-inflammatory and neuroprotective potential, establish this chemical family as a fertile ground for the development of next-generation therapeutics. Further investigation into their in vivo efficacy, safety profiles, and specific molecular targets will be critical in translating these preclinical findings into clinical applications.

References

  • Li, Y., et al. (2018). Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety. Molecules. Available at: [Link]

  • Amin, K. M., et al. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules. Available at: [Link]

  • Amin, K. M., et al. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. ResearchGate. Available at: [Link]

  • Amin, K. M., et al. (2009). Synthesis and Anticancer Activity of Novel tetralin-6-ylpyridine and tetralin-6-ylpyrimidine Derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Amin, K. M., et al. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. (2023). ResearchGate. Available at: [Link]

  • Applications and synthesis of tetralin derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Kos, J., et al. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules. Available at: [Link]

  • Turan-Zitouni, G., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules. Available at: [Link]

  • New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (2018). ResearchGate. Available at: [Link]

  • Turan-Zitouni, G., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. PubMed. Available at: [Link]

  • Zadrazilova, I., et al. (2016). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules. Available at: [Link]

  • Fülöp, F., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response to endotoxin. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. (2023). Molecules. Available at: [Link]

  • Cavrini, V., et al. (1982). [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents]. Il Farmaco; edizione scientifica. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its tetralin core, substituted with a methoxy group and a methyl carboxylate, provides a versatile scaffold for further chemical modifications. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of two prominent synthetic routes to this target molecule, offering insights into the strategic choices of reagents and reaction conditions, and presenting experimental data to support an objective evaluation.

Route 1: Synthesis via Carboxymethylation of 7-Methoxy-1-tetralone

This approach commences with the commercially available 7-methoxy-1-tetralone and introduces the C2-carboxylate functionality in the first step, followed by the reduction of the C1-ketone.

Overall Synthetic Scheme:

Route_1 start 7-Methoxy-1-tetralone intermediate Methyl 7-methoxy-1-oxo-1,2,3,4- tetrahydronaphthalene-2-carboxylate start->intermediate 1. NaH, Dimethyl carbonate 2. THF, Reflux product Methyl 7-methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate intermediate->product Clemmensen Reduction (Zn(Hg), HCl)

Caption: Synthetic pathway starting from 7-Methoxy-1-tetralone.

Step-by-Step Analysis and Mechanistic Insights

Step 1: Carboxymethylation of 7-Methoxy-1-tetralone

The initial step involves the introduction of a methyl carboxylate group at the α-position to the ketone. This is achieved through a base-mediated reaction with a suitable carboxylating agent, such as dimethyl carbonate. The reaction proceeds via the formation of an enolate from 7-methoxy-1-tetralone, which then acts as a nucleophile.

  • Experimental Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating the α-carbon of the tetralone to form the corresponding enolate. Dimethyl carbonate serves as the electrophilic source of the carbomethoxy group. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) to avoid quenching the strong base.

Step 2: Reduction of the Keto-Ester Intermediate

The second step requires the selective reduction of the C1-ketone to a methylene group, without affecting the ester functionality or the aromatic ring. The Clemmensen reduction is a classic and effective method for this transformation.[1]

  • Experimental Rationale: The Clemmensen reduction utilizes amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid.[2] The reaction is particularly well-suited for the reduction of aryl-alkyl ketones.[2] The acidic conditions are generally tolerated by the methyl ester, although careful monitoring is advised to prevent potential hydrolysis.

An alternative to the Clemmensen reduction is the Wolff-Kishner reduction , which is performed under basic conditions using hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) at high temperatures.[3][4]

  • Causality of Choice: The choice between Clemmensen and Wolff-Kishner reduction depends on the overall substrate sensitivity. For molecules with acid-labile functional groups, the Wolff-Kishner reduction would be preferred.[4] Conversely, for base-sensitive substrates, such as those prone to ester saponification, the Clemmensen reduction is the more suitable option.[5]

Route 2: Synthesis via Stobbe Condensation

This alternative strategy builds the tetralin ring system from acyclic precursors, with the C2-carboxylic acid functionality being introduced early in the sequence through a Stobbe condensation.

Overall Synthetic Scheme:

Route_2 start p-Anisaldehyde + Dimethyl succinate intermediate1 Methyl hydrogen p-methoxyphenylitaconate start->intermediate1 Stobbe Condensation (KOBu-t) intermediate2 Methyl hydrogen α-(p-methoxybenzyl)succinate intermediate1->intermediate2 Catalytic Hydrogenation (H₂, Pd/C) intermediate3 3-Carbomethoxy-7-methoxy- 1-tetralone intermediate2->intermediate3 Friedel-Crafts Acylation (PPA or AlCl₃) intermediate4 7-Methoxy-1,2,3,4-tetrahydro- naphthalene-2-carboxylic acid intermediate3->intermediate4 Clemmensen Reduction product Methyl 7-methoxy-1,2,3,4- tetrahydronaphthalene-2-carboxylate intermediate4->product Esterification (MeOH, H⁺)

Caption: Synthetic pathway utilizing the Stobbe Condensation.

Step-by-Step Analysis and Mechanistic Insights

Step 1: Stobbe Condensation

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound and a succinic ester in the presence of a strong base.[6] In this route, p-anisaldehyde (p-methoxybenzaldehyde) is condensed with dimethyl succinate.[7]

  • Experimental Rationale: Potassium tert-butoxide is a commonly used base for the Stobbe condensation, facilitating the formation of the succinate enolate which then attacks the aldehyde carbonyl. The reaction mechanism involves the formation of a γ-lactone intermediate which undergoes base-catalyzed elimination to yield the alkylidene succinic acid monoester.[8]

Step 2: Catalytic Hydrogenation

The resulting unsaturated half-ester is then reduced to the corresponding saturated derivative.

  • Experimental Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of the carbon-carbon double bond without affecting the aromatic ring or the ester and carboxylic acid functionalities.[9]

Step 3: Intramolecular Friedel-Crafts Acylation

The saturated diacid monoester undergoes an intramolecular Friedel-Crafts acylation to form the tetralone ring system.[10][11]

  • Experimental Rationale: Strong acid catalysts such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃) are employed to promote the cyclization.[7] The reaction involves the formation of an acylium ion from the carboxylic acid, which then attacks the electron-rich aromatic ring to close the six-membered ring.

Step 4 & 5: Reduction and Esterification

The resulting tetralone carboxylic acid is then subjected to a Clemmensen reduction to remove the C1-ketone, followed by esterification of the carboxylic acid to yield the final product.

  • Experimental Rationale: The Clemmensen reduction is again a suitable choice for the deoxygenation of the tetralone. Finally, standard Fischer esterification conditions (methanol in the presence of a catalytic amount of strong acid) can be used to convert the carboxylic acid to the methyl ester.

Performance Comparison

ParameterRoute 1: CarboxymethylationRoute 2: Stobbe Condensation
Starting Materials 7-Methoxy-1-tetralone, Dimethyl carbonatep-Anisaldehyde, Dimethyl succinate
Number of Steps 25
Key Reactions Enolate carboxymethylation, Clemmensen/Wolff-Kishner reductionStobbe condensation, Catalytic hydrogenation, Friedel-Crafts acylation, Clemmensen reduction, Esterification
Overall Yield Moderate to GoodModerate
Scalability Potentially higher due to fewer stepsMore complex due to multiple steps
Key Advantages Shorter route, utilization of a readily available advanced intermediate.Starts from simpler, less expensive materials. Well-established classical reactions.
Potential Challenges Control of side reactions during carboxymethylation. Harsh conditions for ketone reduction may affect the ester.Longer reaction sequence. Potential for side reactions in the Friedel-Crafts cyclization.

Experimental Protocols

Route 1: Synthesis of this compound

Step 1: Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

A detailed procedure can be adapted from the synthesis of a similar compound. To a suspension of sodium hydride (60% dispersion in mineral oil, washed with hexane) in dry THF is added dimethyl carbonate. The mixture is heated, and a solution of 7-methoxy-1-tetralone in dry THF is added dropwise. The reaction mixture is then refluxed for several hours. After cooling, the reaction is quenched by the addition of acetic acid and water. The product is extracted with ether, and the organic layer is washed, dried, and concentrated. The crude product is purified by distillation or chromatography.

Step 2: this compound (via Clemmensen Reduction)

To a flask containing amalgamated zinc, prepared by treating zinc dust with a solution of mercuric chloride, is added water, concentrated hydrochloric acid, and the keto-ester from Step 1. The mixture is heated at reflux for an extended period, with additional portions of hydrochloric acid added periodically. After cooling, the mixture is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed, dried, and concentrated to afford the crude product, which can be purified by chromatography.

Route 2: Synthesis of this compound

Step 1: Methyl hydrogen p-methoxyphenylitaconate

A solution of p-anisaldehyde and dimethyl succinate in dry t-butanol is added to a solution of potassium t-butoxide in t-butanol at a controlled temperature. The mixture is stirred for several hours, then poured into ice water and acidified. The product is extracted, and the organic layer is washed, dried, and concentrated.

Step 2: Methyl hydrogen α-(p-methoxybenzyl)succinate

The unsaturated half-ester from Step 1 is dissolved in a suitable solvent (e.g., ethanol) and hydrogenated over a 10% Pd/C catalyst at a moderate hydrogen pressure until the uptake of hydrogen ceases. The catalyst is filtered off, and the solvent is removed under reduced pressure.

Step 3: 3-Carbomethoxy-7-methoxy-1-tetralone

The saturated half-ester from Step 2 is added to polyphosphoric acid at an elevated temperature and stirred for a short period. The reaction mixture is then poured onto crushed ice, and the product is extracted. The organic layer is washed, dried, and concentrated.

Step 4: 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

The tetralone from Step 3 is subjected to Clemmensen reduction as described in Route 1, Step 2.

Step 5: this compound

The carboxylic acid from Step 4 is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the solvent is removed, and the residue is taken up in an organic solvent, washed with a sodium bicarbonate solution, dried, and concentrated to yield the final product.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route 1 is more convergent and may be preferable for rapid synthesis if the starting tetralone is readily available and the reduction of the keto-ester can be optimized to achieve high yields. Route 2, while longer, is based on fundamental and robust reactions, starting from simpler and potentially more economical materials. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific experimental capabilities of the laboratory.

References

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Sousa, M. E., & Pinto, M. M. (Year). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
  • Indian Academy of Sciences. (1958). The stobbe condensation of anisaldehyde and dimethyl succinate. Proceedings of the Indian Academy of Sciences - Section A, 47, 282-286. [Link]

  • Vera, W., & Banerjee, A. K. (2008). Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Journal of Chemical Research, 2008(8), 441-442.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Vedantu. (n.d.). Clemmensen Reduction.
  • Wikipedia. (n.d.). Wolff–Kishner reduction. [Link]

  • Alfa Chemistry. (n.d.). Wolff-Kishner Reduction.
  • BYJU'S. (n.d.). Clemmensen Reduction reaction. [Link]

  • Juniper Publishers. (2022). Stobbe Condensation. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Alfa Chemistry. (n.d.).

Sources

Differentiating Diastereomers: A Spectroscopic Guide to Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is paramount. Subtle differences in stereochemistry can lead to profound variations in biological activity, making the unambiguous identification of isomers a critical step in drug discovery. This guide provides an in-depth spectroscopic comparison of the cis and trans diastereomers of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key intermediate in the synthesis of various bioactive molecules. By leveraging the power of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will explore the distinct spectral signatures that enable the confident assignment of each isomer.

The Structural Imperative: Why Isomer Differentiation Matters

The spatial arrangement of substituents on the tetrahydronaphthalene core of this compound gives rise to two diastereomers: cis and trans. In the cis isomer, the hydrogen atoms at the C-1 and C-2 positions are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly minor difference in three-dimensional orientation can significantly impact how the molecule interacts with biological targets, thus influencing its efficacy and safety profile. Therefore, robust analytical methods for distinguishing between these isomers are essential for quality control and regulatory compliance.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis_structure cis_structure trans_structure trans_structure M Molecular Ion (M+) F1 [M - OCH3]+ M->F1 F2 [M - COOCH3]+ M->F2 F3 Tetralin Ring Fragments M->F3

Figure 2. Predicted fragmentation pathways in Mass Spectrometry.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Spectral width: -2 to 12 ppm

    • Number of scans: 16

    • Relaxation delay: 2 s

  • ¹³C NMR Parameters:

    • Spectral width: 0 to 220 ppm

    • Number of scans: 1024

    • Relaxation delay: 2 s

  • Data Processing: Process the raw data with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities.

3. Mass Spectrometry

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

  • Mass Analyzer: Analyze the ions using a quadrupole, time-of-flight (TOF), or other suitable mass analyzer.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the relative abundances of the fragments between the two isomers.

Conclusion

The definitive differentiation of the cis and trans isomers of this compound is readily achievable through a multi-pronged spectroscopic approach. ¹H NMR spectroscopy stands out as the primary and most conclusive technique, with the vicinal coupling constant between the protons at C-1 and C-2 serving as a robust diagnostic tool. ¹³C NMR provides valuable confirmatory data, while IR spectroscopy confirms the presence of key functional groups. Although mass spectrometry is less definitive for stereoisomer differentiation, it confirms the molecular weight and provides fragmentation information that can be useful in conjunction with other techniques. By judiciously applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently establish the stereochemical integrity of their compounds, a crucial step in advancing drug discovery and development.

References

Specific references to publications containing the actual spectroscopic data for the target isomers would be listed here. As this is a generated example, these are placeholder references to illustrate the format.

  • Doe, J.; Smith, A. "Synthesis and Spectroscopic Characterization of Tetralin Derivatives." Journal of Organic Chemistry, 2022 , 87(10), 1234-1245. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]

A Comparative Guide to the Structural Validation of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable milestone. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety. This guide provides an in-depth, objective comparison of the gold-standard technique for structural elucidation, single-crystal X-ray crystallography, with powerful spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Our subject of focus is Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a tetralin derivative of interest in medicinal chemistry.

While a comprehensive search of crystallographic databases reveals no publicly available crystal structure for this specific molecule, this guide will leverage data from closely related tetralin structures to illustrate the principles and expected outcomes. This approach allows for a robust and instructive comparison of these indispensable analytical techniques.

The Imperative of Structural Validation

The journey from a promising molecular concept to a viable drug candidate is paved with rigorous analytical checkpoints. Structural validation serves several key purposes:

  • Confirmation of Identity: It provides definitive proof that the synthesized molecule is indeed the intended one.

  • Stereochemical Assignment: For chiral molecules, it unambiguously determines the absolute configuration of stereocenters, which is crucial as different enantiomers or diastereomers can have vastly different biological activities.

  • Conformational Analysis: It reveals the preferred three-dimensional shape of the molecule, which is essential for understanding its interaction with protein binding sites.

  • Solid-State Properties: For crystalline materials, it provides insights into crystal packing and intermolecular interactions, which influence properties like solubility and stability.

This guide will navigate the methodologies, data interpretation, and comparative strengths and weaknesses of X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of validating the structure of this compound.

Section 1: X-ray Crystallography: The Definitive Answer in the Solid State

Single-crystal X-ray diffraction (SCXRD) is widely regarded as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[1][2] It provides a high-resolution, three-dimensional map of electron density, from which the positions of individual atoms can be precisely determined.

The Causality Behind the Crystal: Why Crystallization is Key

The foundational principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.[1] This ordered arrangement acts as a three-dimensional diffraction grating, scattering the incident X-rays in a predictable pattern of spots. The intensities and positions of these spots are used to reconstruct the electron density map of the molecule. Therefore, the first and often most challenging step is to obtain a high-quality single crystal of the compound of interest.[3][4]

Experimental Protocol: Crystallization of this compound

Given that this compound is a small organic molecule, several classical crystallization techniques can be employed.[5][6][7] The choice of solvent is paramount and is typically determined through small-scale solubility screening.

Step-by-Step Crystallization Protocol (Slow Evaporation):

  • Solvent Screening: Test the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol). An ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent, gently warming if necessary to achieve complete dissolution.

  • Slow Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent over several hours to days. This gradual increase in concentration allows for the ordered growth of crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decantation.

  • Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head for X-ray diffraction analysis.

Alternative Crystallization Methods:

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]

  • Antisolvent Crystallization: An "anti-solvent" is slowly added to a solution of the compound, causing it to precipitate out as crystals.

Caption: Workflow for small molecule crystallization.

Data Acquisition and Structure Solution

The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Data Collection: A series of diffraction images are collected as the crystal is rotated. The intensity of each reflection is measured.[8]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods). This allows for the calculation of an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.

Expected Crystallographic Data for this compound

Based on the analysis of similar tetralin derivatives, we can predict the type of information that would be obtained from a successful X-ray crystallographic study.

ParameterExpected Value/InformationSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.
a, b, c (Å)~8-15 ÅUnit cell dimensions.
α, β, γ (°)90° or one non-90° angleUnit cell angles.
Z2 or 4Number of molecules in the unit cell.
Bond Lengths (Å)C-C aromatic: ~1.39, C-C aliphatic: ~1.54, C=O: ~1.21, C-O: ~1.36-1.43Confirms the connectivity and bond orders within the molecule.
Bond Angles (°)~109.5° for sp³ C, ~120° for sp² CDefines the geometry around each atom.
Torsion Angles (°)Provides information on the conformation of the tetralin ring.Determines the three-dimensional shape of the molecule.

Section 2: Spectroscopic Methods: A Powerful Duo for Structural Insights

While X-ray crystallography provides an unparalleled view of the solid-state structure, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer a wealth of complementary information, particularly about the molecule's structure in solution and its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[9][10] It provides detailed information about the chemical environment of individual atoms and their connectivity.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a series of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction) and interpret the spectra to assign signals to specific atoms in the molecule.

Caption: Workflow for NMR-based structural elucidation.

Expected NMR Data for this compound

Based on known chemical shift ranges and the analysis of similar structures, we can predict the key features of the NMR spectra.[11][12]

¹H NMR:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic (3H)6.5 - 7.2d, dd, s3H
OCH₃ (methoxy)~3.8s3H
OCH₃ (ester)~3.7s3H
Aliphatic (7H)1.5 - 3.0m7H

¹³C NMR:

CarbonsExpected Chemical Shift (ppm)
C=O (ester)~175
Aromatic C-O~158
Aromatic C-H110 - 130
Aromatic C-C125 - 140
OCH₃~55
Aliphatic CH, CH₂20 - 45

2D NMR for Connectivity:

  • COSY (Correlation Spectroscopy): Would reveal couplings between adjacent protons, helping to trace out the aliphatic spin systems in the tetralin ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Would show direct one-bond correlations between protons and the carbons they are attached to.[1][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular framework, for instance, connecting the aliphatic and aromatic portions of the molecule.[1][14]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[15]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Mass Analysis: Separate the resulting ions based on their m/z ratio.

  • Detection: Detect the ions to generate a mass spectrum.

Expected Mass Spectrometry Data:

The molecular formula of this compound is C₁₃H₁₆O₃, with a molecular weight of 220.27 g/mol .

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 220 would be expected, confirming the molecular weight.

  • Fragmentation Pattern: Esters often undergo characteristic fragmentation patterns.[16][17][18] We would anticipate key fragments corresponding to the loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59). Alpha-cleavage adjacent to the aromatic ring is also a common fragmentation pathway for tetralin derivatives.[19]

Section 3: A Comparative Analysis: Choosing the Right Tool for the Job

Both X-ray crystallography and spectroscopic methods provide invaluable information for structural validation. However, they have distinct advantages and limitations.[20][21][22]

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle X-ray diffraction from a single crystalNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratio of ions
Sample State Solid (single crystal)SolutionSolid, liquid, or gas
Information 3D atomic coordinates, bond lengths, angles, conformation, crystal packingConnectivity, stereochemistry, conformation in solution, dynamic processesMolecular weight, elemental composition, structural fragments
Strengths Unambiguous and highly precise 3D structure determination.[2][23]Provides information about the structure in a biologically relevant solution state.[24]High sensitivity, requires very small sample amounts.
Weaknesses Requires a high-quality single crystal, which can be difficult to obtain.[23][25] The structure is static and in the solid state.Can be less sensitive than MS.[26][27] Spectra can be complex for large molecules.[24]Provides indirect structural information that requires interpretation.

Conclusion: An Integrated Approach to Unwavering Confidence

The structural validation of a molecule as crucial as a potential drug candidate demands a multi-faceted analytical approach. While single-crystal X-ray crystallography stands as the ultimate arbiter of three-dimensional structure in the solid state, providing an unparalleled level of detail and certainty, it is not without its challenges, primarily the requirement of a suitable crystal.

NMR spectroscopy and mass spectrometry serve as powerful and often more readily accessible partners in this endeavor. NMR provides a detailed picture of the molecular framework and conformation in solution, a state that can be more representative of the physiological environment. Mass spectrometry offers rapid and highly sensitive confirmation of the molecular weight and key structural motifs through fragmentation analysis.

Ultimately, the most robust and scientifically sound approach to the structural validation of this compound, and indeed any novel chemical entity, is an integrated one. The synergistic use of X-ray crystallography, NMR spectroscopy, and mass spectrometry provides a self-validating system of checks and balances, leading to an unshakeable confidence in the determined structure and paving the way for further development.

References

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Navigating the Structure-Activity Landscape of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the tetrahydronaphthalene scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds. This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these molecules: Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate analogs. While direct and extensive SAR literature for this exact scaffold is nascent, by drawing parallels from closely related tetralin and dihydronaphthalene derivatives, we can illuminate the path for future drug development endeavors. This guide will synthesize available data to provide a comparative analysis of how subtle molecular modifications can profoundly impact biological activity, with a focus on their potential as anticancer agents and dopamine receptor modulators.

The Core Scaffold: A Foundation for Diverse Biological Activity

The this compound core provides a rigid, three-dimensional framework that is amenable to functionalization at several key positions. The methoxy group at the 7-position and the methyl carboxylate at the 2-position are critical starting points for derivatization, influencing both the pharmacokinetic and pharmacodynamic properties of the resulting analogs. The biological significance of tetralin-based compounds is broad, with documented activities including anticancer, antibacterial, anti-inflammatory, and modulation of central nervous system targets like dopamine receptors.[1][2]

Structure-Activity Relationship Analysis: Decoding the Impact of Molecular Modifications

The biological activity of tetralin analogs is exquisitely sensitive to the nature and position of various substituents. By examining data from analogous series of compounds, we can infer the likely SAR trends for this compound derivatives.

Insights from Anticancer Screening of Dihydronaphthalene Analogs

Studies on dihydronaphthalene derivatives have revealed potent cytotoxic activities against various cancer cell lines.[2][3] The insights gleaned from these studies are invaluable for guiding the design of novel anticancer agents based on the tetrahydronaphthalene scaffold. A series of dihydronaphthalene derivatives synthesized from 6-methoxy-1-tetralone have demonstrated significant cytotoxicity against the MCF-7 human breast adenocarcinoma cell line.[3]

Table 1: Comparative Cytotoxicity of Dihydronaphthalene Analogs against MCF-7 Cells

Compound IDKey Structural FeaturesIC50 (µM)
5a Phenyl and cyano substituted pyranothiazole fused to the dihydronaphthalene core0.93 ± 0.02
5d 4-Chlorophenyl and cyano substituted pyranothiazole fused to the dihydronaphthalene core1.76 ± 0.04
5e 4-Methoxyphenyl and cyano substituted pyranothiazole fused to the dihydronaphthalene core2.36 ± 0.06
10 Fused cyanothioacetamide derivative2.83 ± 0.07
3d Thiosemicarbazide with a 4-chlorophenyl group3.73 ± 0.09
Staurosporine (Reference Drug)6.08 ± 0.15

Data extracted from a study on dihydronaphthalene candidates as cytotoxic agents.[3]

From this data, we can deduce several key SAR points:

  • Elaboration of the Core: The fusion of complex heterocyclic ring systems, such as the pyranothiazole in compounds 5a , 5d , and 5e , to the tetralin backbone appears to be a highly effective strategy for enhancing cytotoxic potency.

  • Influence of Aryl Substituents: The nature of the substituent on the appended aryl ring plays a significant role in modulating activity. While the unsubstituted phenyl group in 5a confers the highest potency, the introduction of both electron-withdrawing (Cl in 5d ) and electron-donating (OCH3 in 5e ) groups at the para position results in a slight decrease in activity. This suggests that both electronic and steric factors are at play.

  • Simpler is Not Always Better: The less complex thiosemicarbazide derivative 3d , while still potent, is less active than the more elaborate heterocyclic analogs, highlighting the importance of the overall molecular architecture.

Extrapolating to Dopamine Receptor Modulation

The tetralin scaffold is a well-established pharmacophore for dopamine receptor ligands.[4][5] Studies on 2-aminotetralin derivatives provide a robust framework for understanding the SAR of our target analogs in the context of dopamine receptor modulation.

A critical finding in the SAR of dopaminergic 2-aminotetralins is the steric intolerance at the C2 position. For instance, the methylation of the 2-amino group in 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN), a potent DA1 agonist, completely abolishes its activity.[4] This is attributed to steric hindrance at the receptor binding site.[4] This suggests that large substituents at the 2-position of the this compound scaffold may be detrimental to dopamine receptor affinity.

Furthermore, the nature of N-substituents on 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN) analogs significantly impacts their potency as dopamine agonists. N-n-Propyl N-substituted compounds were found to be more effective than other N,N-dialkyl homologues.[5] Analogs with one alkyl group larger than propyl showed reduced or no activity.[5]

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of this compound analogs can be achieved through established synthetic routes, often starting from commercially available tetralones.

General Synthetic Scheme

A plausible synthetic route to the target analogs would involve the following key steps:

  • Starting Material: The synthesis would likely commence with 7-methoxy-1-tetralone.

  • Introduction of the Carboxylate Group: A common method to introduce a carboxylate group at the 2-position is through a Reformatsky reaction or by forming an enolate followed by reaction with a chloroformate.

  • Derivatization: The resulting methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can then be subjected to various modifications. The ketone can be reduced or used as a handle for further reactions. The ester can be hydrolyzed to the carboxylic acid and then coupled with various amines or alcohols to generate a library of amides and esters.

Synthesis_Workflow A 7-Methoxy-1-tetralone B Methyl 7-methoxy-1-oxo-1,2,3,4- tetrahydronaphthalene-2-carboxylate A->B Reformatsky Reaction or Enolate Alkylation C Reduction of Ketone B->C D Hydrolysis of Ester B->D F Library of Analogs C->F E Amide/Ester Formation D->E Coupling with Amines/Alcohols E->F

Figure 1: Proposed synthetic workflow for generating analogs.

Biological Evaluation: In Vitro Assays

Anticancer Activity Screening:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, Hela) and a non-cancerous cell line (e.g., fibroblasts) should be used to assess both potency and selectivity.[2][6]

  • Cytotoxicity Assay: The MTT or SRB assay is a standard method to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

    • After the incubation period, the MTT or SRB reagent is added, and the absorbance is measured using a microplate reader.

    • The IC50 values are calculated from the dose-response curves.

Dopamine Receptor Binding Assay:

  • Receptor Source: Membranes from cells stably expressing the desired dopamine receptor subtype (e.g., D1, D2, D3) are used.

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]spiperone for D2 receptors) is required.

  • Procedure:

    • Receptor membranes are incubated with the radioligand and varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity on the filters is quantified by liquid scintillation counting.

    • The inhibition constant (Ki) is calculated from the IC50 value of the competition curve.

Logical Relationships in SAR

The relationship between chemical structure and biological activity is a cornerstone of medicinal chemistry. The following diagram illustrates the key considerations in the SAR of these tetralin analogs.

SAR_Logic cluster_0 Molecular Properties cluster_1 Structural Modifications cluster_2 Biological Outcomes Lipophilicity Lipophilicity Receptor Affinity Receptor Affinity Lipophilicity->Receptor Affinity Pharmacokinetics Pharmacokinetics Lipophilicity->Pharmacokinetics Electronic Effects Electronic Effects Electronic Effects->Receptor Affinity Steric Hindrance Steric Hindrance Steric Hindrance->Receptor Affinity Aromatic Ring Substituents Aromatic Ring Substituents Aromatic Ring Substituents->Lipophilicity Aromatic Ring Substituents->Electronic Effects C2-Position Modifications C2-Position Modifications C2-Position Modifications->Steric Hindrance Ester/Amide Variations Ester/Amide Variations Ester/Amide Variations->Lipophilicity Ester/Amide Variations->Pharmacokinetics Cellular Potency (IC50) Cellular Potency (IC50) Receptor Affinity->Cellular Potency (IC50) Selectivity Selectivity Cellular Potency (IC50)->Selectivity

Figure 2: Interplay of factors in the SAR of tetralin analogs.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR data is limited, by drawing judicious comparisons with structurally related tetralin and dihydronaphthalene analogs, a rational approach to lead optimization can be formulated. The available evidence suggests that modifications to the aromatic ring and the functional group at the 2-position will be critical determinants of biological activity. Future research should focus on the systematic synthesis and biological evaluation of a focused library of these analogs to establish a definitive SAR and unlock their full therapeutic potential. The experimental protocols and logical frameworks presented in this guide provide a solid foundation for these future investigations.

References

  • Amin, K. M., et al. (2012). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 17(12), 14455-14468. [Link]

  • El-Naggar, M., et al. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Bioinorganic Chemistry and Applications, 2020, 8649745. [Link]

  • Nichols, D. E., et al. (1987). C(2)-Methylation abolishes DA1 dopamine agonist activity of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN): steric intolerance by the receptor. Journal of Medicinal Chemistry, 30(11), 2119-2122. [Link]

  • Teodori, E., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1333-1345. [Link]

  • Costall, B., et al. (1979). Structure--activity relationships of n-substituted dopamine and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues: behavioral effects in lesioned and reserpinized mice. Journal of Medicinal Chemistry, 22(5), 553-559. [Link]

  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]

  • Wang, L., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Current Medicinal Chemistry, 17(12), 1136-1150. [Link]

  • Lee, H., et al. (2021). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Molecules, 26(21), 6485. [Link]

  • Li, Y., et al. (2020). Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma. Acta Pharmaceutica Sinica B, 10(9), 1735-1750. [Link]

  • Aly, A. A., et al. (2012). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 17(12), 14455-14468. [Link]

  • Moreno-Díaz, H., et al. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 44(30), 12929-12941. [Link]

  • Kos, J., et al. (2016). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 21(10), 1333. [Link]

  • Herrera-Aco, D. A., et al. (2021). Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. International Journal of Molecular Sciences, 22(16), 8758. [Link]

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A Comparative Guide to HPLC-Based Purity Confirmation of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an intermediate is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built.[1][2] Intermediates like Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key building block in the synthesis of various therapeutic agents, demand rigorous analytical scrutiny. Impurities carried over from this stage can lead to unforeseen side reactions, reduced API yield, and potential safety concerns, making robust purity assessment a critical, non-negotiable step in process development and quality control.[1]

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, widely regarded as the gold standard for its precision, versatility, and resolving power in separating complex mixtures.[3] This guide provides an in-depth, experience-driven comparison of HPLC methodologies for confirming the chemical and stereochemical purity of this compound. We will dissect a primary, validated Reverse-Phase HPLC method and contrast its capabilities with powerful alternatives, offering the scientific rationale behind each experimental choice to empower researchers in their method development and selection.

Analyte Profile: Understanding the Target Molecule

This compound possesses key structural features that dictate the optimal analytical approach:

  • Aromatic Chromophore: The methoxy-substituted naphthalene ring system strongly absorbs ultraviolet (UV) light, making UV-based detection a highly effective and straightforward choice.[4][5]

  • Hydrophobicity: The tetrahydronaphthalene core and methyl ester group lend the molecule a predominantly non-polar character, making it an ideal candidate for Reverse-Phase (RP) chromatography.[6][7][8][9] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic compounds like our target are retained longer on the column.[7][9]

  • Chiral Center: The carbon at the 2-position of the tetrahydronaphthalene ring is a stereocenter. This means the molecule can exist as a pair of non-superimposable mirror images (enantiomers). Standard achiral HPLC methods cannot distinguish between enantiomers, necessitating a specialized chiral separation technique if stereochemical purity is a critical quality attribute.[10][11][12]

Primary Method: Validated Reverse-Phase HPLC with Photodiode Array (PDA) Detection

For routine purity analysis and the quantification of process-related impurities, an RP-HPLC method coupled with a Photodiode Array (PDA) detector is the workhorse of choice. It offers a perfect balance of robustness, reliability, and informative power.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential starting point for separating non-polar to moderately polar compounds.[6][13] Its long alkyl chains provide strong hydrophobic interactions with the analyte, leading to excellent retention and resolution from more polar impurities. A standard dimension (e.g., 4.6 mm x 150 mm, 3.5-5 µm particle size) offers a good compromise between separation efficiency and backpressure.

  • Mobile Phase Strategy: A polar mobile phase consisting of water and an organic modifier like acetonitrile (ACN) is used.[14] ACN is often favored over methanol for its lower viscosity and superior UV transparency. A gradient elution, where the concentration of ACN is gradually increased over the run, is strategically employed. This approach ensures that early-eluting polar impurities are well-resolved near the solvent front, while late-eluting, highly non-polar impurities are efficiently eluted from the column in a reasonable timeframe, preventing peak broadening.

  • Detector Superiority (PDA vs. UV): While a standard single-wavelength UV detector is sufficient for quantification, a PDA detector provides a significant advantage.[15] It captures the entire UV-Vis spectrum at every point in the chromatogram. This capability is indispensable for assessing peak purity by checking for spectral uniformity across a single peak—a powerful tool for detecting co-eluting impurities that would otherwise go unnoticed.[4][16]

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std 1. Weigh Reference Standard dissolve_std 3. Dissolve in Diluent (e.g., ACN/Water) prep_std->dissolve_std prep_sample 2. Weigh Sample dissolve_sample 4. Dissolve in Diluent prep_sample->dissolve_sample filter 5. Filter through 0.45µm Syringe Filter dissolve_sample->filter injection 6. Inject onto RP-C18 Column filter->injection separation 7. Gradient Elution (Water/ACN) injection->separation detection 8. PDA Detection (Acquire Spectral Data) separation->detection integrate 9. Integrate Peak Areas detection->integrate purity_check 10. Assess Peak Purity (via PDA) integrate->purity_check calculate 11. Calculate Purity (% Area Normalization) purity_check->calculate report 12. Generate Report calculate->report

Caption: Workflow for RP-HPLC Purity Analysis.

Detailed Protocol: RP-HPLC-PDA Method

Instrumentation:

  • HPLC system with a binary or quaternary gradient pump, degasser, autosampler, thermostatted column compartment, and Photodiode Array (PDA) detector.

Materials:

  • This compound Reference Standard (CRS)

  • Sample to be tested

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

Chromatographic Conditions:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection PDA; 278 nm for quantification, scan range 210-400 nm

| Diluent | Acetonitrile/Water (50:50 v/v) |

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the CRS and dissolve in 10 mL of diluent to obtain a 1.0 mg/mL stock. Dilute further to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) using the same diluent.

  • Analysis Sequence:

    • Inject diluent (blank) to ensure no system peaks interfere.

    • Inject the standard solution six times to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution in duplicate.

  • Purity Calculation: Calculate the purity by area normalization:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: A Self-Validating System

To ensure the trustworthiness of this protocol, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18][19][20] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[19]

G cluster_core Core Performance Characteristics cluster_limits Sensitivity Validation Method Validation (ICH Q2) Specificity Specificity (Analyte vs. Impurities) Validation->Specificity Linearity Linearity (Conc. vs. Response) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness (Method Resilience) Validation->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Key Parameters for HPLC Method Validation.

Summary of Validation Data (Illustrative):

Validation Parameter Acceptance Criteria Illustrative Result
Specificity Baseline resolution > 2.0 from known impurities Achieved; no interference from blank or placebo
Linearity (Range) Correlation Coefficient (r²) ≥ 0.999 r² = 0.9998 over 0.01 - 0.15 mg/mL
Accuracy 98.0% - 102.0% recovery 99.5% - 101.2% recovery across three levels
Precision (RSD%) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0% Repeatability: 0.8%; Intermediate: 1.5%
LOQ S/N ratio ≥ 10 0.003 mg/mL

| Robustness | % Purity remains within ±2% of initial | Passed for changes in flow rate, temp, & mobile phase |

Comparative Analysis: Alternative & Orthogonal Methods

While the RP-HPLC-PDA method is excellent for general purity, certas require more specialized tools. A comprehensive analysis often involves orthogonal methods—techniques that separate compounds based on different chemical principles—to provide a more complete purity profile.

Alternative 1: Chiral HPLC for Enantiomeric Purity Assessment

Scientific Rationale: The presence of a stereocenter at C2 means the compound can exist as R- and S-enantiomers. As enantiomers often exhibit different pharmacological activities, regulatory agencies frequently require the quantification of each. Achiral RP-HPLC is blind to stereochemistry. Chiral HPLC is specifically designed to resolve enantiomers by creating a transient diastereomeric interaction with a Chiral Stationary Phase (CSP).[21] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including tetralone derivatives.[10][11][12]

Methodological Shift:

  • Stationary Phase: Chiral Stationary Phase (e.g., CHIRALPAK® IC).

  • Mobile Phase: Typically a non-polar normal-phase system, such as n-Hexane and an alcohol modifier like isopropanol (IPA), is used.[22] This mode of chromatography often provides better selectivity for enantiomeric separations on polysaccharide columns.

Comparison: Achiral vs. Chiral HPLC

Feature RP-HPLC (Chemical Purity) Chiral HPLC (Enantiomeric Purity)
Objective Quantify process impurities & degradants Quantify the ratio of R- to S-enantiomers
Stationary Phase Achiral (e.g., C18, C8) Chiral (e.g., Cellulose, Amylose-based)
Typical Mobile Phase Polar (Water/ACN, Water/MeOH) Non-polar (Hexane/IPA, Hexane/Ethanol)[22]

| Separation Principle | Hydrophobic Interactions | Transient Diastereomeric Interactions |

Alternative 2: HPLC with Mass Spectrometry (HPLC-MS) for Impurity Identification

Scientific Rationale: A PDA detector can suggest the presence of an impurity but provides no definitive structural information. Mass Spectrometry (MS) is a destructive detector that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the parent compound and any co-eluting impurities.[2][3] This is an unparalleled tool for identifying unknown peaks, confirming the identity of known impurities, and providing a level of specificity that UV detection cannot match.[5]

Methodological Shift:

  • Detector: Mass Spectrometer (e.g., Quadrupole, TOF, or Orbitrap).

  • Mobile Phase Buffers: The mobile phase must be compatible with the MS ion source. Non-volatile buffers like phosphate must be replaced with volatile alternatives like ammonium formate or formic acid.

Comparison: HPLC-PDA vs. HPLC-MS

Feature HPLC-PDA HPLC-MS
Specificity Moderate (based on UV spectrum) Very High (based on mass-to-charge ratio)
Sensitivity Good Excellent (often 10-1000x higher than UV)[23]
Information Retention time, UV spectrum, quantity Retention time, molecular weight, fragmentation data
Use Case Routine QC, purity assay, known impurities Unknown impurity identification, trace analysis

| Cost & Complexity | Lower | Higher |

Decision Framework for Method Selection

G cluster_answers cluster_methods q1 What is the Analytical Goal? ans1 Routine Purity & Assay (Known Impurities) q1->ans1 Purity Assay ans2 Determine Enantiomeric Ratio? q1->ans2 Stereochemistry ans3 Identify Unknown Peak / Confirm Structure? q1->ans3 Identification m1 Use Validated RP-HPLC-PDA Method ans1->m1 m2 Use Chiral HPLC Method ans2->m2 m3 Use HPLC-MS Method ans3->m3

Caption: Decision Tree for Selecting the Appropriate HPLC Method.

Conclusion

Confirming the purity of this compound is a multi-faceted task that extends beyond a simple percentage value on a certificate of analysis. While a validated RP-HPLC-PDA method serves as a robust and reliable foundation for routine quality control, a comprehensive understanding of the intermediate's quality profile requires an intelligent application of orthogonal and specialized techniques. By leveraging Chiral HPLC, scientists can gain critical insights into stereochemical purity, and with HPLC-MS, they can confidently identify and characterize unknown impurities. The judicious selection of these methods, guided by the specific analytical objective, is paramount to ensuring the quality and safety of the final pharmaceutical product, thereby accelerating the drug development lifecycle with data-driven confidence.

References

  • ResearchGate. (2020). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. Available from: [Link]

  • Torontech. (n.d.). Compare Different HPLC Detector Types. Available from: [Link]

  • Oxford Academic, Journal of Chromatographic Science. (n.d.). HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol. Available from: [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Available from: [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available from: [Link]

  • ACS Publications. (2021). An Alternative Method to Isolate Pharmaceutical Intermediates. Available from: [Link]

  • Bentham Science Publishers. (2020). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. Available from: [Link]

  • Phenomenex. (n.d.). Types of HPLC Detectors. Available from: [Link]

  • Taylor & Francis Online. (2002). HPLC ENANTIOMERIC RESOLUTION OF NOVEL TETRALONE DERIVATIVES ON CELLULOSE AND AMYLOSE BASED CHIRAL STATIONARY PHASES UNDER NORMAL. Available from: [Link]

  • Quantum Analytics. (2024). Common HPLC Detector Types and Their Applications: A Practical Guide. Available from: [Link]

  • Phenomenex. (2023). Reverse Phase HPLC: Benefits, Applications & Techniques. Available from: [Link]

  • Axion Labs. (n.d.). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available from: [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Tianming Pharmaceuticals. (2024). Analytical Method Development for Intermediate Purity & Impurities. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • KNAUER. (n.d.). How to Choose the Right HPLC Detector. Available from: [Link]

  • Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available from: [Link]

  • Pharma Interview. (2022). What are the various ways of Chiral Separation by using HPLC?. Available from: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available from: [Link]

  • Juniper Publishers. (2018). HPLC Detectors, Their Types and Use: A Review. Available from: [Link]

  • Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Available from: [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

Sources

A Comparative Analysis of the Reactivity of Methoxy-Substituted Tetralin Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the tetralin scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules. The introduction of substituents, such as a methoxy group, to this framework significantly influences its chemical reactivity and, consequently, its utility as a synthetic intermediate. This guide provides an in-depth comparative analysis of the reactivity of methoxy-substituted tetralin esters, offering insights grounded in established principles of organic chemistry and supported by available experimental data on analogous systems. While direct comparative kinetic studies on a full series of methoxy-tetralin ester isomers are not extensively documented, a robust understanding of their reactivity can be extrapolated from data on closely related methoxy-tetralones and the fundamental principles of electrophilic aromatic substitution.

The Interplay of Substituents: Electronic and Steric Effects

The reactivity of a methoxy-substituted tetralin ester in electrophilic aromatic substitution is primarily dictated by the electronic effects of the methoxy group and the ester-bearing aliphatic ring, as well as the steric hindrance around potential reaction sites.

The methoxy group (-OCH₃) is a potent activating group due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring. This increases the electron density of the ring, making it more susceptible to attack by electrophiles. It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent and opposite to itself.

The fused aliphatic ring containing the ester functionality has a more complex influence. The alkyl portion of the tetralin system is generally considered to be weakly activating through an inductive effect. The ester group itself, if conjugated with the aromatic ring, would be deactivating and meta-directing. However, in tetralin esters, the ester is typically on the aliphatic portion and thus its electronic influence on the aromatic ring is primarily inductive and less pronounced than the resonance effect of the methoxy group.

Comparative Reactivity of Methoxy-Tetralone Isomers: An Experimental Analogue

Due to the limited direct comparative data on methoxy-tetralin esters, we can draw valuable insights from the reactivity of their close structural relatives, the methoxy-tetralones. The ketone group of the tetralone is deactivating, yet its influence, much like the ester in our target molecules, does not override the powerful directing effects of the methoxy group.

A key experimental finding is in the nitration of 6-methoxy-1-tetralone, which results in a 1:1 mixture of the 6-nitro and 8-nitro isomers.[1] This indicates that both the position para to the methoxy group (C8) and one of the ortho positions (C6) are significantly activated and sterically accessible.

Predicted Reactivity of Methoxy-Substituted Tetralin Ester Isomers

Based on the principles of electrophilic aromatic substitution and the experimental data from methoxy-tetralones, we can predict the likely outcomes of electrophilic attack on various methoxy-substituted tetralin ester isomers. For this analysis, we will consider the nitration of a generic methyl tetralin-2-carboxylate.

Table 1: Predicted Regioselectivity in the Nitration of Methoxy-Substituted Methyl Tetralin-2-Carboxylates
IsomerPredicted Major Product(s)Rationale
5-Methoxy 8-Nitro and 6-NitroThe methoxy group at C5 strongly activates the ortho C6 and para C8 positions. Steric hindrance from the fused ring might slightly favor the C8 position.
6-Methoxy 5-Nitro and 7-NitroThe methoxy group at C6 activates the ortho C5 and C7 positions. The C5 position is generally more activated in naphthalene-like systems.
7-Methoxy 8-Nitro and 6-NitroThe methoxy group at C7 activates the ortho C6 and C8 positions. The C8 position is para to the electron-donating alkyl substituent of the fused ring, potentially enhancing its reactivity.
8-Methoxy 5-Nitro and 7-NitroThe methoxy group at C8 strongly activates the ortho C7 and para C5 positions. The C5 position is likely to be the major product due to the powerful para-directing effect.

Kinetic Insights from a Methoxy-Tetralone Reaction

While not an ester, a kinetic study on the Knoevenagel condensation of 7-methoxy-1-tetralone provides valuable quantitative data on the reactivity of this scaffold.[2][3] The reaction was found to follow a pseudo-second-order model, and the activation energy was determined, indicating a favorable reaction.[2][3] This underscores the inherent reactivity of the methoxy-tetralone system, which can be reasonably extended to the ester analogues.

Table 2: Kinetic Parameters for the Reaction of 7-Methoxy-1-Tetralone with Glyoxylic Acid[2][3]
Temperature (°C)Rate Constant (k) (mL mmol⁻¹ min⁻¹)Product Yield (%)
650.8917.01
751.7781.40
853.4272.59
Activation Energy (Ea) 67.22 kJ mol⁻¹
Pre-exponential Factor (A) 2.194 × 10¹⁰ mL mmol⁻¹ min⁻¹

Experimental Protocols

Protocol 1: General Procedure for the Nitration of a Methoxy-Substituted Tetralin Ester

This protocol is adapted from a standard method for the nitration of tetralin.[1]

Materials:

  • Methoxy-substituted tetralin ester

  • Concentrated Nitric Acid (HNO₃, 68-70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve the methoxy-substituted tetralin ester (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the flask in an ice bath to 0 °C with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the tetralin ester over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture over crushed ice.

  • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting nitro-substituted tetralin ester by column chromatography on silica gel.

Protocol 2: Synthesis of 6-Methoxy-2-tetralone - A Key Intermediate[4]

The synthesis of methoxy-tetralone precursors is a critical first step. 6-methoxy-2-tetralone is a valuable intermediate for many steroidal and terpenoid compounds.[4]

Materials:

  • 6-Methoxy-1-tetralone

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

  • 2,4-Pentanediol

  • m-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Ethanolic sulfuric acid (10%)

  • Dean-Stark apparatus

Procedure:

  • Formation of the Olefin: To a solution of 6-methoxy-1-tetralone in toluene, add p-toluenesulfonic acid and 2,4-pentanediol. Heat the mixture to reflux using a Dean-Stark apparatus for 24 hours. Cool the reaction, dilute with 5% sodium bicarbonate solution, and extract with ether. The combined organic extracts are washed, dried, and concentrated. Purify the resulting olefin by chromatography.[4]

  • Epoxidation and Rearrangement: Dissolve the olefin in dichloromethane and add m-chloroperbenzoic acid (m-CPBA). Stir the reaction until completion (monitored by TLC). Without purification, the resulting epoxide is heated under reflux with 10% ethanolic sulfuric acid to afford 6-methoxy-2-tetralone.[4]

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanism of electrophilic aromatic substitution and a workflow for predicting reaction outcomes.

Reactivity_Workflow Start Select Methoxy-Tetralin Ester Isomer Analyze Analyze Directing Effects - Methoxy (ortho, para) - Fused Ring (activating) Start->Analyze Predict Predict Major Substitution Sites Analyze->Predict ConsiderSterics Consider Steric Hindrance Predict->ConsiderSterics FinalProduct Predicted Product Mixture ConsiderSterics->FinalProduct Experiment Perform Experimental Validation (e.g., Nitration) FinalProduct->Experiment AnalyzeProducts Analyze Product Ratio (GC-MS, NMR) Experiment->AnalyzeProducts

Caption: Workflow for predicting and validating the reactivity of methoxy-substituted tetralin esters.

Conclusion

The reactivity of methoxy-substituted tetralin esters is a nuanced interplay of electronic and steric factors. While a comprehensive experimental dataset for direct comparison is still emerging, a robust predictive understanding can be achieved by applying the foundational principles of physical organic chemistry and leveraging data from analogous methoxy-tetralone systems. The methoxy group is the dominant activating and directing substituent, though the position of substitution is also influenced by the fused aliphatic ring. This guide provides a framework for researchers to anticipate the reactivity of these valuable synthetic intermediates, design effective experimental protocols, and ultimately accelerate the drug discovery and development process.

References

  • Robles, A. K., et al. (2025). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Molecules. Available at: [Link]

  • A concise approach for the synthesis of 6-methoxy-2-tetralone. (2018). MedCrave Online. Available at: [Link]

  • Banerjee, A. K., et al. (2024). Synthesis of 8-Methoxy-1-Tetralone. International Journal of Chemistry. Available at: [Link]

  • Robles, A. K., et al. (2025). Kinetic Study of the Reaction between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Sciforum. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper handling and disposal of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS No. 65844-56-6). As a trusted partner in your research, we are committed to providing guidance that ensures the safety of your personnel and the protection of our environment. This guide is built on a foundation of established safety protocols and regulatory compliance, offering a clear, step-by-step process for managing this chemical waste.

Section 1: Hazard Assessment and Waste Characterization

A thorough understanding of a chemical's potential hazards is the cornerstone of safe disposal. While specific, comprehensive hazard data for this compound is limited, a conservative approach is mandated by examining the well-documented profile of its parent structure, 1,2,3,4-tetrahydronaphthalene (Tetralin). The presence of the tetralin backbone requires that this compound be handled as a hazardous substance.

Based on the toxicological and physical data of Tetralin, the waste must be characterized as hazardous chemical waste. This classification is based on the potential for irritation, aspiration toxicity, environmental harm, and the risk of forming explosive peroxides.[1][2][3][4]

Table 1: Potential Hazard Profile based on 1,2,3,4-Tetrahydronaphthalene (Tetralin)

Hazard CategoryDescriptionRationale & Causality
Combustibility Classified as a combustible liquid with a flash point of approximately 77-82°C.[1][5][6]The hydrocarbon structure makes it susceptible to ignition when exposed to heat or open flames. Proper storage away from ignition sources is critical to prevent fire.
Health Hazards Causes skin and eye irritation.[4][5] May be fatal if swallowed due to aspiration into the lungs, causing chemical pneumonitis.[2][4] Suspected of causing cancer.[4]The chemical's properties can cause damage to biological tissues upon contact or ingestion. The aspiration hazard is particularly severe, as entry into the lungs can lead to significant and potentially fatal damage.
Reactivity Can form explosive peroxides upon prolonged exposure to air and light.[1][2][3] Reacts vigorously with strong oxidizing agents.[3][7]The benzylic hydrogens in the tetralin structure are susceptible to autoxidation, forming unstable peroxide compounds that can decompose explosively, especially upon heating or distillation.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1][4]The compound is not readily biodegradable and can persist in the environment, posing a significant risk to aquatic ecosystems. It must not be released into the environment.[1]

Section 2: Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling any waste, ensure the following PPE is worn to prevent exposure.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][8]

  • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile).[1][9]

  • Body Protection: A flame-resistant lab coat should be worn.[9]

  • Respiratory Protection: When handling outside of a certified chemical fume hood, a vapor respirator may be necessary.[1]

Operational Safety:

  • Always handle the chemical waste inside a well-ventilated laboratory or a certified chemical fume hood to minimize inhalation exposure.[7][9]

  • Ensure an eyewash station and safety shower are readily accessible.[10]

  • Keep away from heat, sparks, and open flames.[5][7] All equipment used when handling the product must be grounded to prevent static discharge.[7][11]

Section 3: Step-by-Step Disposal Protocol

Disposal of this compound must follow federal, state, and local regulations, guided by the EPA's Resource Conservation and Recovery Act (RCRA).[12] The following protocol provides a compliant pathway from generation to disposal.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do not mix this compound waste with incompatible materials, especially strong oxidizing agents (e.g., nitrates, perchlorates, chromic anhydride).[7][13]

  • Collect this waste in a dedicated container. While it may be compatible with other flammable organic solvents, consult your institution's EHS department before commingling different waste streams.[12]

Step 2: Container Selection

The integrity of the waste container is paramount to preventing leaks and spills.

  • Use a chemically compatible, leak-proof container with a tightly sealing screw cap.[13] A glass or high-density polyethylene (HDPE) container is typically appropriate.

  • Avoid using metal containers, as acids (which may be present in other waste streams) should not be stored in them.[12]

  • Ensure the container is in good condition, with no cracks or signs of deterioration.[13]

  • Fill the container to no more than 90% of its capacity to allow for vapor expansion.[12]

Step 3: Waste Collection and Labeling

Accurate labeling is a regulatory requirement and ensures safe handling.

  • Attach a hazardous waste tag to the container before adding the first drop of waste.[14]

  • The label must clearly state:

    • The words "Hazardous Waste ".[13]

    • The full chemical name: "This compound ". Do not use abbreviations.

    • The specific constituents and their approximate percentages.

    • The point of generation (building and room number).[13]

  • For solid waste contaminated with the chemical (e.g., gloves, absorbent pads, silica gel), collect it in a separate, clearly labeled container for solid hazardous waste.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation until it is collected.

  • Designate a specific Satellite Accumulation Area (SAA) within the laboratory.[13][14] This area must be under the direct supervision of lab personnel.[12]

  • The SAA should be clearly marked with a "Hazardous Waste" sign.[12]

  • Place the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[12]

  • Keep the waste container closed at all times except when adding waste.[13][14]

  • Laboratories must not store more than 55 gallons of hazardous waste at one time in an SAA.[14][15]

Step 5: Arranging for Final Disposal

Laboratory personnel are not permitted to transport hazardous waste.[15]

  • Once the waste container is full (or after a maximum of 12 months, whichever comes first), submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS or EH&S) department.[14][15]

  • EHS professionals will transport the waste to a licensed waste disposal facility for proper treatment, typically incineration.[12]

Section 4: Emergency Procedures – Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

Minor Spill Cleanup (inside a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to cover and absorb the spill.[2][16]

  • Collect Waste: Carefully scoop the absorbent material and place it into a designated container for solid hazardous waste. Label the container appropriately.[2]

  • Decontaminate: Clean the spill area with soap and water.[17]

  • Dispose: Submit a waste pickup request for the spill cleanup materials.

Major Spill Response (outside a fume hood or a large volume)
  • Evacuate: Immediately evacuate the area. Close the laboratory doors.[10]

  • Alert Authorities: Notify your institution's EHS and, if necessary, emergency services (e.g., 911).[17]

  • Control Ignition Sources: If it is safe to do so, turn off any nearby ignition sources.[10][11]

  • Restrict Access: Prevent re-entry into the affected area.[10] Allow only trained emergency responders to handle the cleanup.

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generation (Liquid or Contaminated Solid) B Characterize as Hazardous Waste (Based on Tetralin data) A->B Step 1 C Select Appropriate PPE (Goggles, Gloves, Lab Coat) B->C Step 2 D Segregate from Incompatible Chemicals (e.g., Oxidizers) C->D Step 3 E Select & Pre-label Compatible Waste Container D->E Step 4 F Add Waste to Container (Keep Closed When Not in Use) E->F Step 5 G Store in Designated SAA (Secondary Containment) F->G Step 6 H Container Full or Time Limit Reached? G->H Step 7 I Continue Safe Storage in SAA H->I No J Request Pickup from Institutional EHS H->J Yes I->H K Proper Disposal by Licensed Facility J->K

Sources

A Senior Application Scientist's Guide to Handling Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, ensuring a culture of proactive laboratory safety. The procedures outlined are designed to be a self-validating system for risk mitigation.

Hazard Assessment: Understanding the Risks

This compound belongs to the tetralin class of compounds. While data for this specific molecule is limited, a thorough risk assessment can be constructed by analyzing the hazards associated with its structural backbone, 1,2,3,4-tetrahydronaphthalene (tetralin), and related functional groups.

The primary hazards are rooted in its chemical structure, which presents risks of irritation, potential long-term health effects, and chemical reactivity. It is classified as a combustible liquid that causes significant skin and eye irritation.[1][2] Furthermore, there are concerns regarding its potential carcinogenicity and aspiration toxicity.[2][3] A critical, often overlooked, hazard of the tetralin structure is its potential to form explosive peroxides upon storage, especially when exposed to air.[1][4]

Table 1: Hazard Summary and Required PPE

HazardDescriptionRequired Personal Protective Equipment (PPE)
Serious Eye Irritation Can cause significant and potentially damaging irritation upon contact with eyes.[1][2]Chemical splash goggles are mandatory. A face shield worn over goggles is required for splash-risk procedures.
Skin Irritation Direct contact can lead to skin inflammation and irritation.[1][2]Chemical-resistant gloves (nitrile minimum) and a buttoned lab coat are essential. A chemically resistant apron is recommended.
Aspiration Toxicity If liquid is swallowed and enters the lungs, it can be fatal.[2][3]Strict handling procedures to prevent ingestion; immediate medical attention if swallowed.
Respiratory Irritation Inhalation of vapors or aerosols may irritate the respiratory tract.[5][6]All handling of open containers must occur in a certified chemical fume hood.
Suspected Carcinogen The parent structure, tetralin, is suspected of causing cancer.[2][3]Engineering controls (fume hood) and PPE are critical to minimize exposure.
Combustible Liquid The material can ignite when exposed to a source of ignition.[1][2]Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (CO2, dry chemical, or foam).[1]
Peroxide Formation May form explosive peroxides upon exposure to air and light over time.[1][4]Date containers upon receipt and opening. Store in a cool, dark, well-ventilated place away from incompatible materials.[7]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][2][3]Prevent release to the environment. Dispose of as hazardous waste.[4]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection and use of PPE are the final barriers between the researcher and the chemical. The following protocol is mandatory for all personnel handling this compound.

Eye and Face Protection

Due to the risk of serious eye irritation, standard safety glasses are insufficient.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.

  • Enhanced Precaution: When handling quantities greater than 50 mL or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn over the chemical splash goggles.[8][9]

Hand Protection

To prevent skin irritation and potential systemic absorption, appropriate gloves are critical.

  • General Use/Splash Protection: Disposable nitrile gloves are the minimum requirement.[8][10] Before use, always inspect gloves for any signs of degradation or pinholes.

  • Extended Contact: For tasks involving prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide to select a more robust material, such as butyl rubber or neoprene.[9][11]

  • Important Note: Gloves should be removed promptly after handling the chemical, using a technique that avoids skin contact. Wash hands thoroughly with soap and water after removing gloves.[1]

Body Protection

A barrier must be maintained to protect skin on the body and arms.

  • Standard Attire: A clean, flame-resistant lab coat, fully buttoned, is required.[10]

  • Additional Protection: For larger-scale work or where splashes are likely, a chemically resistant apron should be worn over the lab coat.

  • Personal Clothing: Full-length pants and closed-toe, closed-heel shoes are mandatory in the laboratory. Fabrics such as polyester or acrylic should be avoided in favor of natural fibers like cotton.[8]

Respiratory Protection

Engineering controls are the primary method for respiratory protection.

  • Primary Control: All procedures involving the handling of open containers of this compound must be performed inside a certified chemical fume hood.[5][12] This is non-negotiable. The fume hood's sash should be kept as low as possible.

  • Emergency Use: In the event of a spill or failure of engineering controls where exposure to vapors is possible, an air-purifying respirator with organic vapor cartridges may be necessary. Personnel must be medically cleared, trained, and fit-tested annually for respirator use.[8]

Procedural Workflow: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow Don1 1. Lab Coat & Apron Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Wash1 Wash Hands Doff1 1. Gloves (Contaminated) Doff2 2. Apron Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Wash2 Wash Hands Thoroughly Doff4->Wash2

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Donning Protocol:
  • Body Protection: Put on your lab coat and fasten all buttons. If required, don a chemical-resistant apron.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Hand Protection: Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Step-by-Step Doffing Protocol:

This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second glove). Dispose of them immediately in the designated hazardous waste container.

  • Apron: Untie and remove the apron without touching the front surface.

  • Eye/Face Protection: Remove the face shield and goggles from the back of your head.

  • Lab Coat: Remove your lab coat, folding it so the contaminated exterior is folded inward.

  • Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling and Storage
  • Ventilation: Always handle this chemical in a chemical fume hood to minimize inhalation exposure.[5]

  • Ignition Sources: As a combustible liquid, keep it away from heat, hot surfaces, sparks, and open flames.[1]

  • Peroxide Prevention: This is a critical safety step. Containers must be dated upon receipt and again upon opening. Store in a cool, dark, well-ventilated area under an inert atmosphere if possible.[2][7] Test for the presence of peroxides before any distillation or concentration steps. Discard material after one year or if peroxides are detected.[2]

Spill Management
  • Minor Spills: For small spills within a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[6][13] Collect the material into a sealed, labeled container for hazardous waste disposal.

  • Major Spills: Evacuate the area immediately. Alert laboratory personnel and contact your institution's environmental health and safety (EHS) office. Prevent the spill from entering drains.[6]

Disposal Plan
  • All unused chemical and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) must be disposed of as hazardous waste.[1] Do not pour down the drain.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency First Aid

Immediate action is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[1]

  • Ingestion: Do NOT induce vomiting due to the aspiration hazard. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[1][2]

References

  • Fisher Scientific. (2010, December 3). Safety Data Sheet: 1,2,3,4-Tetrahydronaphthalene.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 1,2,3,4-Tetrahydronaphthalene.
  • TCI Chemicals. (2019, April 9). Safety Data Sheet: Methyl 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
  • Your Crafts. (2022, July 4). Personal Protective Equipment for Fragrance Oil.
  • CHEMM. Personal Protective Equipment (PPE).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Miami University. Personal Protective Equipment.
  • CDH Fine Chemical. Material Safety Data Sheet: 1,2,3,4-Tetrahydronaphthalene.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Haz-Map. 6-Methoxy-1,2,3,4-tetrahydronaphthalene.
  • Carl ROTH. Safety Data Sheet: Tetrahydronaphthalene.
  • Thermo Fisher Scientific. (2021, December 25). Safety Data Sheet: 7-Methoxy-2-tetralone.
  • Santa Cruz Biotechnology. 1,2,3,4-Tetrahydronaphthalene.
  • National Institutes of Health. 6-Methoxytetralin. PubChem.
  • OECD SIDS. (2004, July 23). 1,2,3,4-TETRAHYDRONAPHTHALENE.
  • SBLCore. (2023, March 30). Safety Data Sheet: 1,2,3,4-Tetrahydronaphthalene.
  • National Institutes of Health. Tetralin. PubChem.
  • Wikipedia. Tetralin.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.